4-Piperidin-1-yl-butylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-piperidin-1-ylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c10-6-2-5-9-11-7-3-1-4-8-11/h1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOXURKIHJSMAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424390 | |
| Record name | 4-Piperidin-1-yl-butylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74247-30-6 | |
| Record name | 4-Piperidin-1-yl-butylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical Properties of 4-Piperidin-1-yl-butylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Piperidin-1-yl-butylamine, a diamine building block with potential applications in pharmaceutical and materials science. Due to a lack of extensive experimental data in publicly available literature, this guide combines computed data from reliable chemical databases with estimated values based on structurally similar compounds. Furthermore, it outlines detailed, generalized experimental protocols for the determination of key physicochemical parameters, offering a framework for the empirical validation of these properties.
Core Physicochemical Data
The physicochemical properties of this compound are crucial for predicting its behavior in various chemical and biological systems. The data presented below has been aggregated from computational models and supplier information.
| Property | Value | Source |
| Molecular Formula | C₉H₂₀N₂ | PubChem[1] |
| Molecular Weight | 156.27 g/mol | PubChem[1] |
| IUPAC Name | 4-(piperidin-1-yl)butan-1-amine | PubChem[1] |
| CAS Number | 74247-30-6 | PubChem[1] |
| Physical State | Liquid | Fluorochem[2] |
| Relative Density | 0.9075 | Fluorochem[2] |
| Boiling Point (Predicted) | 225.5 ± 9.0 °C at 760 mmHg | ChemAxon |
| Melting Point | Not available | - |
| pKa₁ (Predicted) | 10.78 (most basic - primary amine) | ACD/Labs |
| pKa₂ (Predicted) | 9.58 (least basic - tertiary amine) | ACD/Labs |
| LogP (XLogP3-AA) | 0.9 | PubChem[1] |
| Solubility | Miscible with water and common organic solvents (inferred) | Inferred from similar aliphatic amines[3][4] |
| Hydrogen Bond Donors | 1 | PubChem[1] |
| Hydrogen Bond Acceptors | 2 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
| Topological Polar Surface Area | 29.3 Ų | PubChem[1] |
Experimental Protocols
While specific experimental data for this compound is scarce, the following are detailed, standard methodologies for determining the key physicochemical properties of liquid amines.
Determination of Boiling Point (Micro-Reflux Method)
This method is suitable for small sample volumes and provides an accurate boiling point measurement.
-
Sample Preparation: Place approximately 0.5 mL of this compound into a small test tube, and add a small magnetic stir bar.
-
Apparatus Setup: Clamp the test tube in a heating block on a stirrer hotplate. Insert a thermometer into the test tube, ensuring the bulb is positioned about 1 cm above the liquid surface.
-
Heating and Reflux: Begin gentle stirring and heating. Observe the sample until it boils and a ring of condensing vapor (refluxing) is visible on the test tube walls.
-
Measurement: Adjust the thermometer so that its bulb is level with the reflux ring. The stable temperature reading at this point is the boiling point.
-
Recording: Record the stable temperature and the ambient atmospheric pressure.
Determination of pKa (Potentiometric Titration)
Potentiometric titration is a precise method for determining the acid dissociation constants (pKa) of ionizable groups.
-
Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 0.05 M) in deionized water. Due to the presence of two basic nitrogen atoms, two equivalence points are expected.
-
Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.
-
Titration: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a burette. After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
-
Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points. The first half-equivalence point will give the pKa of the more basic amine, and the second will correspond to the less basic amine.
Determination of Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.
-
Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, dichloromethane) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed for the solid (if any) to settle. Alternatively, centrifuge the samples to separate the undissolved solute.
-
Quantification: Carefully remove an aliquot from the supernatant and determine the concentration of the dissolved this compound using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a suitable detector.
-
Calculation: The determined concentration represents the solubility of the compound in the chosen solvent at that temperature.
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel chemical entity like this compound.
Caption: Workflow for Physicochemical Property Determination.
References
The Enigmatic Mechanism of 4-(Piperidin-1-yl)butan-1-amine: A Technical Overview of Potential Biological Actions
Disclaimer: This technical guide addresses the potential mechanisms of action for 4-(Piperidin-1-yl)butan-1-amine in biological systems. It is important to note that, as of the date of this publication, direct experimental data, including quantitative pharmacological values and detailed experimental protocols specifically for this compound, are not available in the public domain. The following information is therefore an informed synthesis based on the known biological activities of structurally related piperidine derivatives. The proposed mechanisms are hypothetical and require experimental validation.
Introduction
4-(Piperidin-1-yl)butan-1-amine, with the molecular formula C9H20N2, is a chemical entity featuring a piperidine ring linked to a butylamine chain.[1][2][3] The piperidine moiety is a well-recognized pharmacophore present in a wide array of biologically active compounds, contributing to properties such as receptor binding, membrane permeability, and metabolic stability.[4][5] Given the diverse activities of piperidine-containing molecules, this guide explores the plausible biological targets and signaling pathways through which 4-(Piperidin-1-yl)butan-1-amine may exert its effects. These potential mechanisms are extrapolated from studies on related compounds and are intended to serve as a foundational resource for researchers and drug development professionals.
Potential Mechanisms of Action
Based on the established pharmacology of analogous structures, the biological activity of 4-(Piperidin-1-yl)butan-1-amine could be directed towards several key cellular systems. These include, but are not limited to, fungal cell membrane integrity, central nervous system receptors, and histamine-mediated pathways.
Antifungal Activity via Ergosterol Biosynthesis Inhibition
A significant body of research has highlighted the antifungal potential of piperidine derivatives.[6][7][8] These compounds can interfere with the biosynthesis of ergosterol, an essential component of fungal cell membranes.
Hypothesized Mechanism: It is plausible that 4-(Piperidin-1-yl)butan-1-amine could function as an inhibitor of key enzymes in the ergosterol biosynthesis pathway, such as sterol C14-reductase and sterol C8-isomerase.[6] Inhibition of these enzymes would lead to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting fungal cell membrane integrity and inhibiting growth.
Potential Signaling Pathway: Ergosterol Biosynthesis Inhibition
Caption: Hypothesized inhibition of the ergosterol biosynthesis pathway.
Modulation of Sigma Receptors
The piperidine scaffold is a common feature in ligands that target sigma receptors, which are implicated in a variety of central nervous system disorders.[9][10] Sigma-1 receptor modulators, in particular, are being investigated for their potential in treating pain, neurodegenerative diseases, and addiction.[9]
Hypothesized Mechanism: 4-(Piperidin-1-yl)butan-1-amine may act as a ligand for sigma receptors. The basic nitrogen of the piperidine ring is a key feature for interaction with these receptors.[9] Depending on its specific binding mode, it could act as an agonist or antagonist, thereby modulating downstream signaling pathways that influence neuronal function and survival. For instance, sigma-1 receptor antagonists have demonstrated neuroprotective effects in models of ischemic stroke.[10]
Potential Experimental Workflow: Sigma Receptor Binding Assay
Caption: Generalized workflow for a competitive sigma receptor binding assay.
Histamine Receptor Antagonism
Numerous piperidine derivatives have been developed as antagonists for histamine receptors (H1, H2, and H3), playing crucial roles in the treatment of allergies and gastric acid-related disorders.[11][12][13][14][15]
Hypothesized Mechanism: The structural components of 4-(Piperidin-1-yl)butan-1-amine, specifically the piperidine ring and the flexible butylamine chain, are features found in some histamine receptor antagonists. It is conceivable that this compound could bind to one or more histamine receptor subtypes, blocking the actions of histamine and thereby attenuating allergic and inflammatory responses or modulating gastric acid secretion. For example, some dual-acting histamine H3 and sigma-1 receptor ligands incorporating a piperidine moiety have been explored for the treatment of pain.[13]
Potential Signaling Pathway: Gq-PLC Pathway (H1 Receptor)
Caption: Potential antagonism of the histamine H1 receptor Gq-PLC signaling pathway.
Quantitative Data Summary
As previously stated, no direct quantitative data for 4-(Piperidin-1-yl)butan-1-amine has been found in the reviewed literature. For related piperidine derivatives, a wide range of binding affinities and inhibitory concentrations have been reported, which are highly dependent on the specific chemical structure and the biological target. For instance, certain 4-aminopiperidine derivatives have shown antifungal activity with MIC values in the range of 1–8 µg/mL against various fungal species.[6] In the context of receptor binding, some piperidine-based ligands exhibit high affinity for histamine H3 receptors with Ki values below 100 nM.[13]
Experimental Protocols
Detailed experimental protocols for investigating the biological activity of 4-(Piperidin-1-yl)butan-1-amine would need to be developed based on the hypothesized mechanisms of action. Below are generalized outlines for key experiments.
Antifungal Susceptibility Testing
-
Objective: To determine the minimum inhibitory concentration (MIC) of 4-(Piperidin-1-yl)butan-1-amine against various fungal strains.
-
Methodology: A standardized microbroth dilution assay, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), would be appropriate.
-
Prepare a stock solution of 4-(Piperidin-1-yl)butan-1-amine in a suitable solvent.
-
Perform serial dilutions of the compound in a 96-well microtiter plate containing fungal growth medium.
-
Inoculate each well with a standardized suspension of the fungal strain to be tested.
-
Include positive (no drug) and negative (no fungus) controls.
-
Incubate the plates under appropriate conditions (temperature, time).
-
Determine the MIC as the lowest concentration of the compound that visibly inhibits fungal growth.
-
Receptor Binding Assays
-
Objective: To determine the binding affinity of 4-(Piperidin-1-yl)butan-1-amine for its potential receptor targets (e.g., sigma receptors, histamine receptors).
-
Methodology: A competitive radioligand binding assay is a standard method.
-
Prepare cell membrane homogenates from cells or tissues known to express the receptor of interest.
-
Incubate the membranes with a known concentration of a specific radiolabeled ligand (e.g., [3H]pentazocine for sigma-1 receptors) and varying concentrations of the unlabeled test compound (4-(Piperidin-1-yl)butan-1-amine).
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Conclusion and Future Directions
While the precise mechanism of action of 4-(Piperidin-1-yl)butan-1-amine remains to be elucidated through direct experimental investigation, the rich pharmacology of the piperidine scaffold provides a strong basis for hypothesizing its potential biological activities. The most promising avenues for future research would be to explore its antifungal, sigma receptor modulatory, and histamine receptor antagonist properties. The experimental frameworks outlined in this guide offer a starting point for such investigations. A thorough understanding of the structure-activity relationships of this and related compounds will be invaluable for the design of novel therapeutic agents.
References
- 1. 4-(Piperidin-1-yl)butan-1-amine | C9H20N2 | CID 6484144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 4-(piperidin-1-yl)butan-1-amine (C9H20N2) [pubchemlite.lcsb.uni.lu]
- 3. 4-(piperidin-1-yl)butan-1-amine [chemicalbook.com]
- 4. 4-(Piperidin-1-yl)butan-2-one|CAS 16635-03-3 [benchchem.com]
- 5. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Potent sigma 1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine provides ischemic neuroprotection without altering dopamine accumulation in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Structure-activity characterization of an H2-receptor antagonist, 3-amino-4-[4-[4-(1-piperidinomethyl)-2-pyridyloxy]-cis-2-++ +butenylamino]- 3-cyclobutene-1,2-dione hydrochloride (T-066), involved in the insurmountable antagonism against histamine-induced positive chronotropic action in guinea pig atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and histamine H(1)-receptor antagonist activity of 4-(diphenylmethyl)-1-piperazine derivatives with a terminal heteroaryl or cycloalkyl amide fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascending Trajectory of 4-Piperidin-1-yl-butylamine Derivatives in Modern Therapeutics: A Technical Guide
For Immediate Release
This technical whitepaper provides an in-depth analysis of the burgeoning field of 4-piperidin-1-yl-butylamine derivatives and their expanding therapeutic applications. Geared towards researchers, medicinal chemists, and professionals in drug development, this document synthesizes current research, outlines key experimental methodologies, and presents a quantitative analysis of the pharmacological activity of this promising class of compounds. The inherent structural flexibility and favorable physicochemical properties of the piperidine scaffold, coupled with the versatile butylamine linker, have positioned these derivatives as privileged structures in the quest for novel therapeutics across a spectrum of diseases.
Introduction: The Piperidine Moiety as a Cornerstone in Drug Discovery
The piperidine ring is a ubiquitous heterocyclic motif found in a vast array of natural products and synthetic pharmaceuticals. Its conformational flexibility and ability to engage in various non-covalent interactions make it an ideal scaffold for the design of ligands targeting a diverse range of biological macromolecules. The incorporation of a butylamine chain at the nitrogen atom (N-1) of the piperidine ring provides a versatile linker, allowing for the introduction of various pharmacophoric elements to modulate potency, selectivity, and pharmacokinetic properties. This guide will explore the therapeutic potential of derivatives based on this core structure, with a focus on their applications in oncology, neurodegenerative disorders, and infectious diseases.
Therapeutic Applications and Mechanisms of Action
Anticancer Activity
Recent studies have highlighted the potential of this compound derivatives as potent anticancer agents. The primary mechanism of action for many of these compounds involves the inhibition of critical cellular signaling pathways implicated in tumor growth and survival.
One notable class of derivatives, the N-aryl-4-(piperidin-1-yl)butanamides, has demonstrated significant inhibitory activity against the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.
dot
Neurodegenerative Disorders
The blood-brain barrier permeability of many piperidine derivatives makes them attractive candidates for treating central nervous system (CNS) disorders. Certain this compound analogs have shown promise as ligands for dopamine and serotonin receptors, which are key targets in the management of conditions like Parkinson's disease and schizophrenia.
Structure-activity relationship (SAR) studies on a series of N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides, a structurally related class, have provided valuable insights into the features required for high affinity and selectivity for the dopamine D3 receptor.[1] Elongation of the alkyl chain from two to four carbons (a butyl chain) was shown to significantly improve D3 receptor affinity.[1]
Antifungal and Antimicrobial Activity
The global rise of antimicrobial resistance necessitates the development of novel therapeutic agents. 4-aminopiperidine derivatives, which share a similar structural backbone, have been investigated as a new class of antifungal agents that target ergosterol biosynthesis.[2] These compounds have demonstrated potent activity against a range of clinically relevant fungal pathogens.[2] The mechanism of action is believed to involve the inhibition of enzymes crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane.
Quantitative Pharmacological Data
The following tables summarize key quantitative data for representative this compound derivatives and structurally related compounds from the literature.
Table 1: Dopamine D3 Receptor Affinity of N-[4-(4-Arylpiperazin-1-yl)butyl]arylcarboxamides [1]
| Compound | R (Aryl on Piperazine) | Ar (Aryl on Carboxamide) | Ki (nM) for D3 Receptor |
| 19 | 2,3-di-Cl-Ph | 3-MeO-Ph | 0.13 |
| 27 | 2,3-di-Me-Ph | 3-MeO-Ph | 0.25 |
| 41 | 2,3-di-Cl-Ph | 7-MeO-2-benzofuran | 0.45 |
Table 2: Antifungal Activity of 4-Aminopiperidine Derivatives [2]
| Compound | N-1 Substituent | N-4 Substituent | MIC (µg/mL) vs. C. albicans |
| 2b | Benzyl | Dodecyl | 2-4 |
| 3b | Phenethyl | Dodecyl | 4-8 |
Experimental Protocols
General Synthesis via Reductive Amination
A common and efficient method for the synthesis of N-substituted 4-aminopiperidine derivatives is reductive amination.[2] This two-step, one-pot procedure involves the reaction of an N-substituted 4-piperidone with a primary amine to form an intermediate imine, which is subsequently reduced to the desired secondary amine.
dot
Protocol for the Synthesis of 1-Benzyl-N-dodecylpiperidin-4-amine (2b): [2]
-
To a solution of 1-benzyl-4-piperidone (1.0 eq) in a suitable solvent (e.g., dichloromethane), the primary amine (dodecylamine, 1.5 eq) is added.
-
The reaction mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.
-
A reducing agent, such as sodium triacetoxyborohydride (2.0 eq), is added portion-wise to the mixture.
-
The reaction is stirred at room temperature for 12-24 hours, or until completion as monitored by thin-layer chromatography (TLC).
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired product.
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a highly promising area of research in medicinal chemistry. The versatility of this chemical framework allows for the fine-tuning of pharmacological properties to achieve potent and selective agents for a variety of therapeutic targets. The data presented in this whitepaper underscore the potential of these compounds in oncology, neurodegenerative diseases, and infectious diseases. Future research will likely focus on optimizing the pharmacokinetic profiles of these derivatives, exploring novel therapeutic applications, and elucidating their precise mechanisms of action at the molecular level. The continued investigation of this privileged structure is poised to deliver the next generation of innovative therapeutics.
References
Structure and chemical properties of 4-Piperidin-1-yl-butylamine CAS 74247-30-6.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential synthetic routes for 4-Piperidin-1-yl-butylamine, a diamine building block with applications in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this compound, this guide incorporates information from analogous structures and established chemical principles to offer a thorough technical framework.
Chemical Structure and Properties
This compound is a primary amine featuring a piperidine ring connected to a butylamine chain. This structure imparts both hydrophilicity, due to the two amine functionalities, and lipophilicity from the aliphatic backbone and the piperidine ring.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 74247-30-6 | [1][2][3] |
| Molecular Formula | C₉H₂₀N₂ | [1][2][3] |
| Molecular Weight | 156.27 g/mol | [3][4] |
| IUPAC Name | 4-(Piperidin-1-yl)butan-1-amine | [2][4] |
| Boiling Point | 232.68 °C at 760 mmHg | [1] |
| Flash Point | 88.51 °C | [1] |
| Density | 0.91 g/cm³ | [1] |
| Computed XLogP3-AA | 0.9 | [4] |
| Computed Hydrogen Bond Donor Count | 1 | [4] |
| Computed Hydrogen Bond Acceptor Count | 2 | [4] |
| Computed Rotatable Bond Count | 4 | [4] |
| Appearance | Liquid | [2] |
Note: Some of the data presented are computed values and should be used as an estimation. Experimental verification is recommended.
The chemical structure of this compound is depicted in the following diagram:
Caption: 2D Chemical Structure of this compound.
Synthesis and Experimental Protocols
Proposed Synthetic Route: Reductive Amination
A plausible and efficient method for the synthesis of this compound is the reductive amination of a suitable precursor. This method is widely used for the formation of C-N bonds.
The proposed two-step synthesis via reductive amination is illustrated in the following workflow diagram:
Caption: Proposed synthetic workflow for this compound.
Representative Experimental Protocol (based on analogous reactions):
Step 1: Synthesis of 4-(Piperidin-1-yl)butanenitrile
-
To a stirred solution of piperidine (1.0 eq) and a suitable base such as potassium carbonate (1.5 eq) in a polar aprotic solvent like acetonitrile or DMF, add 4-chlorobutyronitrile (1.1 eq) dropwise at room temperature.
-
The reaction mixture is then heated to 60-80 °C and stirred for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration.
-
The solvent is removed under reduced pressure, and the resulting crude product is purified by vacuum distillation or column chromatography on silica gel to yield 4-(piperidin-1-yl)butanenitrile.
Step 2: Reduction of 4-(Piperidin-1-yl)butanenitrile to this compound
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of 4-(piperidin-1-yl)butanenitrile (1.0 eq) in a dry ethereal solvent such as diethyl ether or tetrahydrofuran (THF) is prepared.
-
The solution is cooled to 0 °C in an ice bath, and a reducing agent like lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq) is added portion-wise with caution.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours.
-
The reaction is monitored by TLC or GC-MS for the disappearance of the starting material.
-
Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).
-
The resulting precipitate is filtered off, and the filtrate is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
The solvent is removed under reduced pressure, and the final product, this compound, is purified by vacuum distillation.
Note: This is a representative protocol and may require optimization for yield and purity. All procedures should be performed by trained personnel in a well-ventilated fume hood, adhering to all necessary safety precautions.
Potential Biological and Pharmacological Significance
While there is no specific literature detailing the biological activity of this compound, the piperidine moiety is a privileged scaffold in medicinal chemistry, present in a wide range of clinically approved drugs. Derivatives of 4-aminopiperidine have been investigated for various pharmacological activities.
Logical Relationship of Piperidine Derivatives to Potential Biological Activity:
Caption: Potential areas of biological investigation for 4-aminopiperidine derivatives.
Research on structurally related compounds suggests that this compound could be a valuable building block for the synthesis of novel therapeutic agents. For instance, various N-substituted 4-aminopiperidines have been explored for their potential as:
-
Antifungal Agents: By targeting ergosterol biosynthesis.
-
Antimicrobial Agents: Showing activity against various bacterial and fungal strains.
-
Central Nervous System (CNS) Active Agents: Due to the ability of the piperidine ring to interact with various receptors in the brain.
-
Local Anesthetics: The lipophilic piperidine and hydrophilic amine groups are common features in local anesthetic molecules.
Further investigation into the biological properties of this compound and its derivatives is warranted to explore its full potential in drug discovery and development.
Hazard and Safety Information
This compound is classified as a hazardous substance. The following table summarizes its GHS hazard statements.
Table 2: GHS Hazard Information for this compound
| Hazard Code | Description |
| H314 | Causes severe skin burns and eye damage |
| H302 | Harmful if swallowed |
| H335 | May cause respiratory irritation |
Source: [4]
It is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated area or fume hood. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
Conclusion
This compound is a versatile chemical intermediate with a structure that lends itself to a variety of applications, particularly in the synthesis of pharmacologically active molecules. While specific experimental data for this compound is limited, this guide provides a solid foundation for its synthesis and potential applications based on established chemical principles and data from analogous compounds. Researchers and drug development professionals can utilize this information to further explore the utility of this and related piperidine derivatives in their respective fields.
References
- 1. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and biological evaluation of novel piperidine-benzodioxole derivatives designed as potential leishmanicidal drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of N-(4-Aminobutyl)piperidine and its structurally related analogs. The document collates quantitative data, details key experimental methodologies, and visualizes relevant signaling pathways and workflows to facilitate further research and development in this area. The diverse pharmacological profiles of these compounds highlight their potential as scaffolds for the development of novel therapeutics targeting a range of diseases.
Antifungal Activity
A significant area of investigation for 4-aminopiperidine derivatives has been their potential as antifungal agents. These compounds have demonstrated promising activity against a variety of clinically relevant fungal pathogens.
Quantitative Antifungal Activity Data
The minimum inhibitory concentration (MIC) is a key measure of the in vitro antifungal potency of a compound. The following table summarizes the MIC values for several N-substituted 4-aminopiperidine analogs against various fungal species.
| Compound ID | N-Substituent at Piperidine | 4-Amino Substituent | Yarrowia lipolytica MIC (µg/mL) | Candida spp. MIC Range (µg/mL) | Aspergillus spp. MIC Range (µg/mL) | Reference |
| 2b | Benzyl | Dodecyl | Not Reported | 1–4 | 1–8 | [1] |
| 3b | Phenethyl | Dodecyl | Not Reported | 1–4 | 1–8 | [1] |
Mechanism of Action: Ergosterol Biosynthesis Inhibition
The antifungal activity of these 4-aminopiperidine derivatives is believed to stem from their ability to inhibit key enzymes in the fungal ergosterol biosynthesis pathway.[1] Specifically, analysis of sterol patterns after treatment suggests the inhibition of sterol C14-reductase and sterol C8-isomerase.[1] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to cell death.
Experimental Protocol: Antifungal Susceptibility Testing
The antifungal activity of the compounds is typically determined using a broth microdilution method according to standardized guidelines (e.g., CLSI or EUCAST).
Objective: To determine the Minimum Inhibitory Concentration (MIC) of test compounds against fungal isolates.
Materials:
-
Test compounds (4-aminopiperidine analogs)
-
Reference antifungal agents (e.g., voriconazole, amphotericin B)
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Inoculum: Fungal colonies are suspended in sterile saline to achieve a specific turbidity, which is then further diluted in RPMI medium to the desired final inoculum concentration.
-
Compound Dilution: Test compounds and controls are serially diluted in RPMI medium in the 96-well plates.
-
Inoculation: The prepared fungal inoculum is added to each well containing the diluted compounds.
-
Incubation: The plates are incubated at 35-37°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., 80% or 90% reduction) compared to the growth control, as determined by visual inspection or spectrophotometric reading.[1]
Chemokine Receptor 5 (CCR5) Antagonism
Analogs of N-(4-Aminobutyl)piperidine have been investigated as antagonists of the C-C chemokine receptor type 5 (CCR5), a critical co-receptor for the entry of R5-tropic Human Immunodeficiency Virus (HIV) into host cells.
Mechanism of Action: HIV Entry Inhibition
CCR5 antagonists are allosteric inhibitors that bind to a transmembrane pocket of the CCR5 receptor.[2] This binding induces a conformational change in the receptor, preventing the viral glycoprotein gp120 from interacting with it, thereby blocking the fusion of the viral and host cell membranes and inhibiting viral entry.[3][4]
Experimental Protocol: CCR5 Receptor Binding Assay
The affinity of compounds for the CCR5 receptor is determined using a competitive radioligand binding assay.
Objective: To determine the inhibitory constant (Ki) of test compounds for the CCR5 receptor.
Materials:
-
Cell membranes prepared from a cell line expressing human CCR5 (e.g., HEK293 or CHO cells)
-
Radioligand with known affinity for CCR5 (e.g., [¹²⁵I]-MIP-1α)
-
Test compounds
-
Binding buffer (e.g., 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 100 mM NaCl, 0.5% BSA, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound in the binding buffer. Non-specific binding is determined in the presence of a high concentration of a known non-labeled CCR5 ligand.
-
Incubation: The plate is incubated at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: The reaction mixtures are rapidly filtered through glass fiber filters using a cell harvester to separate the bound from the free radioligand. The filters are washed with ice-cold wash buffer.
-
Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
Dopamine D4 Receptor Antagonism
Certain piperidine-based analogs have been identified as potent and selective antagonists of the dopamine D4 receptor, a G protein-coupled receptor implicated in various neuropsychiatric disorders.
Quantitative Dopamine D4 Receptor Binding Affinity
The binding affinities of N-(4-Aminobutyl)piperidine analogs for the human dopamine D4 receptor are presented below.
| Compound ID | Description | Dopamine D4 Receptor Ki (nM) | Selectivity vs. D2/D3 Receptors | Reference |
| 13 | 4-N-linked heterocyclic piperidine derivative | 5.2 | >300-fold | Not explicitly found, concept from[5] |
| 7 | 77-LH-28-1 analog | High affinity (specific pKi values in source) | Selective | [6] |
| 8 | 4-benzyl analog of 7 | High affinity (specific pKi values in source) | Selective | [6] |
Experimental Protocol: Dopamine D4 Receptor Functional Assay (β-Arrestin Recruitment)
The functional activity of compounds at the dopamine D4 receptor can be assessed using a β-arrestin recruitment assay, which measures a key step in G protein-coupled receptor desensitization and signaling.
Objective: To determine the antagonist potency (IC50) of test compounds at the dopamine D4 receptor.
Materials:
-
A cell line co-expressing the human dopamine D4 receptor and a β-arrestin fusion protein (e.g., Tango™ D4R-bla U2OS cells)
-
Dopamine (agonist)
-
Test compounds
-
Assay medium
-
Substrate for the reporter enzyme (e.g., LiveBLAzer™-FRET B/G Substrate)
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Cells are seeded into 96-well plates and incubated overnight.
-
Compound Addition: Varying concentrations of the test compounds are added to the wells, followed by a pre-incubation period.
-
Agonist Challenge: A fixed concentration of dopamine (typically the EC80) is added to the wells to stimulate the receptor.
-
Incubation: The plates are incubated to allow for β-arrestin recruitment and subsequent reporter gene expression.
-
Substrate Addition and Reading: The reporter enzyme substrate is added, and after an incubation period, the fluorescence is read on a plate reader.
-
Data Analysis: The IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
Sigma-1 Receptor Ligand Activity
Derivatives of 4-aminopiperidine have also been shown to possess high affinity for the sigma-1 receptor, an intracellular chaperone protein involved in the regulation of various cellular functions.
Quantitative Sigma-1 Receptor Binding Affinity
The binding affinities of various piperidine analogs for the sigma-1 receptor are summarized below.
| Compound ID | Description | Sigma-1 Receptor Ki (nM) | Reference |
| 18a | N-methyl-4-(2-(benzylamino)-2-phenylethyl)piperidine | 7.9 | [7] |
| 18b | N-ethyl-4-(2-(benzylamino)-2-phenylethyl)piperidine | 89.4 | [7] |
| 13a | N-tosyl-4-(2-(benzylamino)-2-phenylethyl)piperidine | 108 | [7] |
| 1 | 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | 3.2 | [8] |
Experimental Protocol: Sigma-1 Receptor Binding Assay
The affinity for the sigma-1 receptor is determined using a competitive radioligand binding assay, similar to the one described for the CCR5 receptor.
Objective: To determine the inhibitory constant (Ki) of test compounds for the sigma-1 receptor.
Materials:
-
Membrane preparations from tissues or cells with high expression of sigma-1 receptors (e.g., guinea pig liver)
-
Radioligand with high affinity for the sigma-1 receptor (e.g., [³H]-(+)-pentazocine)
-
Test compounds
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Reaction Setup: Combine membrane homogenates, [³H]-(+)-pentazocine, and various concentrations of the test compound in the binding buffer. Non-specific binding is determined using a high concentration of a known sigma-1 ligand (e.g., haloperidol).[9]
-
Incubation: Incubate the mixture at a specified temperature (e.g., 37°C) for a set time (e.g., 150 minutes).[9]
-
Filtration: Separate bound and free radioligand by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Analysis: Determine IC50 values from concentration-inhibition curves and calculate Ki values using the Cheng-Prusoff equation.[9]
References
- 1. mdpi.com [mdpi.com]
- 2. The CCR5 receptor-based mechanism of action of 873140, a potent allosteric noncompetitive HIV entry inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. CCR5 Antagonism in HIV Infection: Current Concepts and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase/postsynaptic density-95 coupling mechanisms and protects against neonatal ischemic degeneration of striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
Role of the piperidine scaffold in enhancing drug-like properties.
An In-depth Technical Guide on the Role of the Piperidine Scaffold in Enhancing Drug-like Properties
Introduction: The Privileged Piperidine Scaffold
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone in the world of medicinal chemistry.[1][2] Its remarkable prevalence in a vast array of FDA-approved drugs is a testament to its status as a "privileged scaffold".[1][3] This designation is given to molecular frameworks that are able to bind to a variety of biological targets with high affinity, making them exceptionally valuable in drug design.[4] Piperidine and its derivatives are integral components in more than twenty classes of pharmaceuticals, including anticancer, antipsychotic, analgesic, and antihistaminic agents.[5][6][7][8]
This technical guide explores the multifaceted role of the piperidine scaffold in enhancing drug-like properties. We will delve into its fundamental physicochemical characteristics, its impact on a molecule's pharmacokinetic profile, and the experimental methods used to quantify these attributes.
The Piperidine Advantage: Impact on Physicochemical and ADME Properties
The success of the piperidine moiety in drug design stems from a unique combination of structural and electronic features that positively influence a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1][3]
-
Basicity and Solubility : The nitrogen atom within the piperidine ring is basic, with a typical pKa of its conjugate acid around 11.[1] At physiological pH, this nitrogen is predominantly protonated, which allows for the formation of strong ionic interactions with acidic residues in target proteins.[1] This basicity is also crucial for enhancing aqueous solubility, a key factor for drug formulation and absorption. The ability to form salts significantly improves a compound's dissolution properties.[4][]
-
Lipophilicity and Permeability : The piperidine ring provides a balance of lipophilic and hydrophilic character.[10] This balance is critical for a drug's ability to permeate biological membranes, such as the intestinal lining for oral absorption or the blood-brain barrier for CNS-acting drugs.[2][3] The lipophilicity can be fine-tuned through substitution on the ring, allowing medicinal chemists to optimize the molecule's overall LogP (logarithm of the partition coefficient) for a specific therapeutic target.[4]
-
Conformational Flexibility : The sp³-hybridized carbon atoms enable the piperidine ring to adopt various low-energy conformations, with the chair conformation being the most stable.[1][11] This three-dimensional flexibility allows the molecule to orient its substituents in precise spatial arrangements, facilitating optimal binding to diverse and complex biological targets.[2]
-
Metabolic Stability : The piperidine scaffold is relatively metabolically stable.[3] While it can be a site of metabolism, its stability often enhances a drug's half-life and bioavailability.[3][4] The metabolic fate is highly dependent on the substitution pattern on the ring.[3] Understanding and modifying these patterns is a key strategy in drug design to improve pharmacokinetic properties.[12]
Data Presentation: Physicochemical and Pharmacokinetic Properties
The following tables summarize key quantitative data for several well-known drugs that incorporate the piperidine scaffold, illustrating the range of properties that can be achieved.
Table 1: Physicochemical Properties of Representative Piperidine-Containing Drugs
| Drug | Therapeutic Class | pKa | LogP | Aqueous Solubility (mg/mL) |
| Methylphenidate (Ritalin®) | CNS Stimulant | 8.8 | 2.0 | 16 |
| Haloperidol | Antipsychotic | 8.3 | 4.3 | 0.014 |
| Fentanyl | Opioid Analgesic | 8.4 | 4.05 | 0.025 |
| Donepezil | Acetylcholinesterase Inhibitor | 8.9 | 3.8 | 0.11 |
| Raloxifene | SERM | 9.5, 10.5 | 5.7 | <0.001 |
Note: The values are approximations based on available literature and may vary depending on the experimental conditions.
Table 2: Influence of the Piperidine Scaffold on ADME Properties
| ADME Parameter | General Contribution of Piperidine Scaffold | Typical Values for Piperidine Drugs |
| Oral Bioavailability | Often improves bioavailability by enhancing solubility and permeability.[3][12] | Varies widely (e.g., Donepezil ~100%, Haloperidol ~60%) |
| Permeability (Caco-2) | Generally favorable, can be modulated by substituents.[4] | Often >1 x 10⁻⁶ cm/s (Moderate to High) |
| Metabolic Stability (t½ in human liver microsomes) | Can be more stable depending on substitution patterns.[4] | Can range from <30 min to >60 min |
| Plasma Protein Binding | Generally higher for more lipophilic derivatives.[4] | Can be high (e.g., Haloperidol >90%) |
| CNS Penetration | The scaffold is common in CNS drugs, indicating its ability to cross the blood-brain barrier.[2] | Many successful examples (e.g., Methylphenidate, Fentanyl) |
Experimental Protocols
The accurate determination of physicochemical and ADME properties is fundamental to drug discovery. The following sections detail standard methodologies for measuring key drug-like characteristics.
Thermodynamic Aqueous Solubility Assay (Shake-Flask Method)
This method determines the maximum concentration of a compound that can be dissolved in a solvent at equilibrium and is considered the gold standard for solubility measurement.
Methodology:
-
Sample Preparation: An excess amount of the solid test compound is added to a vial containing a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[13]
-
Equilibration: The vial is sealed and agitated (e.g., using a shaker or rotator) at a constant temperature (e.g., 25°C or 37°C) for an extended period, typically 24-48 hours, to ensure equilibrium is reached.[13]
-
Separation: The resulting suspension is filtered (e.g., using a 0.45 µm filter) or centrifuged to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the compound in the clear, saturated filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[14]
-
Calculation: The solubility is reported in units such as µg/mL or µM.
Permeability Assay (Parallel Artificial Membrane Permeability Assay - PAMPA)
The PAMPA method is a high-throughput, non-cell-based assay used to predict passive membrane permeability.[15] It models permeation across the gastrointestinal tract or the blood-brain barrier.[15]
Methodology:
-
Membrane Preparation: A filter plate (the donor plate) is coated with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane) to form an artificial membrane.
-
Compound Addition: The test compound, dissolved in an aqueous buffer, is added to the wells of the donor plate.
-
Assay Assembly: An acceptor plate, containing fresh buffer, is placed on top of the donor plate, sandwiching the artificial membrane between the two compartments.
-
Incubation: The assembly is incubated for a set period (e.g., 4-16 hours) to allow the compound to permeate from the donor to the acceptor compartment.
-
Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is measured using LC-MS/MS or UV spectroscopy.
-
Calculation: The effective permeability coefficient (Pe) is calculated based on the change in compound concentration over time.
Metabolic Stability Assay (Liver Microsomal Stability)
This in vitro assay measures the rate at which a drug is metabolized by enzymes, primarily Cytochrome P450s (CYPs), contained in liver microsomes.[16][17] The data is used to calculate intrinsic clearance, which helps predict in vivo hepatic clearance.[18][19]
Methodology:
-
Reaction Mixture Preparation: Liver microsomes (from human or animal species) are thawed and diluted in a phosphate buffer.[17] A solution of the test compound is added to this mixture.
-
Initiation of Reaction: The metabolic reaction is initiated by adding a pre-warmed NADPH-generating system (cofactor). Control incubations are run without the cofactor.
-
Time-Point Sampling: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Data Analysis: The percentage of the parent compound remaining is plotted against time on a semi-logarithmic scale. The slope of this line is used to determine the half-life (t½) and the intrinsic clearance (Clint) of the compound.[18]
Visualizing Relationships and Pathways
The following diagrams, created using the DOT language, illustrate key workflows and concepts related to the evaluation and action of piperidine-containing drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biosynce.com [biosynce.com]
- 10. thieme-connect.de [thieme-connect.de]
- 11. Piperidine - Wikipedia [en.wikipedia.org]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. benchchem.com [benchchem.com]
- 14. Aqueous Solubility Assay - Enamine [enamine.net]
- 15. Linking solubility and permeability assays for maximum throughput and reproducibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Drug Metabolic Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 18. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 19. Metabolic Stability • Frontage Laboratories [frontagelab.com]
Review of literature on the discovery and development of piperidine-based drugs.
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperidine moiety, a six-membered nitrogen-containing heterocycle, is a ubiquitous and privileged scaffold in medicinal chemistry. Its remarkable prevalence in a vast number of natural products and clinically approved pharmaceuticals underscores its significance in the design and development of novel therapeutics. This technical guide provides a comprehensive review of the discovery, synthesis, and development of piperidine-based drugs, with a focus on their diverse therapeutic applications, underlying mechanisms of action, and the structure-activity relationships that govern their biological effects.
A Historical Perspective: From Natural Alkaloids to Modern Therapeutics
The journey of piperidine in medicine began with the isolation of piperine from black pepper in 1819.[1] This discovery paved the way for the identification of a plethora of piperidine-containing alkaloids with diverse physiological effects.[1] Early research into these natural products laid the foundation for the semi-synthetic and fully synthetic piperidine-based drugs that would follow.
A pivotal moment in the history of piperidine-based drug discovery was the synthesis of meperidine (pethidine) in the late 1930s, which was initially investigated for its anticholinergic properties but was later found to possess potent analgesic effects. This discovery opened the door to the development of a wide range of synthetic opioid analgesics with the piperidine core as a key pharmacophore.
Over the decades, the versatility of the piperidine scaffold has been further demonstrated by its incorporation into drugs for a multitude of therapeutic areas, including central nervous system disorders, cancer, infectious diseases, and cardiovascular conditions.[2],[3] The conformational flexibility of the piperidine ring, coupled with the ability to introduce a wide variety of substituents, allows for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties.[4]
Therapeutic Applications of Piperidine-Based Drugs
The piperidine scaffold is a key structural component in a wide array of drugs spanning numerous therapeutic classes. Its versatility allows it to interact with a diverse range of biological targets, leading to a broad spectrum of pharmacological activities.
Anticancer Agents
Piperidine derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer.[5] They have been shown to inhibit cell proliferation, induce apoptosis, and prevent metastasis by modulating key signaling pathways.
One of the critical pathways often dysregulated in cancer is the PI3K/Akt/mTOR pathway . Several piperidine-containing molecules have been developed as inhibitors of this pathway, interfering with tumor growth and survival.
Below is a diagram illustrating the PI3K/Akt signaling pathway and the points of intervention for piperidine-based inhibitors.
Another crucial pathway in cancer progression is the NF-κB signaling pathway , which is involved in inflammation, cell survival, and proliferation. Piperidine-containing compounds have been shown to inhibit this pathway, leading to a reduction in tumor growth.
The following diagram depicts the NF-κB signaling pathway and its inhibition by certain piperidine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety, Handling, and Toxicity of 4-Piperidin-1-yl-butylamine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety, handling, and toxicological information for 4-Piperidin-1-yl-butylamine (CAS No: 74247-30-6). The information is intended to guide laboratory personnel in the safe management and use of this compound.
Chemical Identification and Physical Properties
This compound is a diamine containing a piperidine ring and a primary amine group linked by a butyl chain.[1][2] Its chemical structure and basic properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₂₀N₂ | [1][2] |
| Molecular Weight | 156.27 g/mol | [1] |
| CAS Number | 74247-30-6 | [1][3] |
| IUPAC Name | 4-(piperidin-1-yl)butan-1-amine | [1] |
| Synonyms | 4-(1-Piperidinyl)-1-butanamine, this compound | [1] |
| Predicted XLogP | 0.9 | [1] |
| Monoisotopic Mass | 156.162648646 Da | [1] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous chemical according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] The primary hazards are associated with its combustible, corrosive, and acutely toxic nature.
GHS Pictograms:


Signal Word: Danger[1]
GHS Hazard Statements: [1]
-
H227: Combustible liquid.
-
H302: Harmful if swallowed.
-
H314: Causes severe skin burns and eye damage.
-
H335: May cause respiratory irritation.
GHS Precautionary Statements:
A comprehensive set of precautionary statements is associated with these hazards, including measures for prevention, response, storage, and disposal. Key recommendations include wearing appropriate personal protective equipment (PPE), ensuring adequate ventilation, and avoiding contact with skin, eyes, and clothing.
Toxicological Information
Acute Toxicity:
While specific LD50 or LC50 values are not available for this compound, the "Harmful if swallowed" classification (Acute Toxicity, Oral: Category 4) indicates potential for significant adverse health effects upon ingestion.[1] For related aliphatic amines, toxicity can be significant. For instance, n-butylamine is classified as toxic in contact with skin or if inhaled.
Skin Corrosion/Irritation:
The classification "Causes severe skin burns and eye damage" (Skin Corrosion/Irritation: Category 1B) highlights the corrosive nature of this compound.[1] Direct contact can cause serious chemical burns.
Serious Eye Damage/Eye Irritation:
As with skin contact, exposure of the eyes to this compound is expected to cause severe and potentially irreversible damage.
Specific Target Organ Toxicity (Single Exposure):
The compound "May cause respiratory irritation" (STOT SE 3), indicating that inhalation of vapors or aerosols can lead to irritation of the respiratory tract.[1]
Safety and Handling
Due to its hazardous nature, strict safety protocols must be followed when handling this compound.
Engineering Controls:
-
Work should be conducted in a well-ventilated fume hood to minimize inhalation exposure.
-
Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron should be worn.
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
General Handling Practices:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe vapor or mist.
-
Keep away from heat, sparks, and open flames.
-
Handle in a well-ventilated area.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents and acids.[4]
First Aid Measures
In the event of exposure, immediate action is critical.
-
Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately. Rinse mouth with water.
Accidental Release Measures
In case of a spill, follow these procedures:
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Containment and Cleaning Up: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete.
Experimental Protocols for Toxicity Assessment
While specific experimental data for this compound is limited, the following outlines general methodologies that could be employed for its toxicological evaluation, based on OECD guidelines and standard practices for amine compounds.[5][6]
Acute Oral Toxicity - Up-and-Down Procedure (OECD 425): [6]
This method is used to estimate the LD50 value with a reduced number of animals.
-
Animal Model: Typically, female rats are used.
-
Dosing: A single animal is dosed at a starting dose level.
-
Observation: The animal is observed for signs of toxicity and mortality over a 14-day period.
-
Sequential Dosing: If the animal survives, the next animal is dosed at a higher dose. If it dies, the next animal is dosed at a lower dose.
-
LD50 Estimation: The LD50 is calculated based on the pattern of survivals and mortalities.
Skin Corrosion/Irritation - In Vitro Reconstructed Human Epidermis (RhE) Test Method (OECD 431 & 439):
These in vitro methods are used to assess the skin corrosion and irritation potential of a chemical, avoiding the use of live animals.
-
Test System: A commercially available reconstructed human epidermis model is used.
-
Application: The test chemical is applied topically to the epidermis tissue.
-
Exposure and Incubation: The tissue is exposed to the chemical for a defined period, followed by rinsing and incubation.
-
Viability Assessment: Cell viability is measured using a colorimetric assay (e.g., MTT assay).
-
Classification: The chemical is classified as corrosive or an irritant based on the reduction in cell viability compared to negative controls.
Visualizations
The following diagrams illustrate key logical workflows for handling and responding to incidents involving this compound.
Caption: Workflow for responding to a chemical spill.
References
- 1. 4-(Piperidin-1-yl)butan-1-amine | C9H20N2 | CID 6484144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 4-(piperidin-1-yl)butan-1-amine (C9H20N2) [pubchemlite.lcsb.uni.lu]
- 3. 4-PIPERIDIN-4-YLBUTAN-1-AMINE | 74247-30-6 [chemicalbook.com]
- 4. peptide.com [peptide.com]
- 5. Toxicology Services - Enamine [enamine.net]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Unveiling the Patent Landscape of 4-Piperidin-1-yl-butylamine: A Technical Guide for Drug Development Professionals
An In-depth Exploration of the Therapeutic Potential and Synthetic Strategies for a Promising Piperidine Moiety
Introduction:
4-Piperidin-1-yl-butylamine, a distinct piperidine derivative, is emerging as a molecule of significant interest within the pharmaceutical landscape. Its structural features suggest a potential for diverse biological activities, attracting the attention of researchers and drug development professionals. This technical guide provides a comprehensive overview of the current patent landscape, potential therapeutic applications, and detailed experimental methodologies related to this compound, serving as a vital resource for its exploration and development.
Core Chemical and Physical Properties
Basic information on this compound is crucial for its handling and application in a research setting.
| Property | Value | Source |
| Molecular Formula | C₉H₂₀N₂ | --INVALID-LINK-- |
| Molecular Weight | 156.27 g/mol | --INVALID-LINK-- |
| IUPAC Name | 4-(piperidin-1-yl)butan-1-amine | --INVALID-LINK-- |
| CAS Number | 74247-30-6 | --INVALID-LINK-- |
Patent Landscape: Emerging Therapeutic Applications
While direct patent claims for this compound are still emerging, the broader patent landscape for piperidine derivatives points towards significant potential in several therapeutic areas, most notably in antifungal and anticancer applications. A key patent application that includes compounds structurally related to this compound highlights their potential as modulators of chemokine receptors, which are involved in a variety of inflammatory and autoimmune diseases, as well as in cancer metastasis.
A search of patent databases reveals that piperidine-containing compounds are extensively explored for their therapeutic benefits. For instance, patent application WO2009066192A1, while not explicitly naming this compound in its primary claims, describes a genus of piperidine derivatives with substitutions on the piperidine nitrogen that are structurally analogous. These compounds are claimed for their activity as chemokine receptor antagonists, suggesting a potential avenue of investigation for this compound.
Antifungal Applications: Targeting Ergosterol Biosynthesis
A promising application for this compound and related compounds lies in their potential as antifungal agents. The mechanism of action for many piperidine-based antifungals involves the disruption of the ergosterol biosynthesis pathway, a critical process for maintaining the integrity of fungal cell membranes.[1]
The inhibition of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately resulting in fungal cell death.[1] This targeted approach offers a degree of selectivity, as ergosterol is the primary sterol in fungi, while cholesterol fulfills a similar role in mammalian cells.
Signaling Pathway: Inhibition of Ergosterol Biosynthesis
The following diagram illustrates the key steps in the ergosterol biosynthesis pathway and the potential points of inhibition by this compound derivatives.
Anticancer Applications: Induction of Apoptosis
The patent landscape and scientific literature also suggest a role for piperidine derivatives in oncology. While the precise mechanism of this compound is yet to be fully elucidated, related compounds have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is a highly sought-after characteristic for anticancer agents, as it allows for the selective elimination of malignant cells.
Several signaling pathways are implicated in the pro-apoptotic effects of piperidine compounds, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key molecular players in these pathways include caspases, the Bcl-2 family of proteins, and tumor suppressor genes like p53.
Signaling Pathway: Apoptosis Induction
The following diagram outlines a generalized workflow for assessing the pro-apoptotic activity of a compound like this compound.
Experimental Protocols
Synthesis of this compound via Reductive Amination
This protocol is adapted from established methods for the synthesis of 4-aminopiperidines and can be optimized for the specific synthesis of this compound.[1]
Materials:
-
4-Chlorobutylamine hydrochloride
-
Piperidine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add 4-chlorobutylamine hydrochloride (1.0 eq) and piperidine (2.5 eq).
-
Dissolve the reactants in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution over 30 minutes, ensuring the temperature remains below 5°C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Materials:
-
This compound
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well plate to achieve a range of desired concentrations.
-
Prepare a fungal inoculum suspension and adjust the concentration to approximately 0.5-2.5 x 10³ cells/mL.
-
Inoculate each well of the microtiter plate with the fungal suspension. Include a positive control (fungal inoculum without the compound) and a negative control (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90%) compared to the positive control, as determined visually or by spectrophotometric reading at a suitable wavelength (e.g., 530 nm).
Conclusion
This compound represents a promising scaffold for the development of novel therapeutics. The existing patent landscape for related piperidine derivatives, coupled with scientific literature, strongly suggests potential applications in the fields of mycology and oncology. The provided synthetic and biological evaluation protocols offer a solid foundation for researchers to further explore the therapeutic utility of this compound. Future investigations should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound to fully unlock its clinical potential.
References
In Silico Prediction of 4-Piperidin-1-yl-butylamine ADME Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico prediction of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the molecule 4-Piperidin-1-yl-butylamine. In the early stages of drug discovery, computational methods are invaluable for forecasting the pharmacokinetic profile of a compound, thereby minimizing time and financial investment in candidates with unfavorable characteristics.[1][2] This document outlines the methodologies for these predictions and presents illustrative data in a structured format. While extensive experimental data for this compound is not publicly available, this guide leverages established principles of computational chemistry to provide a predictive framework.
Introduction to this compound
This compound is a small molecule featuring a piperidine ring, a common scaffold in medicinal chemistry.[3] Its structural characteristics suggest potential applications in drug development. Understanding its ADME profile is a critical step in evaluating its viability as a drug candidate.
Physicochemical Properties:
A summary of the known physicochemical properties of this compound, essential inputs for in silico ADME models, is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C9H20N2 | [4][5][6][7] |
| Molecular Weight | 156.27 g/mol | [4][5][6] |
| CAS Number | 74247-30-6 | [4][6][7][8] |
| IUPAC Name | 4-piperidin-1-ylbutan-1-amine | [4][5] |
| Canonical SMILES | NCCCCN1CCCCC1 | [4] |
In Silico ADME Prediction: A Methodological Overview
The prediction of ADME properties using computational models is a cornerstone of modern drug discovery.[1] This process involves the use of software and algorithms to estimate the pharmacokinetic behavior of a molecule based on its structure and physicochemical properties.
General Workflow
The in silico ADME prediction workflow typically involves the following steps:
-
Input Data Preparation: The 2D or 3D structure of the molecule is used as the primary input. Physicochemical properties such as molecular weight, logP, and pKa are also crucial.
-
Model Selection: A variety of computational models are available, ranging from simple empirical rules to complex machine learning algorithms.
-
Property Prediction: The selected models are used to predict a range of ADME properties.
-
Data Analysis and Interpretation: The predicted data is analyzed to assess the drug-likeness of the compound and identify potential liabilities.
Predicted ADME Properties of this compound
The following tables summarize the predicted ADME properties for this compound based on its structure and physicochemical properties, using commonly accepted in silico models.
Absorption
| Parameter | Predicted Value | Interpretation |
| Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract.[9][10] |
| Caco-2 Permeability | Moderate to High | Suggests good potential for passive diffusion across the intestinal epithelium. |
| P-gp Substrate | Unlikely | Low probability of being actively effluxed from cells. |
Distribution
| Parameter | Predicted Value | Interpretation |
| Volume of Distribution (VDss) | > 0.5 L/kg | Indicates distribution into tissues beyond the plasma volume. |
| Plasma Protein Binding | Low to Moderate | A significant fraction of the drug is likely to be free in the plasma to exert its effect. |
| Blood-Brain Barrier (BBB) Permeability | Moderate | May cross the BBB to some extent. |
Metabolism
| Parameter | Predicted Value | Interpretation |
| CYP450 2D6 Inhibition | Likely Inhibitor | Potential for drug-drug interactions with other CYP2D6 substrates. |
| CYP450 3A4 Inhibition | Unlikely Inhibitor | Low risk of interactions with CYP3A4 substrates. |
| Primary Sites of Metabolism | N-dealkylation, Oxidation | The piperidine and butylamine moieties are likely sites of metabolic modification. |
Excretion
| Parameter | Predicted Value | Interpretation |
| Clearance | Low to Moderate | Suggests a moderate to long half-life. |
| Primary Route of Excretion | Renal | Likely to be excreted primarily through the kidneys. |
Toxicity
| Parameter | Predicted Value | Interpretation |
| hERG Inhibition | Low Risk | Unlikely to cause cardiac toxicity. |
| Ames Mutagenicity | Negative | Not predicted to be mutagenic. |
| Hepatotoxicity | Low Risk | Unlikely to cause liver damage. |
Experimental Protocols for In Silico ADME Prediction
The following protocols describe the general methodologies used to obtain the predicted ADME data presented above.
Physicochemical Property Calculation
-
Protocol: The 2D structure of this compound is used as input for software such as ChemDraw or MarvinSketch. These programs calculate properties like molecular weight, logP (a measure of lipophilicity), and pKa (a measure of ionization) based on established algorithms.
Absorption Modeling
-
Protocol: Human intestinal absorption is predicted using models based on large datasets of experimentally determined absorption values. These models often use molecular descriptors such as logP, polar surface area (PSA), and the number of hydrogen bond donors and acceptors. Caco-2 permeability is predicted using similar models trained on data from in vitro Caco-2 cell assays.
Distribution Modeling
-
Protocol: The volume of distribution and plasma protein binding are predicted using quantitative structure-property relationship (QSPR) models. These models correlate structural features of molecules with their experimentally determined distribution properties. Blood-brain barrier permeability is predicted using models that consider factors such as lipophilicity, molecular size, and the presence of specific functional groups.
Metabolism Modeling
-
Protocol: Cytochrome P450 (CYP) inhibition is predicted using machine learning models trained on large datasets of known CYP inhibitors. These models identify structural motifs and physicochemical properties that are associated with CYP inhibition. Sites of metabolism are predicted using models that consider the reactivity of different parts of the molecule.
Excretion Modeling
-
Protocol: Clearance is predicted using models that integrate information about metabolism and renal excretion. These models often use a combination of QSPR and physiologically based pharmacokinetic (PBPK) modeling approaches.
Toxicity Modeling
-
Protocol: Toxicity is predicted using a variety of models, including rule-based systems and machine learning algorithms. For example, hERG inhibition is predicted using models that identify structural features known to be associated with hERG channel blocking. Ames mutagenicity is predicted using models that identify structural alerts for mutagenicity.
Conclusion
The in silico prediction of ADME properties is a powerful tool in modern drug discovery.[1] Based on computational modeling, this compound exhibits a generally favorable ADME profile, with good predicted absorption and a low risk of major toxicities. However, the potential for CYP2D6 inhibition warrants further investigation. These in silico predictions provide a strong foundation for guiding future experimental studies to validate these findings and further assess the therapeutic potential of this compound.
References
- 1. Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine: Potential Inhibitor of SARS-CoV2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. 4-(Piperidin-1-yl)butan-1-amine | C9H20N2 | CID 6484144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. 74247-30-6 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 8. 4-PIPERIDIN-4-YLBUTAN-1-AMINE | 74247-30-6 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Detailed protocol for the synthesis of 4-Piperidin-1-yl-butylamine.
Application Notes and Protocols for the Characterization of 4-(piperidin-1-yl)butan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(piperidin-1-yl)butan-1-amine is a bifunctional molecule containing a piperidine ring and a primary amine. This structure is a common motif in pharmacologically active compounds, making its accurate characterization crucial in drug discovery and development. These application notes provide detailed protocols for the analytical characterization of 4-(piperidin-1-yl)butan-1-amine using various chromatographic and spectroscopic techniques.
Compound Information:
| Property | Value |
| IUPAC Name | 4-(piperidin-1-yl)butan-1-amine |
| Synonyms | 4-(1-Piperidinyl)-1-butanamine |
| CAS Number | 74247-30-6[1][2] |
| Molecular Formula | C₉H₂₀N₂[1] |
| Molecular Weight | 156.27 g/mol [1] |
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of 4-(piperidin-1-yl)butan-1-amine and for its quantification in various matrices.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like 4-(piperidin-1-yl)butan-1-amine. It provides both qualitative and quantitative information.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of 4-(piperidin-1-yl)butan-1-amine in methanol or dichloromethane.
-
For analysis, dilute the stock solution to a final concentration of 10-100 µg/mL with the same solvent.
-
-
GC-MS Conditions:
-
Column: A non-polar or mid-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent), is suitable. Typical dimensions are 30 m x 0.25 mm internal diameter, with a 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless or split (e.g., 20:1 split ratio), depending on the sample concentration.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Expected Data:
| Parameter | Expected Value |
| Retention Time | Approximately 8-12 minutes (dependent on the specific column and conditions) |
| Molecular Ion [M]⁺ | m/z 156 |
| Major Fragment Ions | m/z 98 (piperidine ring fragment), 84, 70, 56 |
GC-MS Analysis Workflow:
High-Performance Liquid Chromatography (HPLC)
Due to the lack of a strong chromophore in 4-(piperidin-1-yl)butan-1-amine, HPLC with UV detection requires pre-column derivatization. Alternatively, a detector that does not rely on UV absorbance, such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or a Mass Spectrometer (MS), can be used for direct analysis.
Protocol 1: HPLC with Pre-column Derivatization and UV Detection
This method introduces a UV-active moiety to the amine groups, allowing for sensitive detection.
-
Derivatization Reagent: Dansyl chloride or 4-toluenesulfonyl chloride can be used.
-
Derivatization Procedure (with Dansyl Chloride):
-
To 100 µL of a 1 mg/mL sample solution in acetonitrile, add 200 µL of a 10 mg/mL dansyl chloride solution in acetonitrile.
-
Add 100 µL of a 0.1 M sodium bicarbonate buffer (pH 9.5).
-
Vortex the mixture and incubate at 60 °C for 45 minutes in the dark.
-
After cooling, add 50 µL of a 2% aqueous solution of methylamine to quench the excess dansyl chloride.
-
Dilute the mixture with the mobile phase for injection.
-
-
HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid).
-
Start with 30% acetonitrile and increase to 90% over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: ~254 nm for dansyl derivatives.
-
Protocol 2: LC-MS
This is a more direct and highly specific method for the analysis of 4-(piperidin-1-yl)butan-1-amine.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution in methanol.
-
Dilute to 1-10 µg/mL with the initial mobile phase.
-
-
LC-MS Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Start with 5% B, hold for 1 minute, then ramp to 95% B over 8 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Monitored Ion: [M+H]⁺ (m/z 157.17).
-
Expected LC-MS Data:
| Parameter | Expected Value |
| Retention Time | Dependent on specific LC conditions |
| Protonated Molecule [M+H]⁺ | m/z 157.17 |
| Predicted Collision Cross Section ([M+H]⁺) | 138.3 Ų[3] |
HPLC Analysis Workflow:
Spectroscopic Analysis
Spectroscopic methods are used to elucidate and confirm the chemical structure of 4-(piperidin-1-yl)butan-1-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure determination.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.
-
¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz or higher.
-
Acquisition: Standard proton experiment.
-
-
¹³C NMR Spectroscopy:
-
Spectrometer: 100 MHz or higher.
-
Acquisition: Proton-decoupled carbon experiment.
-
Expected NMR Data (in CDCl₃):
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Piperidine Protons | ~2.3-2.5 | m | 4H | -N-CH₂ - (adjacent to N) |
| ~1.5-1.6 | m | 4H | -CH₂-CH₂ -CH₂- | |
| ~1.4 | m | 2H | -CH₂-CH₂ -CH₂- | |
| Butane Chain Protons | ~2.7 | t | 2H | -CH₂ -NH₂ |
| ~2.3 | t | 2H | -N-CH₂ -CH₂- | |
| ~1.4-1.5 | m | 4H | -CH₂-CH₂ -CH₂ -CH₂- | |
| Amine Protons | (broad singlet, variable) | br s | 2H | -NH₂ |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |
| Piperidine Carbons | ~54-56 | -N-C H₂- |
| ~25-27 | -CH₂-C H₂-CH₂- | |
| ~24-25 | -CH₂-C H₂-CH₂- | |
| Butane Chain Carbons | ~58-60 | -N-C H₂- |
| ~41-43 | -C H₂-NH₂ | |
| ~28-30 | -C H₂-CH₂-NH₂ | |
| ~24-26 | -N-CH₂-C H₂- |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides information about the functional groups present in the molecule.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a neat liquid (thin film between KBr plates) or as a KBr pellet if it is a salt.
-
FTIR Analysis:
-
Spectrometer: Standard FTIR spectrometer.
-
Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Expected FTIR Data:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300-3500 | N-H stretching | Primary Amine (-NH₂) |
| 2800-3000 | C-H stretching | Aliphatic (CH₂, CH₃) |
| ~1600 | N-H bending (scissoring) | Primary Amine (-NH₂) |
| 1440-1470 | C-H bending | Aliphatic (CH₂) |
| 1000-1250 | C-N stretching | Aliphatic Amine |
Spectroscopic Analysis Workflow:
Conclusion
The analytical methods described provide a comprehensive framework for the characterization of 4-(piperidin-1-yl)butan-1-amine. The combination of chromatographic techniques for purity assessment and spectroscopic methods for structural elucidation ensures a thorough analysis of this compound, which is vital for its application in research and development. The provided protocols are starting points and may require optimization based on the specific instrumentation and sample matrix.
References
Application Notes and Protocols for the NMR and Mass Spectrometry Analysis of Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the comprehensive analysis of piperidine derivatives using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques are indispensable for the structural elucidation, quantification, and characterization of this important class of compounds prevalent in pharmaceuticals and natural products.
Mass Spectrometry Analysis of Piperidine Derivatives
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of piperidine derivatives. It also provides structural information through fragmentation analysis. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed.
Application Notes
The fragmentation of the piperidine ring is significantly influenced by the ionization method and the nature and position of its substituents.[1]
-
Electron Ionization (EI): Typically used in GC-MS, EI is a high-energy ionization technique that often leads to extensive fragmentation. A dominant pathway is α-cleavage, involving the cleavage of a carbon-carbon bond adjacent to the nitrogen atom, which results in the formation of a stable iminium ion.[1] The largest substituent at the α-carbon is preferentially lost. Ring fission can also occur, leading to various acyclic fragment ions.[1]
-
Electrospray Ionization (ESI): As a softer ionization technique commonly used in LC-MS, ESI typically results in the formation of protonated molecules [M+H]⁺.[1] Tandem mass spectrometry (MS/MS) of these precursor ions reveals characteristic fragmentation patterns. Common fragmentation pathways in ESI-MS/MS include the neutral loss of small molecules such as water (H₂O) or acetic acid from substituted piperidines.[2]
The fragmentation pattern is heavily influenced by the nature of the substituents on the piperidine ring. Functional groups on the substituents will lead to their own characteristic fragmentation patterns.[1] ESI-MS/MS and EI-MS can provide valuable and complementary information about the structure of piperidine compounds.[2]
Quantitative Data: Common Mass Fragments
The following table summarizes common fragment ions observed in the mass spectra of various piperidine derivatives. This data is compiled from publicly available spectral libraries and scientific literature.
| m/z Value | Proposed Fragment Ion/Neutral Loss | Ionization Mode | Notes |
| [M+H]⁺ | Protonated molecule | ESI | The base peak in many ESI spectra. |
| [M]⁺ | Molecular ion | EI | May be weak or absent in EI spectra of some derivatives. |
| M-1 | Loss of a hydrogen radical | EI | Commonly observed. |
| M-15 | Loss of a methyl radical (•CH₃) | EI | Indicates the presence of a methyl substituent. |
| M-28 | Loss of ethylene (C₂H₄) | EI | Can result from ring fragmentation. |
| M-43 | Loss of a propyl radical (•C₃H₇) | EI | Indicates the presence of a propyl substituent. |
| 84 | [C₅H₁₀N]⁺ (Piperidine ring fragment) | EI | A common and diagnostic fragment for the piperidine ring itself. |
Experimental Protocols
This protocol is suitable for the analysis of a wide range of piperidine derivatives, including those that are non-volatile or thermally labile.
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the piperidine derivative and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to create a 1 mg/mL stock solution.[1]
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.[3]
2. LC-MS/MS Instrumentation and Conditions:
-
LC System: An HPLC or UHPLC system.
-
Column: A C18 column (e.g., Atlantis C18, 5 µm, 3.9x100 mm) is a common choice.[4]
-
Mobile Phase:
-
Injection Volume: 1 - 5 µL.[1]
-
Column Temperature: 30 - 40 °C.[1]
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an ESI source.[1]
-
Ionization Mode: Positive ion mode is typically used due to the basicity of the piperidine nitrogen.[1]
-
MS Method:
3. Data Analysis:
-
Identify the precursor and product ions.
-
Propose fragmentation pathways based on the observed mass losses.[1]
-
For quantitative analysis, construct a calibration curve from the peak areas of standards and determine the concentration of the analyte in the samples.[1]
This protocol is suitable for volatile and thermally stable piperidine derivatives. Derivatization may be necessary for compounds with active hydrogens to improve volatility.[1][5]
1. Sample Preparation:
-
Prepare a stock solution of the analyte in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).[1]
-
Prepare working standards by serial dilution.[1]
-
Derivatization (if necessary): Acylation (e.g., with trifluoroacetic anhydride) or silylation can be performed to improve volatility and chromatographic behavior.[1][5]
2. GC-MS Instrumentation and Conditions:
-
GC System: A gas chromatograph.
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).[1]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[1]
-
Inlet Temperature: 250 - 280 °C.[1]
-
Oven Temperature Program: Start at a low temperature (e.g., 50-100 °C) and ramp to a high temperature (e.g., 250-300 °C). The program should be optimized for the specific compound.[1]
-
Injection Mode: Split or splitless, depending on the analyte concentration.[1]
-
Mass Spectrometer: A mass spectrometer with an EI source.[1]
-
Ionization Energy: 70 eV.[1]
-
Mass Range: Scan a range appropriate for the expected molecular weight and fragments (e.g., m/z 40-500).[1]
3. Data Analysis:
-
Identify the molecular ion peak (if present) and major fragment ions.[1]
-
Interpret the fragmentation pattern to elucidate the structure.
-
Compare the obtained mass spectrum with spectral libraries (e.g., NIST, Wiley) for identification.[1]
NMR Spectroscopy Analysis of Piperidine Derivatives
NMR spectroscopy is a powerful tool for the structural analysis of piperidine derivatives, providing detailed information about the carbon-hydrogen framework.
Application Notes
-
¹H NMR: The proton chemical shifts of the piperidine ring are influenced by the substituents and the conformational dynamics of the ring. The protons on the carbons alpha to the nitrogen (C2 and C6) are typically found in the range of 2.5-3.5 ppm. The protons on the beta (C3 and C5) and gamma (C4) carbons usually appear at higher fields, between 1.4 and 1.8 ppm.
-
¹³C NMR: The carbon chemical shifts are also sensitive to the substitution pattern. The alpha carbons (C2 and C6) typically resonate around 45-60 ppm, while the beta (C3 and C5) and gamma (C4) carbons are found further upfield.
-
Solvent Effects: The choice of deuterated solvent can significantly affect the chemical shifts of protons, which can be useful for resolving overlapping signals.[6] Aromatic solvents like benzene-d₆ can induce significant shifts (Aromatic Solvent-Induced Shifts, ASIS).[6]
-
Variable Temperature (VT) NMR: VT NMR is a valuable technique for studying dynamic processes such as conformational exchange, which can cause peak broadening.[6]
Quantitative Data: Characteristic NMR Chemical Shifts
The following table provides typical ¹H and ¹³C NMR chemical shifts for the unsubstituted piperidine ring in CDCl₃. These values can serve as a reference point, but it is important to note that substituents will cause significant deviations.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-2, H-6 (α-CH₂) | ~2.79 | ~47.0 |
| H-3, H-5 (β-CH₂) | ~1.58 | ~27.2 |
| H-4 (γ-CH₂) | ~1.51 | ~25.2 |
| NH | ~2.19 (broad) | - |
Data compiled from various sources.[7]
Experimental Protocol for NMR Analysis
This protocol outlines the general steps for preparing a sample of a piperidine derivative for NMR analysis.[3]
1. Sample Preparation:
-
Sample Weighing: Accurately weigh 5-10 mg of the piperidine derivative for ¹H NMR or 20-50 mg for ¹³C NMR and transfer it to a clean, dry vial.[3]
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆)) to the vial.[3] The choice of solvent depends on the solubility of the compound.
-
Dissolution: Vortex the vial until the sample is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[3]
-
Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube.[3]
2. Spectrometer Setup and Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to obtain a homogeneous field.[3]
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
3. Data Analysis:
-
Process the raw data (Fourier transform, phase correction, baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the structure of the piperidine derivative.
Visualizations
Experimental Workflows
Caption: Experimental workflows for LC-MS/MS and GC-MS analysis of piperidine derivatives.
Caption: General experimental workflow for NMR analysis of piperidine derivatives.
Signaling Pathway
Many piperidine derivatives exhibit their pharmacological effects by modulating specific signaling pathways. For instance, certain piperidine-based drugs act as antagonists at neurotransmitter receptors, such as the µ-opioid receptor, which is a G-protein coupled receptor (GPCR).
Caption: Inhibition of the µ-opioid receptor signaling pathway by a piperidine derivative.
References
- 1. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US6376673B1 - Piperidine derivatives as neurotransmitter re-uptake inhibitors - Google Patents [patents.google.com]
Application Note: High-Performance Liquid Chromatography for Purity Assessment of 4-Piperidin-1-yl-butylamine
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 4-Piperidin-1-yl-butylamine, a key intermediate in pharmaceutical synthesis. Due to the compound's lack of a strong UV chromophore, this method utilizes pre-column derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl) followed by reversed-phase HPLC with UV detection. This approach provides excellent sensitivity and resolution, enabling the accurate quantification of this compound and the separation of potential impurities. The method is suitable for quality control and purity analysis in research and drug development settings.
Introduction
This compound is a bifunctional molecule containing both a primary and a tertiary amine. Its purity is critical for the successful synthesis of active pharmaceutical ingredients (APIs) and to ensure the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of pharmaceutical compounds.[1][2] However, aliphatic amines like this compound are challenging to analyze directly by UV-HPLC due to their poor UV absorption.[3]
To overcome this limitation, pre-column derivatization with a UV-active agent is a common and effective strategy.[3][4] This method employs FMOC-Cl as the derivatizing reagent, which reacts with the primary amine of this compound to form a highly UV-absorbent derivative. The subsequent separation by reversed-phase HPLC allows for sensitive detection and accurate quantification.
Experimental
Instrumentation and Reagents
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is recommended for good separation.
-
Reagents:
-
Acetonitrile (ACN): HPLC grade
-
Water: Deionized or HPLC grade
-
Trifluoroacetic acid (TFA): Analytical grade
-
9-fluorenylmethyl chloroformate (FMOC-Cl): ≥99% purity
-
This compound: Reference standard and sample for analysis
-
Borate Buffer: 0.1 M, pH 9.0
-
Chromatographic Conditions
A summary of the optimized HPLC conditions is presented in the table below.
| Parameter | Condition |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 30% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 265 nm |
| Injection Volume | 10 µL |
Protocols
Standard and Sample Preparation Protocol
-
Standard Solution Preparation (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water.
-
-
Sample Solution Preparation (1 mg/mL):
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water.
-
-
Derivatization Protocol:
-
To 100 µL of the standard or sample solution, add 200 µL of 0.1 M borate buffer (pH 9.0).
-
Add 200 µL of a 5 mg/mL solution of FMOC-Cl in acetonitrile.
-
Vortex the mixture for 30 seconds and let it react at room temperature for 10 minutes.
-
Add 100 µL of 0.1 M glycine solution to quench the excess FMOC-Cl.
-
Vortex for 15 seconds.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
Experimental Workflow
Caption: Workflow for HPLC purity analysis of this compound.
Data Presentation
The purity of the this compound sample is determined by calculating the area percentage of the main peak corresponding to the FMOC-derivatized analyte.
Table 1: Quantitative Purity Assessment
| Sample ID | Retention Time (min) | Peak Area | Area % |
| Reference Standard | 8.52 | 1254367 | 99.85 |
| Sample Lot A | 8.51 | 1239876 | 98.76 |
| Impurity 1 | 7.23 | 8765 | 0.70 |
| Impurity 2 | 9.15 | 6012 | 0.48 |
| Unknown Impurity | 10.34 | 1234 | 0.10 |
Note: The data presented in this table is illustrative and will vary based on the actual sample.
Method Validation
For routine use, this method should be validated according to ICH guidelines (Q2(R1)). Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Method Development and Validation Logic
Caption: Logical flow of HPLC method development and validation.
Conclusion
The described HPLC method, incorporating pre-column derivatization with FMOC-Cl, is a sensitive, and reliable approach for the purity assessment of this compound. The detailed protocol and validation guidelines provided in this application note will enable researchers, scientists, and drug development professionals to accurately determine the purity of this important pharmaceutical intermediate, ensuring the quality and consistency of their research and manufacturing processes.
References
Application of 4-Piperidin-1-yl-butylamine in Proteomics Research: A Hypothetical Approach
Abstract
While direct applications of 4-Piperidin-1-yl-butylamine in proteomics research are not currently documented in scientific literature, its chemical structure, featuring a primary and a tertiary amine, presents a unique opportunity for the development of novel chemical probes and labeling reagents. This document outlines a hypothetical application of this compound as a foundational scaffold for a new set of isotopic labeling reagents for quantitative proteomics, tentatively named "Piperidinyl-butyl Isotopic Labeling (PBIL)" reagents. These proposed reagents could offer alternative fragmentation patterns in tandem mass spectrometry, potentially aiding in peptide sequencing and quantification. Detailed protocols for the synthesis of a hypothetical PBIL reagent and its application in a bottom-up proteomics workflow are presented, along with examples of data presentation and visualization of the experimental workflow.
Introduction to Chemical Labeling in Proteomics
Quantitative proteomics is essential for understanding the dynamic changes in protein abundance within biological systems, offering insights into cellular processes, disease mechanisms, and drug action. One robust method for accurate protein quantification is stable isotope labeling, where mass tags are covalently attached to proteins or peptides. This allows for the relative quantification of proteins from different samples in a single mass spectrometry analysis.
Currently, a variety of amine-reactive labeling reagents are commercially available. However, the development of new reagents with different chemical properties can provide advantages in terms of fragmentation efficiency, chromatographic separation, and the introduction of unique reporter ions for alternative quantification strategies.
Principle of the Hypothetical PBIL Reagent
We propose the use of this compound as a scaffold to synthesize a novel set of isobaric or isotopic labeling reagents. The primary amine of this compound can be functionalized with an amine-reactive group, such as an N-hydroxysuccinimide (NHS) ester, to create a reagent that specifically labels the N-terminus of peptides and the epsilon-amino group of lysine residues.
For quantitative applications, light and heavy isotopic versions of the PBIL reagent would be synthesized. For example, deuterium atoms could be incorporated into the butyl chain or the piperidine ring. When two different cell populations (e.g., control vs. treated) are compared, their proteomes are extracted, digested into peptides, and labeled with the light and heavy PBIL reagents, respectively. The samples are then mixed and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The relative abundance of a peptide from the two samples is determined by comparing the signal intensities of the peptide ions that are separated by a known mass difference due to the isotopic labels.
Application Notes
-
Alternative Fragmentation: The piperidine ring in the PBIL reagent is expected to produce characteristic fragment ions upon collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). These unique reporter ions could be used for quantification in an MS3-based approach, similar to Tandem Mass Tags (TMT).
-
Hydrophilicity: The presence of the tertiary amine in the piperidine ring may impart a moderate increase in the hydrophilicity of the labeled peptides, which could be beneficial for chromatographic separation in reversed-phase liquid chromatography.
-
Synthesis: The synthesis of the PBIL-NHS ester is conceptually straightforward, starting from the commercially available this compound.
Experimental Protocols
Hypothetical Synthesis of PBIL-NHS Ester
This protocol describes a conceptual synthesis of an amine-reactive PBIL reagent.
-
Protection of the Primary Amine: The primary amine of this compound is first protected with a suitable protecting group, such as a Boc group.
-
Activation of a Carboxylic Acid: A dicarboxylic acid (e.g., succinic acid) is activated at one of its carboxyl groups to form an NHS ester.
-
Coupling to the Tertiary Amine: The NHS-activated carboxyl group is then reacted with the tertiary amine of the protected this compound to form an amide bond. This step is hypothetical and would require specific reaction conditions to achieve.
-
Deprotection: The protecting group on the primary amine is removed.
-
Final NHS Ester Formation: The now free primary amine is reacted with an activated carboxyl group of another dicarboxylic acid to form a stable amide bond, and the remaining carboxyl group is activated as an NHS ester.
Proteomics Sample Preparation and Labeling
A standard bottom-up proteomics workflow would be employed.
-
Protein Extraction and Digestion:
-
Lyse cells or tissues in a suitable lysis buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.5).
-
Determine protein concentration using a BCA assay.
-
Reduce disulfide bonds with dithiothreitol (DTT) at a final concentration of 5 mM for 30 minutes at 37°C.
-
Alkylate cysteine residues with iodoacetamide (IAA) at a final concentration of 15 mM for 30 minutes at room temperature in the dark.
-
Dilute the urea concentration to less than 2 M with 50 mM Tris-HCl, pH 8.5.
-
Digest proteins with trypsin (e.g., at a 1:50 enzyme-to-protein ratio) overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the peptide solution with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge.
-
Elute the peptides with a solution of 50% acetonitrile and 0.1% TFA.
-
Dry the peptides in a vacuum centrifuge.
-
-
PBIL Labeling:
-
Reconstitute the dried peptides in a labeling buffer (e.g., 100 mM TEAB, pH 8.5).
-
Dissolve the light and heavy PBIL-NHS ester reagents in anhydrous acetonitrile.
-
Add the appropriate PBIL reagent to each peptide sample at a 4:1 reagent-to-peptide ratio (w/w).
-
Incubate the reaction for 1 hour at room temperature.
-
Quench the reaction by adding hydroxylamine to a final concentration of 5% for 15 minutes.
-
-
Sample Combining and Final Desalting:
-
Combine the light and heavy labeled peptide samples in a 1:1 ratio.
-
Desalt the combined sample using a C18 SPE cartridge as described above.
-
Dry the labeled peptides in a vacuum centrifuge.
-
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Reconstitute the final peptide sample in 0.1% formic acid.
-
Separate the peptides using a nano-flow liquid chromatography system with a C18 column and a gradient of increasing acetonitrile concentration.
-
-
Mass Spectrometry:
-
Analyze the eluting peptides on a high-resolution Orbitrap mass spectrometer.
-
Acquire data in a data-dependent acquisition (DDA) mode, with MS1 scans for precursor ion detection and MS2 scans for peptide fragmentation and identification.
-
Data Presentation
The quantitative data from a hypothetical experiment comparing a control and a treated sample, labeled with light and heavy PBIL reagents, could be summarized as follows:
| Protein Accession | Gene Name | Peptide Sequence | Ratio (Heavy/Light) | p-value | Regulation |
| P02768 | ALB | LVNEVTEFAK | 1.05 | 0.85 | Unchanged |
| P68871 | HBB | VHLTPEEKSAVTALWGK | 2.54 | 0.001 | Up-regulated |
| Q9Y6K5 | PARK7 | VQFRVKLVVTSTAGASCK | 0.45 | 0.005 | Down-regulated |
| P08670 | VIM | SLPLPNFSSLNLRETNLDSLPLVDTHSK | 3.12 | <0.001 | Up-regulated |
| P62258 | ACTG1 | SYELPDGQVITIGNER | 0.98 | 0.91 | Unchanged |
| C denotes a carbamidomethylated cysteine. |
Mandatory Visualizations
Experimental Workflow
Caption: Hypothetical workflow for quantitative proteomics using PBIL reagents.
Hypothetical Signaling Pathway Analysis
Caption: Hypothetical signaling pathway elucidated using PBIL-based proteomics.
Conclusion
While this compound does not have a documented role in proteomics, its chemical structure holds potential for the development of novel research tools. The proposed PBIL reagents represent a hypothetical application that could provide alternative methodologies for quantitative proteomics. The successful synthesis and validation of such reagents would be the first step in determining their utility and potential advantages over existing methods. This conceptual framework provides a roadmap for researchers interested in exploring the development of new chemical probes for proteomics based on underutilized chemical scaffolds.
Application Notes and Protocols: A Step-by-Step Guide to N-Boc Protection of 4-(Piperidin-1-yl)butylamine
Introduction
The protection of amine functionalities is a critical step in multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development. The tert-butoxycarbonyl (Boc) group is one of the most widely utilized amine protecting groups due to its stability under a variety of reaction conditions and its facile removal under mild acidic conditions. This document provides a detailed protocol for the selective N-Boc protection of the primary amino group of 4-(piperidin-1-yl)butylamine using di-tert-butyl dicarbonate (Boc anhydride). This procedure is designed for researchers, scientists, and professionals in drug development who require a reliable method for this transformation.
Chemical Reaction Scheme
The reaction involves the nucleophilic attack of the primary amine of 4-(piperidin-1-yl)butylamine on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate, leading to the formation of a carbamate. The tertiary amine of the piperidine ring is significantly less nucleophilic and sterically hindered, allowing for selective protection of the primary amine.
Caption: Chemical transformation for the N-Boc protection of 4-(piperidin-1-yl)butylamine.
Data Presentation: Physicochemical Properties
A summary of the key physical and chemical properties of the starting material, reagent, and the expected product is provided in the table below for easy reference.
| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Boiling Point (°C) |
| 4-(Piperidin-1-yl)butylamine | C₉H₂₀N₂ | 156.27 | Colorless to pale yellow liquid | 227.5 |
| Di-tert-butyl dicarbonate (Boc Anhydride) | C₁₀H₁₈O₅ | 218.25 | Colorless liquid or low melting solid | 56-57 (at 0.5 mmHg) |
| tert-Butyl (4-(piperidin-1-yl)butyl)carbamate | C₁₄H₂₈N₂O₂ | 256.39 | Expected to be a colorless oil or solid | Not available |
Experimental Protocol
This protocol is adapted from established procedures for the selective mono-Boc protection of diamines.
Materials and Reagents:
-
4-(Piperidin-1-yl)butylamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-(piperidin-1-yl)butylamine (1.0 eq). Dissolve the amine in anhydrous dichloromethane (DCM) (approximately 10 mL per 1 mmol of amine).
-
Addition of Base: Add triethylamine (1.1 eq) to the solution. Stir the mixture at room temperature for 10-15 minutes.
-
Addition of Boc Anhydride: Dissolve di-tert-butyl dicarbonate (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution at 0 °C (ice bath).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure tert-butyl (4-(piperidin-1-yl)butyl)carbamate.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the step-by-step workflow of the experimental protocol.
Caption: Step-by-step workflow for the N-Boc protection of 4-(piperidin-1-yl)butylamine.
Expected Results and Characterization
The successful synthesis should yield tert-butyl (4-(piperidin-1-yl)butyl)carbamate. The purity and identity of the product can be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Representative ¹H NMR Data (CDCl₃, 400 MHz) for a similar compound, tert-butyl (4-aminobutyl)carbamate:
-
δ 4.89 (brs, 1H, NH-Boc)
-
δ 3.11 (q, J = 6.4 Hz, 2H, CH₂-NHBoc)
-
δ 2.75 (t, J = 6.4 Hz, 2H, CH₂-NH₂)
-
δ 1.52 (m, 4H, -CH₂-CH₂-)
-
δ 1.44 (s, 9H, C(CH₃)₃)
Representative ¹³C NMR Data (CDCl₃, 100 MHz) for a similar compound, tert-butyl (4-aminobutyl)carbamate:
-
δ 156.1 (C=O)
-
δ 79.1 (C(CH₃)₃)
-
δ 41.3 (CH₂-NH₂)
-
δ 40.3 (CH₂-NHBoc)
-
δ 29.8 (-CH₂-)
-
δ 28.5 (C(CH₃)₃)
-
δ 27.4 (-CH₂-)
For tert-butyl (4-(piperidin-1-yl)butyl)carbamate, additional signals corresponding to the piperidine ring would be expected in both ¹H and ¹³C NMR spectra.
Troubleshooting
-
Low Yield: Ensure all reagents and solvents are anhydrous. Incomplete reaction can be addressed by increasing the reaction time or slightly warming the reaction mixture.
-
Formation of Di-Boc Product: This can occur if an excess of Boc anhydride is used or if the reaction is run for an extended period at elevated temperatures. Careful control of stoichiometry is crucial. Using a slight excess of the diamine can also favor mono-protection.
-
Difficult Purification: If the product is difficult to separate from the starting material or di-Boc by-product, careful optimization of the column chromatography conditions (e.g., eluent polarity) is necessary.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Di-tert-butyl dicarbonate is a lachrymator and should be handled with care.
-
Triethylamine is a corrosive and flammable liquid.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.
The Versatility of 4-Piperidin-1-yl-butylamine: A Building Block in Modern Organic Synthesis
For Immediate Release
[City, State] – [Date] – In the landscape of organic synthesis and drug discovery, the strategic selection of molecular building blocks is paramount to the successful construction of complex and biologically active compounds. Among these, 4-Piperidin-1-yl-butylamine has emerged as a valuable and versatile scaffold, offering a unique combination of a lipophilic piperidine ring and a reactive primary amine, connected by a flexible butyl linker. This application note provides a detailed overview of its utility, complete with experimental protocols and data, for researchers, scientists, and professionals in drug development.
The core structure of this compound, featuring a tertiary amine within the piperidine ring and a terminal primary amine, allows for differential functionalization. This dual reactivity makes it an ideal component for introducing the piperidine moiety into larger molecules, a common strategy in medicinal chemistry to enhance pharmacological properties such as solubility, cell permeability, and target binding. The piperidine scaffold is a well-established privileged structure in drug design, present in numerous approved therapeutic agents.
Applications in Organic Synthesis
The primary application of this compound lies in its use as a precursor for the synthesis of a wide array of more complex molecules. The terminal primary amine serves as a nucleophilic handle for various chemical transformations, including but not limited to:
-
Amide Bond Formation: Acylation of the primary amine with carboxylic acids, acid chlorides, or activated esters is a straightforward method to generate amide derivatives. This reaction is fundamental in the synthesis of numerous biologically active compounds.
-
Reductive Amination: The primary amine can be reacted with aldehydes or ketones to form an intermediate imine, which is subsequently reduced to a secondary amine. This two-step, one-pot procedure is a powerful tool for creating substituted amine derivatives.
-
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates provides a direct route to urea and thiourea derivatives, respectively. These functional groups are often explored for their hydrogen bonding capabilities in molecular recognition.
-
Sulfonamide Synthesis: Treatment with sulfonyl chlorides yields sulfonamides, a class of compounds with a broad spectrum of biological activities.
-
Alkylation: The primary amine can be alkylated to introduce further diversity, leading to the formation of secondary and tertiary amines.
These transformations enable the incorporation of the 4-piperidin-1-yl-butyl moiety into a variety of molecular frameworks, making it a key building block in the synthesis of potential therapeutic agents, chemical probes, and materials.
Experimental Protocols
Below are detailed methodologies for key synthetic transformations involving this compound.
Protocol 1: General Procedure for Amide Coupling
This protocol describes a standard method for the formation of an amide bond between this compound and a carboxylic acid using a common coupling agent.
dot
Caption: Workflow for Amide Coupling.
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
N,N'-Diisopropylcarbodiimide (DIC) or other suitable coupling agent (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add DIC (1.2 eq) and HOBt (1.2 eq).
-
Cool the reaction mixture to 0 °C and add DIPEA (2.0 eq).
-
Stir the mixture at 0 °C for 15 minutes.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
Protocol 2: General Procedure for Reductive Amination
This protocol outlines the formation of a secondary amine by reacting this compound with an aldehyde.
dot
Caption: Workflow for Reductive Amination.
Materials:
-
Aldehyde (1.0 eq)
-
This compound (1.0 eq)
-
Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Methanol or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the aldehyde (1.0 eq) and this compound (1.0 eq) in methanol.
-
Add a catalytic amount of acetic acid and stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction mixture to 0 °C.
-
Add sodium borohydride (1.5 eq) portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Add water to the residue and extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the desired secondary amine.
Quantitative Data Summary
The following table summarizes typical reaction yields for the synthesis of various derivatives using this compound as a starting material. These yields are representative and can vary depending on the specific substrate and reaction conditions.
| Derivative Class | Reagents | Solvent | Typical Yield (%) |
| Amides | Carboxylic Acid, HATU, DIPEA | DMF | 75-90 |
| Secondary Amines | Aldehyde, NaBH(OAc)₃ | DCE | 60-85 |
| Ureas | Isocyanate | DCM | 80-95 |
| Sulfonamides | Sulfonyl Chloride, Et₃N | DCM | 70-88 |
Logical Relationships in Synthesis
The utility of this compound stems from its ability to act as a versatile intermediate, connecting a desirable pharmacophore (piperidine) to a variety of functional groups through its reactive primary amine.
dot
Caption: Synthetic pathways from the building block.
Conclusion
This compound is a highly valuable and adaptable building block in the field of organic synthesis. Its straightforward reactivity, coupled with the desirable properties of the piperidine moiety, makes it an attractive starting material for the synthesis of diverse and complex molecules. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this versatile compound in their synthetic endeavors.
Safe Handling and Storage of 4-Piperidin-1-yl-butylamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe laboratory handling and storage of 4-Piperidin-1-yl-butylamine. Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the chemical.
Hazard Identification and Safety Precautions
This compound is a chemical that requires careful handling due to its potential hazards. It is classified as a combustible liquid that is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[1]
GHS Hazard Statements:
-
H227: Combustible liquid[1]
-
H302: Harmful if swallowed[1]
-
H314: Causes severe skin burns and eye damage[1]
-
H335: May cause respiratory irritation[1]
Precautionary Statements: It is imperative to follow these precautionary measures to minimize risk:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
P264: Wash skin thoroughly after handling.[2]
-
P270: Do not eat, drink or smoke when using this product.[2]
-
P271: Use only outdoors or in a well-ventilated area.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]
-
P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P310: Immediately call a POISON CENTER or doctor/physician.
-
P363: Wash contaminated clothing before reuse.[2]
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.
-
P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[2]
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C9H20N2 | [1][3] |
| Molecular Weight | 156.27 g/mol | [1][3] |
| Appearance | Liquid | [4] |
| Purity | 98% | [4] |
Experimental Protocols
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory when handling this compound.
-
Respiratory Protection: A government-approved respirator should be used.[2] In cases of inadequate ventilation, especially when heating or creating aerosols, a self-contained breathing apparatus (SCBA) may be necessary.
-
Skin Protection: Compatible chemical-resistant gloves must be worn.[2] Always inspect gloves for integrity before use and employ proper glove removal techniques to avoid skin contact.[2] Protective clothing, such as a lab coat or chemical-resistant suit, is also required.[2]
-
Eye and Face Protection: Government-approved eye and face protection, such as safety goggles and a face shield, must be used.[2][3]
-
Footwear: Protective boots should be worn if the situation requires.[2]
Preparation of a 10 mM Solution of this compound
This protocol outlines the steps for safely preparing a 10 mM solution of this compound in an appropriate solvent.
Materials:
-
This compound
-
Appropriate solvent (e.g., DMSO, Ethanol)
-
Volumetric flask
-
Calibrated pipettes
-
Analytical balance
-
Stir plate and stir bar
-
Personal Protective Equipment (as outlined in section 3.1)
Procedure:
-
Work Area Preparation: Ensure the work is conducted in a well-ventilated chemical fume hood.[2] An emergency shower and eye wash station must be readily accessible.[2]
-
Don PPE: Put on all required personal protective equipment.
-
Tare Volumetric Flask: Place the appropriate size volumetric flask on the analytical balance and tare it.
-
Weighing: Carefully transfer the calculated mass of this compound into the tared volumetric flask. Avoid spills and inhalation of any vapors.
-
Dissolution: Add a portion of the desired solvent to the volumetric flask, cap it, and gently swirl to dissolve the compound. A magnetic stir bar and stir plate can be used to aid dissolution.
-
Dilution to Volume: Once the solid is fully dissolved, add the solvent up to the calibration mark on the volumetric flask.
-
Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Labeling: Clearly label the flask with the chemical name, concentration, solvent, date of preparation, and your initials.
-
Waste Disposal: Dispose of any contaminated materials (e.g., pipette tips, weighing paper) in a designated hazardous waste container according to institutional and local regulations.[2]
-
Decontamination: Thoroughly clean the work area and wash hands after handling the chemical.[2]
Storage and Incompatibility
Storage:
-
Store in a tightly closed container.[2]
-
Keep in a dry and well-ventilated place.[2]
-
Avoid overheating.[2]
Incompatibility:
-
Strong Oxidizing Agents: Avoid contact with strong oxidizing agents.[5]
-
Strong Acids: Keep away from strong acids.[5]
Visualized Workflows
The following diagrams illustrate key workflows for the safe handling and storage of this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Protocol for the safe storage of this compound.
References
Application Note: Protocols for Amide Coupling Reactions Using 4-Piperidin-1-yl-butylamine
Audience: Researchers, scientists, and drug development professionals.
Introduction Amide bond formation is one of the most critical and frequently utilized reactions in medicinal chemistry and drug discovery.[1][2] The synthesis of amides from carboxylic acids and amines is fundamental to creating a vast array of pharmaceuticals, natural products, and biologically active compounds.[2][3] This document provides detailed experimental protocols for the use of 4-piperidin-1-yl-butylamine, a versatile primary amine building block, in amide coupling reactions. Two common and efficient coupling methods are presented: one utilizing HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and another using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with HOBt (1-Hydroxybenzotriazole).
General Considerations for Amide Coupling The formation of an amide bond involves the activation of a carboxylic acid, which then reacts with an amine.[3][4] The choice of coupling reagent, base, and solvent is crucial for achieving high yields and minimizing side reactions, such as racemization in the case of chiral carboxylic acids.[5]
-
Coupling Reagents : A variety of reagents are available to facilitate this transformation.[6]
-
Carbodiimides (EDC, DCC) : These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7] EDC is often preferred in laboratory settings as its urea byproduct is water-soluble, simplifying purification.[6][8] The use of additives like HOBt or HOAt is recommended to increase efficiency and suppress racemization.[5][8]
-
Onium Salts (HATU, HBTU) : These reagents, typically aminium or phosphonium salts, are highly efficient and lead to rapid reaction times.[9] HATU is particularly effective, generating a highly reactive OAt-active ester that readily couples with amines.[9][10]
-
-
Bases : A non-nucleophilic organic base is required to deprotonate the carboxylic acid and neutralize any acidic byproducts formed during the reaction. Common choices include N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA).[9]
-
Solvents : Polar aprotic solvents are typically used to dissolve the reactants and facilitate the reaction. Dimethylformamide (DMF), dichloromethane (DCM), and acetonitrile are common choices.[9][10][11]
Experimental Workflow & Reaction Mechanism
The general workflow for an amide coupling reaction is a sequential process involving preparation, reaction, and purification.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pulsus.com [pulsus.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 6. peptide.com [peptide.com]
- 7. Amide Synthesis [fishersci.co.uk]
- 8. bachem.com [bachem.com]
- 9. benchchem.com [benchchem.com]
- 10. Contact Support [mychemblog.com]
- 11. peptide.com [peptide.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Piperidin-1-yl-butylamine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4-Piperidin-1-yl-butylamine. Our aim is to help you optimize your reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most common and effective methods for synthesizing this compound are:
-
N-Alkylation of Piperidine: This involves the reaction of piperidine with a 4-halobutylamine derivative or a precursor that can be converted to the butylamine.
-
Reductive Amination: This route typically involves the reaction of a piperidone derivative with a suitable aminobutyl-containing compound in the presence of a reducing agent.
Q2: I am getting a low yield in my N-alkylation reaction. What are the potential causes?
A2: Low yields in the N-alkylation of piperidine can stem from several factors:
-
Insufficient reaction time or temperature: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is sluggish, consider increasing the reaction time or temperature.
-
Inadequate base: The choice and amount of base are crucial for neutralizing the hydrogen halide formed during the reaction. Common bases include potassium carbonate (K₂CO₃) and triethylamine (Et₃N). Ensure the base is anhydrous and used in sufficient molar excess.
-
Side reactions: The most common side reaction is the formation of a quaternary ammonium salt due to dialkylation. This can be minimized by using an excess of piperidine relative to the alkylating agent.
-
Moisture: The presence of water can hydrolyze the alkylating agent and deactivate the base. Ensure all glassware is thoroughly dried and anhydrous solvents are used.
Q3: How can I minimize the formation of the dialkylation byproduct?
A3: To minimize the formation of the quaternary ammonium salt, you can:
-
Use a molar excess of piperidine.
-
Slowly add the alkylating agent to the reaction mixture to maintain a high local concentration of piperidine.
-
Carefully control the reaction temperature, as higher temperatures can sometimes favor dialkylation.
Q4: What are the recommended reducing agents for the reductive amination synthesis of piperidine derivatives?
A4: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a highly effective and commonly used reducing agent for reductive amination.[1] It is milder than other borohydrides like sodium borohydride (NaBH₄), which allows for the selective reduction of the imine intermediate in the presence of other carbonyl groups.
Q5: I'm having trouble with the workup and purification of my final product. What are the best practices?
A5: this compound is a basic compound.
-
Extraction: During aqueous workup, ensure the aqueous layer is sufficiently basic (pH > 10) to keep the amine in its free base form, which is more soluble in organic solvents.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
-
Salt Formation: For easier handling and purification of a solid product, the free base can be converted to its hydrochloride salt by treating a solution of the amine in an organic solvent (like diethyl ether or isopropanol) with a solution of HCl in the same or a compatible solvent. The resulting salt can then be recrystallized.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction by TLC or GC. Increase reaction time or temperature as needed. |
| Side Reactions: Formation of dialkylation products in N-alkylation. | Use an excess of piperidine. Add the alkylating agent slowly. | |
| Moisture Contamination: Use of wet solvents or reagents. | Ensure all glassware is oven-dried and use anhydrous solvents. Store hygroscopic reagents properly. | |
| Presence of Multiple Spots on TLC (Impure Product) | Unreacted Starting Materials: Incomplete reaction. | See "Low Yield" solutions. |
| Formation of Byproducts: Dialkylation, oxidation, or other side reactions. | Optimize reaction conditions (temperature, stoichiometry). Consider purification by column chromatography. | |
| Difficulty in Product Isolation | Product is too soluble in the aqueous phase during extraction. | Adjust the pH of the aqueous layer to >10 with a suitable base (e.g., NaOH) to ensure the amine is in its free base form. |
| Emulsion formation during extraction. | Add brine (saturated NaCl solution) to break the emulsion. Let the mixture stand for a longer period. | |
| Final Product is an Oil and Difficult to Handle | The free base of this compound is a liquid at room temperature. | Convert the free base to its hydrochloride salt to obtain a solid that is easier to handle, purify by recrystallization, and store.[2] |
Experimental Protocols
Method 1: N-Alkylation of Piperidine with 4-Chlorobutanenitrile followed by Reduction
This two-step protocol offers a reliable method for the synthesis of this compound.
Step 1: Synthesis of 4-(Piperidin-1-yl)butanenitrile
-
Reagents: Piperidine, 4-Chlorobutanenitrile, Potassium Carbonate (K₂CO₃), Acetonitrile (CH₃CN).
-
Procedure:
-
To a stirred solution of piperidine (2.0 equivalents) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 equivalents).
-
Add 4-chlorobutanenitrile (1.0 equivalent) dropwise at room temperature.
-
Heat the mixture to reflux and monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-(Piperidin-1-yl)butanenitrile. The crude product can be purified by vacuum distillation.
-
Step 2: Reduction of 4-(Piperidin-1-yl)butanenitrile to this compound
-
Reagents: 4-(Piperidin-1-yl)butanenitrile, Lithium Aluminum Hydride (LiAlH₄) or Raney Nickel/H₂, Diethyl Ether or Ethanol.
-
Procedure (using LiAlH₄):
-
To a stirred suspension of LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether at 0 °C, add a solution of 4-(Piperidin-1-yl)butanenitrile (1.0 equivalent) in anhydrous diethyl ether dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction by TLC or IR spectroscopy (disappearance of the nitrile peak).
-
Cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Filter the resulting solid and wash it thoroughly with diethyl ether.
-
Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
Method 2: Reductive Amination using N-Boc-4-piperidone
This multi-step synthesis involves the use of a protecting group to achieve high selectivity.
Step 1: Synthesis of tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)
This starting material is commercially available but can also be synthesized from 4-piperidone.
Step 2: Reductive Amination with a Protected 4-Aminobutanal Derivative
-
Reagents: N-Boc-4-piperidone, a suitable N-protected 4-aminobutanal derivative, Sodium Triacetoxyborohydride (NaBH(OAc)₃), Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
-
Procedure:
-
Dissolve N-Boc-4-piperidone (1.0 equivalent) and the N-protected 4-aminobutanal derivative (1.1 equivalents) in anhydrous DCM.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature until the reaction is complete as monitored by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.
-
Step 3: Deprotection of the Protecting Groups
-
Reagents: The product from Step 2, Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl) in a suitable solvent (e.g., Dioxane).
-
Procedure (using TFA):
-
Dissolve the protected diamine from Step 2 in DCM.
-
Add an excess of TFA (e.g., 10 equivalents) at 0 °C.
-
Stir the reaction at room temperature for a few hours, monitoring the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and basify with a strong base (e.g., NaOH) to pH > 10.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate to obtain this compound.
-
Data Presentation
Table 1: Comparison of Synthetic Routes for Piperidine Derivatives
| Parameter | Method 1: N-Alkylation | Method 2: Reductive Amination |
| Starting Materials | Piperidine, 4-halobutanenitrile | N-Boc-4-piperidone, Protected 4-aminobutanal |
| Key Reagents | K₂CO₃, LiAlH₄ or Raney Ni/H₂ | NaBH(OAc)₃, TFA or HCl |
| Number of Steps | 2 | 3 (if starting from N-Boc-4-piperidone) |
| Typical Overall Yield | Moderate to Good | Good to High[3] |
| Key Advantages | Fewer steps, potentially more atom-economical. | High selectivity, milder conditions for the key C-N bond formation, generally higher yields.[3] |
| Key Disadvantages | Potential for dialkylation, use of hazardous reducing agents like LiAlH₄. | More steps, requires the use of protecting groups. |
Visualizations
Experimental Workflows
Caption: Workflow for the N-Alkylation Synthesis Route.
Caption: Workflow for the Reductive Amination Synthesis Route.
Logical Relationships
Caption: Troubleshooting Logic for Low Yield Issues.
References
Identifying and minimizing side products in piperidine alkylation reactions.
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize the formation of side products during piperidine alkylation experiments.
Troubleshooting Guide
This guide addresses specific issues encountered during the N-alkylation of piperidine, providing potential causes and actionable solutions.
Issue 1: Low yield of the desired N-alkylated piperidine with a significant amount of a water-soluble byproduct.
-
Potential Cause: This is a classic sign of over-alkylation, leading to the formation of a quaternary ammonium salt.[1][2] The N-alkylated piperidine (a tertiary amine) is often more nucleophilic than the starting piperidine, making it susceptible to a second alkylation.[1] This quaternary salt byproduct is highly polar and often remains in the aqueous layer during extraction, leading to lower isolated yields of the desired product.[1]
-
Solutions:
-
Optimize Stoichiometry: Use an excess of piperidine (2-3 equivalents) relative to the alkylating agent. This ensures the alkylating agent is more likely to react with the starting material rather than the product.[1]
-
Control Reagent Addition: Add the alkylating agent slowly, dropwise, or via a syringe pump to the solution of piperidine.[3][4] This maintains a low concentration of the electrophile, reducing the probability of the second alkylation event.[3]
-
Incorporate a Non-Nucleophilic Base: The reaction of piperidine with an alkyl halide generates an acid (HX) which can protonate and deactivate the starting amine.[2] Adding a non-nucleophilic hindered base, such as N,N-diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃), neutralizes this acid without competing in the alkylation.[4][5]
-
Consider an Alternative Method: Reductive amination, which involves reacting piperidine with an aldehyde or ketone in the presence of a reducing agent, completely avoids the use of alkyl halides and thus eliminates the possibility of quaternary salt formation.[1][6]
-
Issue 2: The reaction is very slow or does not proceed to completion.
-
Potential Cause: Several factors can lead to an incomplete reaction, including suboptimal reaction conditions, poor reagent reactivity, or deactivation of the nucleophile.
-
Solutions:
-
Add a Base: As the reaction proceeds, the generated acid (e.g., HBr, HI) protonates the piperidine, rendering it non-nucleophilic and slowing the reaction.[2][4] The addition of a base like potassium carbonate or DIPEA is crucial to neutralize the acid and maintain the reaction rate.[4][5]
-
Choice of Solvent: Ensure all reactants are soluble in the chosen solvent. Polar aprotic solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are often effective.[4][5]
-
Increase Temperature: Gently heating the reaction can increase the rate. However, be cautious, as this may also increase the rate of quaternary salt formation.[1] Monitor the reaction closely by TLC or LC-MS.
-
Check Alkylating Agent: Ensure the alkylating agent is pure and has a good leaving group (I > Br > Cl). Sterically hindered agents will also react more slowly.[2]
-
Issue 3: Formation of multiple unidentified products.
-
Potential Cause: Besides over-alkylation, other side reactions can occur depending on the specific substrates and conditions. Quaternary ammonium salts can sometimes undergo Hofmann elimination if conditions are basic and heated, leading to alkenes.[7][8] For more complex piperidines, side reactions like C-H alkylation may occur under certain conditions.[9]
-
Solutions:
-
Characterize Byproducts: Use analytical techniques like GC-MS or LC-MS to identify the mass of the side products. This can provide clues to their structure (e.g., a mass corresponding to the quaternary salt or an elimination product).
-
Lower Reaction Temperature: Side reactions are often more prevalent at higher temperatures. Running the reaction at room temperature or even cooler may improve selectivity.[3]
-
Switch Reaction Type: If direct alkylation proves problematic, reductive amination is a highly selective alternative for mono-alkylation that avoids many common side reactions.[3][6]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in piperidine N-alkylation, and why does it form? The most common side product is the N,N-dialkylpiperidinium salt, also known as a quaternary ammonium salt.[1][2] It forms when the initially formed N-alkylpiperidine (a tertiary amine) acts as a nucleophile and reacts with a second molecule of the alkylating agent. This second alkylation is often competitive because the tertiary amine product can be more nucleophilic than the secondary amine starting material.[1]
Q2: How can I avoid the formation of quaternary ammonium salts? There are three primary strategies:
-
Stoichiometric Control: Use an excess of piperidine relative to the alkylating agent (e.g., 2-3 equivalents).[1]
-
Kinetic Control: Add the alkylating agent slowly to the reaction mixture to keep its concentration low.[3][4]
-
Alternative Methods: Employ reductive amination, which is a highly selective method for mono-alkylation and is incapable of forming quaternary salts.[6][10]
Q3: What is reductive amination, and why is it a good alternative? Reductive amination is a two-step, one-pot process where piperidine first reacts with an aldehyde or ketone to form an iminium ion intermediate. This intermediate is then immediately reduced by a mild reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride, to yield the N-alkylated piperidine.[3] It is advantageous because it avoids harsh alkylating agents, prevents over-alkylation, and is generally a very clean and high-yielding reaction.[3][6][10]
Q4: My desired N-alkylated piperidine is basic. How do I properly isolate it from the reaction mixture? After the reaction is complete, the crude product will likely contain the desired tertiary amine, unreacted piperidine, and possibly the quaternary ammonium salt. A standard work-up involves:
-
Diluting the reaction mixture with a solvent like ethyl acetate or diethyl ether.
-
Washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a mild base to neutralize any remaining acid and to deprotonate the N-alkylpiperidinium salt to its free base form.[2][4]
-
The free base of the desired product will move into the organic layer, while the highly polar quaternary salt (if formed) and other inorganic salts will remain in the aqueous layer.[1]
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by column chromatography.[2]
Q5: Can I alkylate the carbon atoms of the piperidine ring instead of the nitrogen? Yes, but this requires different strategies. Direct C-H functionalization is a more advanced topic. One common approach involves installing a directing group on the piperidine nitrogen to control regioselectivity for functionalization at the C2, C3, or C4 positions.[2] Another method involves the formation of an iminium ion from the N-alkyl piperidine, followed by the addition of a nucleophile to the α-carbon.[11][12] These methods are distinct from standard N-alkylation conditions.
Data Presentation
The following tables illustrate the impact of key reaction parameters on the product distribution in a typical piperidine alkylation with an alkyl bromide (R-Br).
Table 1: Effect of Stoichiometry on Product Selectivity
| Piperidine (eq.) | Alkyl Bromide (eq.) | N-Alkylpiperidine Yield (%) | Quaternary Salt Byproduct (%) |
| 1.1 | 1.0 | ~75% | ~25% |
| 2.0 | 1.0 | ~90% | ~10% |
| 3.0 | 1.0 | >95% | <5% |
| 5.0 | 1.0 | >98% | <2% |
| Data is illustrative and represents typical outcomes. Actual results may vary. |
Table 2: Effect of Base on Reaction Time and Selectivity
| Base (eq.) | Reaction Time | N-Alkylpiperidine Yield (%) | Comments |
| None | 12-24 h | ~60% | Reaction slows significantly as acid byproduct forms.[4] |
| K₂CO₃ (2.0) | 4-8 h | >90% | Heterogeneous base, effective at neutralizing acid. |
| DIPEA (1.5) | 2-6 h | >95% | Homogeneous, non-nucleophilic base, often gives cleaner reactions.[5] |
| Conditions: 2.0 eq. Piperidine, 1.0 eq. Alkyl Bromide in Acetonitrile at 50°C. Data is illustrative. |
Visualizations
Caption: Reaction pathway showing desired mono-alkylation and subsequent over-alkylation side reaction.
Caption: Troubleshooting workflow for low yields in piperidine alkylation reactions.
Caption: Decision tree for selecting a suitable piperidine N-alkylation method.
Experimental Protocols
Protocol 1: Direct N-Alkylation with Slow Addition (Minimizing Over-Alkylation)
This protocol is optimized for mono-alkylation by using an excess of piperidine and controlling the addition rate of the alkyl halide.[4]
-
Materials:
-
Piperidine (3.0 eq.)
-
Alkyl halide (e.g., alkyl bromide or iodide) (1.0 eq.)
-
N,N-diisopropylethylamine (DIPEA) (1.5 eq.)
-
Anhydrous acetonitrile (MeCN)
-
Syringe pump
-
Round-bottom flask and standard glassware for inert atmosphere reaction
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add piperidine (3.0 eq.) and DIPEA (1.5 eq.).
-
Add anhydrous acetonitrile to create an approximately 0.2 M solution with respect to the alkyl halide. Begin stirring at room temperature.
-
Load the alkyl halide (1.0 eq.) into a syringe and place it on a syringe pump.
-
Add the alkyl halide dropwise to the stirred piperidine solution over 2-4 hours.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS until the alkyl halide is consumed. Gentle heating (40-50°C) may be applied if the reaction is slow.
-
Upon completion, cool the reaction to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Perform a standard basic work-up (see FAQ Q4) by partitioning the residue between diethyl ether and saturated aqueous sodium bicarbonate.
-
Separate the organic layer, dry over Na₂SO₄, filter, and concentrate to yield the crude product. Purify by flash column chromatography if necessary.
-
Protocol 2: Reductive Amination
This protocol provides a robust alternative for clean mono-alkylation, completely avoiding quaternary salt formation.[3][10]
-
Materials:
-
Piperidine (1.1 eq.)
-
Aldehyde or Ketone (1.0 eq.)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq.)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (optional, catalytic amount)
-
-
Procedure:
-
To a round-bottom flask, add the aldehyde or ketone (1.0 eq.) and piperidine (1.1 eq.).
-
Dissolve the components in DCM or DCE. If the iminium ion formation is slow, a catalytic amount of acetic acid can be added.
-
Stir the mixture at room temperature for 20-30 minutes.
-
In a single portion, add sodium triacetoxyborohydride (STAB) (1.5 eq.) to the mixture. The reaction may be mildly exothermic.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 1-12 hours).
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.
-
Stir vigorously for 30 minutes, then transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product is often very pure but can be further purified by chromatography if needed.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Hofmann Elimination | NROChemistry [nrochemistry.com]
- 8. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 9. "The Regioselective 3-Alkylation of Piperidine" by Richard Dunn Todd [digitalcommons.odu.edu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting low yields in the synthesis of N-substituted piperidines.
Technical Support Center: N-Substituted Piperidine Synthesis
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of N-substituted piperidines. The information is tailored for researchers, scientists, and professionals in drug development to help diagnose and resolve issues leading to low reaction yields.
Troubleshooting Guide
This section addresses specific problems in a question-and-answer format, offering potential causes and actionable solutions for common synthetic methods.
Reductive Amination
Question 1: My reductive amination of a ketone/aldehyde with piperidine is stalling or resulting in a low yield. What are the likely causes and how can I improve it?
Answer:
Low yields in reductive amination are often due to incomplete imine/iminium ion formation, side reactions, or suboptimal choice of reducing agent. The equilibrium between the carbonyl compound, amine, and the imine intermediate can be unfavorable.[1]
Potential Causes & Troubleshooting Steps:
-
Inefficient Imine Formation: The initial condensation to form the imine or enamine is a critical equilibrium-dependent step.[1]
-
Incorrect Reducing Agent: The choice of reducing agent is crucial and depends on the substrate's reactivity and the reaction conditions.
-
Solution: Sodium triacetoxyborohydride (STAB) is a mild and often preferred reagent that can be added in a one-pot fashion, as it is less likely to reduce the starting aldehyde or ketone.[3][4] If using sodium borohydride (NaBH₄), ensure the imine has fully formed before its addition to prevent reduction of the carbonyl starting material.[3] Sodium cyanoborohydride (NaCNBH₃) is also effective, especially in protic solvents like methanol.[2][3]
-
-
Side Reactions: Over-alkylation of the newly formed secondary amine can occur, especially with reactive alkylating agents.
-
Solution: A stepwise procedure, involving the formation of the imine first, followed by reduction, can sometimes mitigate this issue.[4] Careful control of stoichiometry is also essential.
-
-
pH of the Reaction: The reaction is sensitive to pH. Acidic conditions are required to catalyze imine formation, but a pH that is too low will protonate the amine, rendering it non-nucleophilic.
-
Solution: The addition of a small amount of acetic acid can be beneficial, particularly when using reagents like NaCNBH₃.[2]
-
Question 2: I am observing significant amounts of a dialkylated byproduct. How can I favor mono-alkylation?
Answer:
Dialkylation is a common issue when the product amine is more nucleophilic than the starting amine.[4]
Potential Causes & Troubleshooting Steps:
-
Stoichiometry and Addition Rate: Using an excess of the amine or slow addition of the aldehyde/ketone can favor mono-alkylation.
-
Solution: Employ a stepwise procedure where the imine is formed in a solvent like methanol and then reduced with NaBH₄.[4] This can provide better control over the reaction.
-
-
Protecting Group Strategy: For molecules with multiple amine groups, such as 4-aminomethylpiperidine, selective protection is often necessary.[5]
-
Solution: Protect the more reactive amine (e.g., a primary amine with a Boc group) before carrying out the reductive amination on the desired nitrogen.[5]
-
N-Alkylation with Alkyl Halides
Question 3: My N-alkylation of piperidine with an alkyl halide is giving a low yield and forming a quaternary ammonium salt. How can I prevent this?
Answer:
The formation of a quaternary ammonium salt is a common side reaction, especially with excess alkyl halide.[6] The reaction can also be slow if the acid generated is not neutralized.
Potential Causes & Troubleshooting Steps:
-
Over-alkylation: The N-alkylated piperidine product can react further with the alkyl halide.
-
Solution: Use the piperidine as the limiting reagent and add the alkyl halide slowly, for example, with a syringe pump, to maintain a low concentration of the alkylating agent.[6]
-
-
Acid Formation: The reaction generates H-X (e.g., HBr, HCl), which protonates the basic piperidine, forming a salt and slowing or stopping the reaction.[6]
-
Solution: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (Hünig's base), to scavenge the acid produced.[6]
-
-
Solvent Choice: The solvent can influence the reaction rate and solubility of reagents.
-
Solution: Polar aprotic solvents like acetonitrile or DMF are commonly used and can accelerate the reaction.[6]
-
Buchwald-Hartwig Amination
Question 4: I am attempting a Buchwald-Hartwig amination to form an N-aryl piperidine, but the yield is poor and the reaction seems to have stalled. What should I check?
Answer:
Low yields in Buchwald-Hartwig aminations can be attributed to several factors, including catalyst deactivation, suboptimal ligand/base combination, or issues with the reaction setup.[7][8]
Potential Causes & Troubleshooting Steps:
-
Catalyst Deactivation: The Pd(0) catalyst is sensitive to oxygen.
-
Suboptimal Ligand/Base/Solvent Combination: The choice of ligand, base, and solvent is critical and substrate-dependent.
-
Reaction Temperature: High temperatures can lead to catalyst decomposition, while low temperatures may result in slow reaction rates.[7]
-
Solution: Optimize the temperature. If catalyst decomposition is suspected, try running the reaction at a lower temperature for a longer period.[7]
-
-
Side Reactions: Hydrodehalogenation (reduction of the aryl halide) and biaryl formation (homocoupling of the aryl halide) are common side reactions.[7]
Quantitative Data Summary
The following tables summarize typical conditions and reported yields for different synthetic methods. Note that optimal conditions are highly substrate-dependent.
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent(s) | Key Characteristics |
| Sodium Triacetoxyborohydride (STAB) | DCE, DCM, THF, Dioxane | Mild, tolerates a wide range of functional groups. Can be used in a one-pot procedure. Water-sensitive.[3][4] |
| Sodium Cyanoborohydride (NaCNBH₃) | Methanol | Not water-sensitive. Often used with an acid catalyst (e.g., AcOH). Toxic cyanide byproduct.[2][3] |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Stronger reducing agent. Must be added after imine formation is complete to avoid reducing the carbonyl.[3] |
| Catalytic Hydrogenation (H₂) | Methanol, Ethanol | Requires a catalyst (e.g., Pd/C). Can reduce other functional groups (e.g., alkenes, nitro groups).[9] |
Table 2: Conditions for Buchwald-Hartwig Amination of Piperidine
| Component | Recommended Options | Purpose |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst.[7] |
| Ligand | XPhos, SPhos, RuPhos (for aryl chlorides) | Stabilizes the palladium center and facilitates the catalytic cycle.[7] |
| Base | Sodium tert-butoxide (NaOtBu), Potassium Carbonate (K₂CO₃) | Deprotonates piperidine and facilitates the formation of the palladium-amide intermediate.[7][9] |
| Solvent | Toluene, Dioxane, THF | Dissolves reactants and influences catalyst stability.[7] |
| Temperature | 80-110 °C | Affects reaction rate and catalyst stability.[7] |
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination using STAB
-
To a solution of the aldehyde or ketone (1.0 eq.) and piperidine (1.0-1.2 eq.) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM), add sodium triacetoxyborohydride (STAB) (1.5 eq.) in portions at room temperature.
-
Stir the reaction mixture under an inert atmosphere (e.g., nitrogen) at room temperature until the starting material is consumed, as monitored by TLC or LC-MS (typically 2-24 hours).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for N-Alkylation of Piperidine
-
In a round-bottom flask, dissolve piperidine (1.0 eq.) and a base such as potassium carbonate (1.5 eq.) or N,N-diisopropylethylamine (1.5 eq.) in an anhydrous solvent like acetonitrile or DMF.[6]
-
Add the alkyl halide (1.1 eq.) to the mixture. For highly reactive alkyl halides, slow addition via a syringe pump is recommended to minimize dialkylation.[6]
-
Stir the reaction at room temperature or with gentle heating (e.g., 70 °C) under a nitrogen atmosphere until completion.[6]
-
Filter off any inorganic salts and concentrate the filtrate under reduced pressure.
-
If an ammonium salt has formed, distribute the residue between diethyl ether and a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate to yield the N-alkylpiperidine.
-
Purify further by distillation or column chromatography if necessary.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq.) under an inert atmosphere.
-
Evacuate and backfill the flask with argon or nitrogen (repeat three times).
-
Add the aryl halide (1.0 eq.) and piperidine (1.2 eq.) followed by degassed anhydrous solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visual Troubleshooting and Pathway Diagrams
Caption: Troubleshooting workflow for low yields in reductive amination.
Caption: Decision tree for troubleshooting Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs)
Q1: How can I purify my N-substituted piperidine product from unreacted starting piperidine? A1: Purification can often be achieved by column chromatography on silica gel. If both your product and starting material are basic, an acidic wash (e.g., dilute HCl) can extract both into the aqueous layer. Subsequent basification and extraction may allow for separation based on differing polarities. For volatile starting materials, distillation can be an effective method.[10]
Q2: I am using a Boc-protected piperidine. What are the standard deprotection conditions? A2: The tert-butoxycarbonyl (Boc) group is typically removed under acidic conditions. A common method is treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) at room temperature. Another method involves using hydrochloric acid (HCl) in a solvent like dioxane or methanol.
Q3: My reaction is complete, but I'm having trouble with the work-up. My product seems to be water-soluble. What can I do? A3: For water-soluble amine products, standard aqueous work-ups can lead to significant product loss. Try saturating the aqueous layer with a salt like sodium chloride (brine) to decrease the polarity of the aqueous phase and improve extraction efficiency into organic solvents. Alternatively, using a more polar extraction solvent like n-butanol or performing continuous liquid-liquid extraction may be necessary.
Q4: Can I use N-Boc-4-piperidone for reductive amination? A4: Yes, N-Boc-4-piperidone is a very common starting material for synthesizing 4-amino-N-substituted piperidines. The reductive amination is typically performed on the ketone, followed by either retaining or removing the Boc group in a subsequent step.[11]
Q5: What are some common side reactions in piperidine synthesis besides those mentioned in the troubleshooting guide? A5: In addition to over-alkylation and catalyst-related side reactions, other issues can arise. During the hydrogenation of pyridine rings to form piperidines, incomplete reduction can occur.[12] In radical-mediated cyclizations to form the piperidine ring, competitive linear alkene formation can be observed.[12] It is always important to fully characterize your product and byproducts to understand the specific reaction pathway.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Improve the Aqueous Solubility of Piperidine-Containing Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of piperidine-containing compounds.
Troubleshooting Guide
This guide offers a systematic approach to resolving common solubility issues encountered during experimentation.
Issue 1: My piperidine-containing compound is poorly soluble in aqueous buffer at neutral pH.
-
Question: What is the first step to improve the solubility of my compound?
Answer: The initial and most critical step is to evaluate and adjust the pH of your solvent. The piperidine nitrogen is basic (pKa of the protonated form is typically around 11.22) and will become protonated in acidic media (pH < pKa), forming a more soluble piperidinium salt.[1] Therefore, creating a pH-solubility profile is a crucial step in understanding your compound's behavior.[1] For compounds with both a basic piperidine and an acidic group, such as piperidine-4-acetic acid derivatives, solubility is lowest near the isoelectric point (pI) where the molecule exists as a zwitterion.[2] In such cases, moving the pH away from the pI by either acidification or alkalinization will increase solubility.[2]
-
Question: I've tried adjusting the pH, but the solubility is still insufficient for my assay. What's next?
Answer: If pH modification is not sufficient or is incompatible with your experimental conditions, the use of co-solvents is the next logical step.[2] Co-solvents are water-miscible organic solvents that, when added in small amounts, can increase the solubility of hydrophobic compounds.[2]
-
Recommended Co-solvents:
-
Dimethyl Sulfoxide (DMSO): A powerful and widely used solvent. Stock solutions are often prepared at high concentrations (e.g., 10-20 mM) in 100% DMSO and then diluted into aqueous buffers.[2]
-
Ethanol: A less toxic option suitable for many biological experiments.[2]
-
Polyethylene Glycols (PEGs): Often used in formulation development.[1]
-
-
Issue 2: My compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer.
-
Question: How can I prevent my compound from precipitating upon dilution?
Answer: This is a common issue for poorly soluble compounds when the final concentration in the aqueous solution exceeds its thermodynamic solubility limit. Here are several strategies to prevent this:
-
Lower the Final Concentration: The most straightforward solution is to work with a more dilute final concentration of your compound.[2]
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as high as your experiment can tolerate (typically ≤1%) without affecting the biological system.[1]
-
Modify the Dilution Method: Instead of adding the DMSO stock directly to the buffer, try adding the buffer to the DMSO stock dropwise while vortexing vigorously. This can prevent localized high concentrations that may initiate precipitation.[2]
-
Use a Stepwise Dilution: Perform intermediate dilutions in a buffer containing a higher percentage of an organic co-solvent or a solubilizing agent.[1]
-
Utilize Surfactants: Low concentrations of surfactants like Tween® 80 or Sodium Lauryl Sulfate (SLS) can form micelles that encapsulate the compound, keeping it in solution. This is particularly useful for in vivo formulations.[2]
-
Issue 3: My compound precipitates out of its organic stock solution (e.g., DMSO) during storage.
-
Question: What should I do if my compound is not stable in its stock solution?
Answer: This can be due to the storage temperature being too low or the solution being supersaturated.
-
Store at Room Temperature: If the compound's stability permits, storing the DMSO stock at room temperature can prevent precipitation.[1]
-
Prepare Fresh Solutions: To ensure consistency and avoid issues with precipitation, prepare fresh stock solutions before each experiment.[1]
-
Lower Stock Concentration: Preparing a less concentrated stock solution can also help prevent precipitation upon storage.[1]
-
Frequently Asked Questions (FAQs)
Q1: Why are many piperidine-containing compounds poorly soluble in water?
A1: While the piperidine ring itself contains a nitrogen atom that can act as a hydrogen bond acceptor, the overall structure can be quite nonpolar, especially when substituted with lipophilic groups.[1] Poor solubility is often attributed to high crystallinity (strong crystal lattice energy) and low polarity.[3]
Q2: When should I consider more advanced solubility enhancement techniques?
A2: If simple pH adjustment and the use of co-solvents do not provide the required solubility, or if you need a solid form with improved dissolution properties for in vivo studies, advanced techniques should be considered.[1] These include salt formation, co-crystallization, complexation with cyclodextrins, and the preparation of amorphous solid dispersions.[1][3]
Q3: How does salt formation improve the solubility of piperidine-containing compounds?
A3: Salt formation is a highly effective method for increasing the solubility and dissolution rate of ionizable compounds like basic piperidines.[4][5] By reacting the basic piperidine nitrogen with an acid, a salt is formed, which often has significantly higher aqueous solubility than the free base.[1][6] This strategy can increase solubility by several hundred-fold.[6][7]
Q4: What is co-crystallization and when is it useful?
A4: Co-crystallization involves combining an active pharmaceutical ingredient (API) with a benign co-former to create a new crystalline solid with different physicochemical properties. This technique can improve the solubility and bioavailability of non-ionizable or weakly ionizable compounds by disrupting the crystal lattice of the API.[1][8]
Q5: How do cyclodextrins enhance the solubility of piperidine-containing compounds?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like piperidine-containing compounds, forming inclusion complexes that have improved apparent aqueous solubility.[1]
Q6: Can structural modification of my piperidine-containing compound improve its solubility?
A6: Yes, chemical modification of the molecule itself is a powerful strategy. Approaches include:
-
Prodrug Formation: A hydrophilic promoiety can be attached to the molecule, which is later cleaved in vivo to release the active drug.[9]
-
Disruption of Molecular Planarity and Symmetry: Introducing non-planar groups or breaking the symmetry of a molecule can disrupt crystal packing, leading to lower crystal lattice energy and improved aqueous solubility.[10]
-
Introduction of Polar Groups: Adding polar functional groups capable of hydrogen bonding, such as hydroxyl or additional amine groups, can enhance water solubility.[2]
Q7: Can I use heat to dissolve my compound?
A7: Gently warming a solution can increase the rate of dissolution and, for some compounds, increase the solubility limit.[2] However, this should be done with caution as excessive heat can lead to chemical degradation. This method is generally more suitable for initial solubilization, as the compound may precipitate upon cooling.[2]
Data Presentation
Table 1: Effect of pH on the Solubility of a Representative Piperidine Derivative
| Solvent System | pH | Approximate Solubility (mg/mL) |
| Deionized Water | ~7.0 | < 0.0001 |
| Phosphate-Buffered Saline (PBS) | 7.4 | < 0.0001 |
| 0.01 M Hydrochloric Acid (HCl) | 2.0 | 1-10 |
| Data for 3-[(4-Methylphenyl)methyl]piperidine, adapted from BenchChem.[1] |
Table 2: Solubility Enhancement of Piperine using β-Cyclodextrin Derivatives
| Compound | Stability Constant (M⁻¹) | Solubility Enhancement Factor |
| Piperine/β-Cyclodextrin (βCD) | ~100 | - |
| Piperine/Hydroxypropyl-β-CD (HPβCD) | ~200 | ~2-fold higher stability constant vs. βCD |
| Piperine/Sulfobutyl-ether-β-CD (SBEβCD) | ~200 | ~2-fold higher stability constant vs. βCD |
| Data adapted from Ali et al. (2024).[1][11] |
Table 3: Solubility Enhancement of NSAIDs through Piperazine Salt Formation
| Drug | Solubility Increase Factor (vs. free drug in pure water) |
| Ibuprofen-piperazine salt | > 10-fold |
| Indomethacin-piperazine salt | > 20-fold |
| Meclofenamic acid-piperazine salt | > 1000-fold |
| Data adapted from BenchChem and Roy et al.[1][12] |
Experimental Protocols
Protocol 1: Qualitative pH-Solubility Profile
This protocol helps to quickly determine the effect of pH on the solubility of your piperidine-containing compound.
-
Materials:
-
Compound of interest
-
Deionized water
-
0.1 M HCl
-
0.1 M NaOH
-
pH meter or pH strips
-
Vortex mixer
-
Small glass vials
-
-
Methodology:
-
Weigh 1-2 mg of your compound into three separate vials labeled "Acid," "Neutral," and "Base."
-
To the "Neutral" vial, add 1 mL of deionized water.
-
To the "Acid" vial, add 1 mL of deionized water and adjust the pH to ~2-3 by adding 0.1 M HCl dropwise.
-
To the "Base" vial, add 1 mL of deionized water and adjust the pH to ~9-10 by adding 0.1 M NaOH dropwise.
-
Vortex all vials vigorously for 2 minutes.
-
Allow the vials to sit at room temperature for 30 minutes.
-
Visually inspect each vial for undissolved solid material. A clear solution indicates good solubility at that pH.
-
Protocol 2: Equilibrium Solubility Determination (Shake-Flask Method)
This is the gold standard method for determining the thermodynamic equilibrium solubility of a compound.
-
Materials:
-
Compound of interest
-
Selected solvent (e.g., water, buffer of specific pH)
-
Shaker or rotator bath with temperature control
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
Analytical method for concentration determination (e.g., HPLC, UV-Vis spectroscopy)
-
-
Methodology:
-
Add an excess amount of the solid compound to a vial containing a known volume of the solvent. Ensure there is enough solid to maintain a saturated solution with undissolved particles.[1]
-
Seal the vials and place them in a shaker or rotator bath set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours).
-
After equilibration, allow the samples to stand to let the excess solid settle.
-
Carefully withdraw the supernatant and separate the liquid from the solid phase by centrifugation or filtration. A chemically inert syringe filter is recommended to remove any remaining solid particles.[1]
-
Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method.
-
Express the solubility in units such as mg/mL or mol/L at the specified temperature and pH.[1]
-
Protocol 3: Co-Crystal Screening by Slurry Conversion
This protocol is a common method for screening for co-crystal formation.
-
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Co-former candidates
-
A solvent in which both the API and co-former have limited solubility
-
Stir plate and stir bars
-
Vials
-
-
Methodology:
-
Add the API and a stoichiometric amount (e.g., 1:1 molar ratio) of the co-former to a vial.
-
Add a small amount of the selected solvent to create a slurry.[1]
-
Stir the slurry at a constant temperature for an extended period (e.g., 24-72 hours) to allow for conversion to the co-crystal form.[1]
-
Filter the solid from the slurry and allow it to air dry.[1]
-
Analyze the resulting solid using techniques like Powder X-ray Diffraction (PXRD) to determine if a new crystalline form has been created, which would indicate co-crystal formation.[1]
-
Visualizations
Caption: A decision-making workflow for improving the solubility of piperidine compounds.
Caption: Troubleshooting precipitation issues when diluting from an organic stock solution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Formulation Development Strategies for Poorly Soluble Pharma APIs | Article | Dr. Reddy’s [api.drreddys.com]
- 8. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 9. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Addressing stability issues of 4-Piperidin-1-yl-butylamine in different solvents.
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 4-Piperidin-1-yl-butylamine in various solvents. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Solution
Symptoms:
-
Loss of compound potency over a short period.
-
Appearance of unknown peaks in analytical chromatograms (HPLC, LC-MS).
-
Changes in the physical appearance of the solution (e.g., color change).
Possible Causes & Solutions:
| Cause | Recommended Action |
| Oxidative Degradation: The tertiary amine in the piperidine ring is susceptible to oxidation, which can be accelerated by atmospheric oxygen, trace metal impurities, or oxidizing agents in the solvent.[1] | - Use Degassed Solvents: Sparge solvents with an inert gas (e.g., nitrogen or argon) before use to remove dissolved oxygen. - Work Under Inert Atmosphere: Handle the compound and prepare solutions in a glove box or under a blanket of inert gas.[2] - Add Antioxidants: If compatible with the experimental setup, consider adding a small amount of an antioxidant like BHT or Vitamin E. |
| Solvent Reactivity: Protic solvents (e.g., water, methanol, ethanol) can participate in degradation pathways, especially at elevated temperatures.[3][4] | - Switch to Aprotic Solvents: If the experimental design allows, consider using aprotic solvents such as acetonitrile (ACN), tetrahydrofuran (THF), or dimethylformamide (DMF). - Buffer Aqueous Solutions: If water is necessary, maintain a neutral or slightly basic pH to improve the stability of the free amine. |
| Photodegradation: Exposure to light, particularly UV radiation, can induce degradation.[1] | - Use Amber Glassware: Protect solutions from light by using amber vials or wrapping containers in aluminum foil. - Minimize Light Exposure: Conduct experiments under low-light conditions whenever possible. |
| Thermal Degradation: Elevated temperatures can accelerate degradation reactions.[1] | - Store at Low Temperatures: Store stock solutions and experimental samples at refrigerated (2-8 °C) or frozen (-20 °C or -80 °C) temperatures.[5] - Avoid Excessive Heating: If heating is required for dissolution, use the lowest effective temperature for the shortest possible time. |
Troubleshooting Workflow:
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound?
A1: Based on its structure, the two primary sites for degradation are the tertiary amine within the piperidine ring and the primary amine of the butylamine chain. The most probable degradation pathways include:
-
Oxidation of the Tertiary Amine: The nitrogen in the piperidine ring is susceptible to oxidation, which can form an N-oxide. Further oxidation or rearrangement could lead to ring-opening products.[1]
-
Reactions of the Primary Amine: The primary amine can undergo reactions typical of amines, such as condensation with carbonyl compounds (if present as impurities in solvents) or other reactive species.
References
Preventing byproduct formation in the synthesis of piperidin-4-one precursors.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of piperidin-4-one precursors. The following sections address common issues encountered during key synthetic transformations, offering solutions to prevent byproduct formation and optimize reaction outcomes.
Section 1: Dieckmann Condensation
The Dieckmann condensation is a powerful intramolecular reaction for forming the piperidin-4-one ring from acyclic diester precursors. However, several challenges can lead to low yields and the formation of unwanted byproducts.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Dieckmann condensation is resulting in a low yield of the desired β-keto ester. What are the common causes and how can I improve it?
A1: Low yields in Dieckmann condensations are often due to suboptimal reaction conditions or competing side reactions. Here are the primary factors to consider:
-
Choice of Base and Solvent: The base and solvent system is critical. Strong, non-nucleophilic bases are generally preferred to minimize side reactions.[1] Sodium ethoxide in ethanol is a classic choice, but sterically hindered bases like potassium tert-butoxide (t-BuOK) in aprotic solvents like THF or toluene can offer better yields by minimizing side reactions.[1]
-
Reaction Temperature: Lower temperatures can help to control the reaction and reduce the formation of degradation products.[1]
-
Reaction Concentration (High Dilution): For the formation of larger rings (greater than seven members), intermolecular condensation leading to dimerization or polymerization can become a significant side reaction.[1][2] Running the reaction under high dilution conditions can favor the desired intramolecular cyclization.
-
Purity of Starting Materials: Ensure your starting diester is pure and free of moisture, as water can quench the base and hinder the reaction.
Q2: I am observing a significant amount of a dimeric or polymeric byproduct. How can I prevent this?
A2: Dimerization is a common side reaction in Dieckmann condensations, especially when attempting to form medium to large rings.[1] To favor the intramolecular cyclization:
-
Utilize High-Dilution Conditions: Slowly adding the diester to a large volume of solvent containing the base can significantly reduce the concentration of the starting material, thus minimizing intermolecular reactions.[2]
-
Optimize the Base: A less reactive base might favor the intramolecular pathway.
Q3: My reaction is not proceeding to completion, and I am recovering a significant amount of starting material. What should I check?
A3: Incomplete conversion can be due to several factors:
-
Insufficient Base: The Dieckmann condensation requires a full equivalent of base because the product, a β-keto ester, is acidic and will be deprotonated by the base, driving the equilibrium towards the product.[3][4] Ensure you are using at least one full equivalent of a strong base.
-
Inactive Base: Sodium hydride (NaH) is a common choice, but it can be deactivated by exposure to air and moisture.[5] Use fresh, high-quality NaH and handle it under an inert atmosphere.
-
Reaction Time: Some reactions may require longer reaction times to go to completion. Monitor the reaction progress using an appropriate technique like TLC or GC-MS.
Quantitative Data: Influence of Reaction Conditions on Yield
| Starting Material | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Diethyl 2-(2-ethoxycarbonylethyl)aminodiacetate | NaH (2) | Benzene | Reflux | 2 | Low (unspecified) | [5] |
| Diethyl 2-(2-ethoxycarbonylethyl)aminodiacetate | NaH (4) | Benzene | Reflux | 2 | Improved (unspecified) | [5] |
| N-(2-phenethyl)iminodiacetic acid dimethyl ester | Sodium | Toluene | RT | 6 | 19 | [6] |
| N-(2-phenethyl)iminodiacetic acid dimethyl ester | Sodium | Toluene | RT | 12 | 44 | [6] |
| N-(2-phenethyl)iminodiacetic acid dimethyl ester | Sodium | Toluene | RT | 24 | 57 | [6] |
| N-(2-phenethyl)iminodiacetic acid dimethyl ester | Sodium | Toluene | RT | 72 | 20 | [6] |
| N-(2-phenethyl)iminodiacetic acid dimethyl ester | NaOH | Xylene | 50 -> RT | 24 | 72 | [6] |
Experimental Protocol: Dieckmann Cyclization of an Amino Diester
A representative protocol for the Dieckmann condensation to form a piperidin-4-one precursor is as follows:
Materials:
-
N-(2-phenethyl)iminodiacetic acid dimethyl ester
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Toluene
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (1.1 equivalents) in anhydrous toluene in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Slowly add a solution of N-(2-phenethyl)iminodiacetic acid dimethyl ester (1.0 equivalent) in anhydrous toluene to the stirred suspension at room temperature over a period of 1-2 hours.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess sodium hydride with a few drops of methanol, followed by the slow addition of water.
-
Acidify the aqueous layer with hydrochloric acid to a pH of ~2-3.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Logical Workflow for Troubleshooting Dieckmann Condensation
References
- 1. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 2. Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride | TCI AMERICA [tcichemicals.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
Challenges and solutions for scaling up 4-Piperidin-1-yl-butylamine reactions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 4-Piperidin-1-yl-butylamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
A1: The two most prevalent and scalable methods for the synthesis of this compound are:
-
Reductive Amination: This one-pot reaction involves the condensation of a carbonyl compound with an amine to form an imine, which is subsequently reduced in situ. For this target molecule, this can be achieved by reacting piperidine with a suitable 4-aminobutanal or a protected precursor, or by reacting 4-piperidinone with 1,4-diaminobutane.
-
N-Alkylation: This method involves the direct alkylation of piperidine with a 4-halobutylamine derivative. To ensure selectivity and avoid side reactions, a protecting group on the primary amine of the butylamine moiety is typically required.[1]
Q2: How can I minimize the formation of byproducts during the synthesis?
A2: Byproduct formation, particularly over-alkylation, is a common challenge.[2] To mitigate this:
-
In reductive amination, using a modest excess of the amine component can help reduce the formation of tertiary amine byproducts.[2]
-
When performing N-alkylation, the slow, controlled addition of the alkylating agent to a solution of piperidine can help maintain an excess of the amine and favor mono-alkylation.[2]
-
Employing a protecting group strategy for the primary amine on the butyl chain is highly recommended for selective N-alkylation of the piperidine ring.[1]
Q3: What are the critical parameters to control during scale-up?
A3: When scaling up the synthesis of this compound, the following parameters are crucial:
-
Temperature Control: Exothermic reactions, such as those involving borohydride reducing agents, require efficient heat dissipation to prevent runaway reactions and ensure consistent product quality.
-
Reagent Addition Rate: The controlled addition of reagents is critical to manage reaction exotherms and minimize localized high concentrations that can lead to side reactions.
-
Mixing Efficiency: Homogeneous mixing is essential to ensure uniform reaction conditions throughout the reactor, which can be challenging in larger vessels.
-
Work-up and Product Isolation: Phase separation and extractions can be more complex at a larger scale. Emulsion formation is a common issue that needs to be addressed.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Reaction Conversion | 1. Incomplete imine formation in reductive amination.[3] 2. Deactivation of the reducing agent due to moisture.[4] 3. Insufficient reaction time or temperature. | 1. Allow the carbonyl compound and amine to stir together for 1-2 hours before adding the reducing agent. Consider adding a catalytic amount of acetic acid.[3] 2. Use anhydrous solvents and handle moisture-sensitive reagents like sodium triacetoxyborohydride (STAB) under an inert atmosphere.[4] 3. Monitor the reaction progress by TLC or LC-MS and adjust the reaction time and temperature accordingly. |
| Formation of Multiple Products (e.g., dialkylation) | 1. Use of excess alkylating agent. 2. Reaction conditions favoring over-alkylation. | 1. Use a slight excess of the amine component relative to the alkylating agent.[2] 2. Add the alkylating agent slowly to the reaction mixture.[2] 3. Consider a protecting group strategy for the primary amine.[1] |
| Persistent Emulsion During Aqueous Work-up | 1. The amine product acting as a surfactant.[3] | 1. Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer.[3] 2. Adjust the pH of the aqueous layer.[3] 3. Filter the emulsified mixture through a pad of Celite.[3] |
| Difficulty in Product Purification | 1. Presence of closely related impurities. 2. The product being a viscous oil or difficult to crystallize. | 1. Optimize the reaction conditions to minimize byproduct formation. 2. Consider converting the final product to a salt (e.g., hydrochloride) to facilitate purification by crystallization.[4] |
Experimental Protocols
Method 1: Reductive Amination
This protocol is adapted from established procedures for analogous compounds and outlines the synthesis of this compound via reductive amination of N-Boc-4-aminobutanal with piperidine.
Step 1: Synthesis of tert-butyl (4-oxobutyl)carbamate (N-Boc-4-aminobutanal)
-
This starting material can be prepared from commercially available precursors through established oxidation methods.
Step 2: Reductive Amination
-
To a stirred solution of N-Boc-4-aminobutanal (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) in a round-bottom flask, add piperidine (1.2 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield crude tert-butyl (4-(piperidin-1-yl)butyl)carbamate.
Step 3: Boc Deprotection
-
Dissolve the crude product from the previous step in a 4M solution of HCl in dioxane.
-
Stir the solution at room temperature for 2-4 hours until deprotection is complete (monitored by TLC or LC-MS).
-
Remove the solvent under reduced pressure to yield the hydrochloride salt of this compound.
-
The free base can be obtained by neutralizing the salt with a suitable base (e.g., NaOH) and extracting the product into an organic solvent.
Method 2: N-Alkylation with Protecting Group Strategy
This protocol outlines the synthesis via N-alkylation of piperidine with a protected 4-halobutylamine.
Step 1: Synthesis of N-(4-bromobutyl)-tert-butoxycarbonylamine
-
This can be synthesized from 4-amino-1-butanol by first protecting the amine with a Boc group and then converting the hydroxyl group to a bromide.
Step 2: N-Alkylation of Piperidine
-
To a solution of piperidine (2.0 eq) in a suitable solvent such as acetonitrile or DMF, add N-(4-bromobutyl)-tert-butoxycarbonylamine (1.0 eq).
-
Add a base such as potassium carbonate (1.5 eq) to the mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction mixture and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give crude tert-butyl (4-(piperidin-1-yl)butyl)carbamate.
Step 3: Boc Deprotection
-
Follow the same deprotection procedure as described in Method 1, Step 3.
Data Presentation
Table 1: Comparison of Synthetic Routes (Hypothetical Data)
| Parameter | Method 1: Reductive Amination | Method 2: N-Alkylation |
| Overall Yield | 65-75% | 60-70% |
| Purity (crude) | 85-90% | 80-85% |
| Number of Steps | 2 (from protected butanal) | 2 (from protected bromobutane) |
| Key Reagents | Piperidine, N-Boc-4-aminobutanal, NaBH(OAc)₃ | Piperidine, N-Boc-4-bromobutylamine, K₂CO₃ |
| Scale-up Considerations | Exothermic reduction step, moisture sensitivity of STAB. | Potential for over-alkylation, requires careful control of stoichiometry. |
Visualizations
Caption: Workflow for Reductive Amination Synthesis.
Caption: Troubleshooting Logic for Common Synthesis Issues.
References
Technical Support Center: Optimal Catalyst Selection for Pyridine Hydrogenation to Piperidine
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the selection of optimal catalysts for the hydrogenation of pyridine to piperidine. It includes troubleshooting guides and frequently asked questions to address common challenges encountered during this critical synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most effective catalysts for hydrogenating pyridine to piperidine?
A1: The choice of catalyst is crucial for achieving high conversion and selectivity in pyridine hydrogenation.[1] Noble metal catalysts are generally highly effective, with rhodium and ruthenium-based catalysts often demonstrating high activity under mild conditions.[1] For instance, Rhodium(III) oxide (Rh₂O₃) has been shown to be a highly active catalyst for the hydrogenation of a variety of unprotected pyridines under mild conditions (e.g., 40°C and 5 bar H₂).[2][3] Other commonly used and effective catalysts include Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), and Rhodium on carbon (Rh/C).[1][4] For large-scale industrial applications, non-noble metal catalysts like Raney Nickel can be a cost-effective option, though they may require more stringent reaction conditions.[1]
Q2: What are the typical reaction conditions for pyridine hydrogenation?
A2: Reaction conditions are highly dependent on the chosen catalyst. Noble metal catalysts like rhodium and ruthenium can often facilitate the reaction under milder conditions. For example, using Rh₂O₃, the reaction can proceed at 40°C and 5 bar of hydrogen pressure.[2] In contrast, non-noble metal catalysts such as Raney Nickel may necessitate higher temperatures and pressures, sometimes ranging from 150-300 atm.[1] The solvent also plays a significant role; protic solvents like alcohols (e.g., methanol, trifluoroethanol) or acetic acid can accelerate the reaction rate.[5][6]
Q3: How can I avoid the formation of byproducts or incomplete conversion?
A3: Incomplete conversion can result from several factors including catalyst deactivation, insufficient hydrogen pressure, or low reaction temperatures.[4] Ensuring the purity of the starting materials and using a fresh, active catalyst are crucial first steps.[4] If the reaction is incomplete, increasing the reaction time, catalyst loading, or hydrogen pressure can be effective.[4] The formation of partially hydrogenated intermediates like tetrahydropyridine suggests that the reaction has not gone to completion.[4] Catalyst deactivation by the nitrogen-containing substrate or product is a common issue that can be mitigated by choosing a more robust catalyst or by using acidic additives to protonate the pyridine ring, which can facilitate the reduction.[1][7][8]
Q4: Can I selectively hydrogenate a substituted pyridine without affecting other functional groups?
A4: Chemoselectivity is a significant consideration, especially in the synthesis of complex molecules for drug development.[7] The choice of catalyst is paramount for achieving this. Iridium(III)-catalyzed ionic hydrogenation has shown exceptional tolerance for sensitive functional groups like nitro, azido, bromo, alkenyl, and alkynyl moieties, which often do not remain inert under traditional hydrogenation conditions.[9] Rhodium catalysts also exhibit broad functional group tolerance, including alcohols, amines, and carbonyls.[2] However, some functional groups, such as olefins and nitro groups, may be reduced concurrently with the pyridine ring.[2]
Q5: Are there more sustainable or "green" alternatives to traditional high-pressure hydrogenation?
A5: Yes, emerging technologies offer more environmentally friendly options. Electrocatalytic hydrogenation using a carbon-supported rhodium catalyst allows for the quantitative conversion of pyridine to piperidine at ambient temperature and pressure, providing an energy-efficient alternative.[10] Transfer hydrogenation is another method that circumvents the need for high-pressure gaseous hydrogen by using a hydrogen donor like formic acid.[1][11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to no conversion of pyridine | 1. Catalyst deactivation or poisoning.[4] 2. Insufficient hydrogen pressure or poor mass transfer.[4] 3. Reaction temperature is too low.[4] 4. Inactive catalyst batch.[4] | 1. Ensure pyridine starting material is pure. Use a fresh batch of catalyst. Consider a catalyst less prone to poisoning, like rhodium.[4] 2. Incrementally increase hydrogen pressure. Ensure efficient stirring to improve gas-liquid mixing.[4] 3. Gradually increase the reaction temperature while monitoring for byproduct formation.[4] 4. Test the catalyst on a known, reliable reaction. |
| Presence of partially hydrogenated intermediates (e.g., tetrahydropyridine) | 1. Incomplete reaction due to insufficient reaction time or catalyst loading.[4] 2. Deactivation of the catalyst before the reaction is complete.[4] | 1. Increase the reaction time or the catalyst loading.[4] 2. Use a more robust catalyst or add a fresh portion of the catalyst. |
| Inconsistent reaction yields | 1. Variability in catalyst activity. 2. Purity of starting materials and solvents. | 1. Use a consistent source and batch of catalyst. 2. Ensure all reagents and solvents are of high purity and are properly dried. |
| Dehalogenation of halogenated pyridines | The hydrogenation conditions are also conducive to dehalogenation.[2] | This is a common side reaction. Alternative synthetic routes or milder hydrogenation methods like ionic hydrogenation may be necessary to preserve the halogen substituent.[9] |
| Reduction of other functional groups | The catalyst and conditions are not selective for the pyridine ring.[2] | Screen different catalysts. Iridium-based catalysts have shown high chemoselectivity.[9] Adjusting reaction conditions (temperature, pressure) may also improve selectivity. |
Catalyst Performance Data
The following table summarizes the performance of various catalysts for the hydrogenation of pyridine to piperidine based on published experimental data.
| Catalyst | Support | Temperature (°C) | Pressure (bar) | Solvent | Conversion (%) | Selectivity to Piperidine (%) | Reference |
| Rh₂O₃ | - | 40 | 5 | Trifluoroethanol | >99 | >99 | [2][12] |
| Pd/C | Carbon | 30 | 6 | Water/Dichloromethane | 100 | 98 (for 4-pyridinecarbonitrile to 4-piperidylmethylamine) | [13] |
| PtO₂ | - | Room Temp | 50-70 | Ethyl Acetate | High | High | [7] |
| Ru/C | Carbon | 100 | 10 | Water | >99 | >99 | [14] |
| Rh/C | Carbon | Ambient | Ambient | Water (Electrocatalytic) | 100 | 98 | [10] |
| Pd-Ag/Al₂O₃ | Alumina | 60 | 70 | - | 99 | 99 | [15] |
| Pd-Cu/Al₂O₃ | Alumina | 60 | 70 | - | 99 | 99 | [15] |
Experimental Protocols
General Protocol for Heterogeneous Catalytic Hydrogenation
-
Catalyst Preparation/Pre-treatment: Weigh the catalyst (e.g., 0.5-5 mol% of Rh₂O₃, PtO₂, or Pd/C) and place it into a high-pressure autoclave reactor.[1] If using a catalyst like Pd/C, handle it with care as it can be pyrophoric.[5]
-
Reaction Setup: Add the pyridine substrate and the chosen solvent to the reactor.[7] Protic solvents like ethanol, methanol, or acetic acid are often used.[5][6]
-
Purging: Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen.[5][7]
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (this can range from 5 to over 100 bar depending on the catalyst).[2][16] Begin vigorous stirring and heat the reaction to the target temperature.[7]
-
Monitoring: Monitor the reaction progress by taking aliquots (if the reactor setup allows) and analyzing them by GC, LC-MS, or NMR.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.[7] Purge the reactor with an inert gas.[7]
-
Catalyst Removal: Dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite® to remove the heterogeneous catalyst.[7] Caution: The used catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Quench the filter cake with water.[7]
-
Isolation: The piperidine product can then be isolated from the filtrate by extraction and purified by distillation or column chromatography.[4]
Specific Protocol using Rhodium(III) Oxide (Rh₂O₃)
This protocol is adapted from a reported procedure for the mild hydrogenation of pyridines.[2]
-
Setup: Add the pyridine substrate (0.79 mmol) and Rh₂O₃ (1.0 mg, 0.5 mol%) to a glass vial equipped with a stirrer bar.
-
Solvent Addition: Add trifluoroethanol (1 mL) to the vial and briefly flush with nitrogen.
-
Hydrogenation: Place the vial in an autoclave. Purge the autoclave with hydrogen three times before pressurizing to 5 bar of H₂.
-
Reaction: Heat the reaction mixture to 40°C and stir for the allocated time (typically 16 hours).
-
Analysis: After cooling and venting, the yield can be determined by ¹H NMR using an internal standard. For isolation, the mixture is filtered to remove the catalyst, and the solvent is removed under reduced pressure.
Visualizations
Caption: A typical experimental workflow for the catalytic hydrogenation of pyridine.
Caption: A decision tree for troubleshooting common issues in pyridine hydrogenation.
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 3. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. scienmag.com [scienmag.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pcliv.ac.uk [pcliv.ac.uk]
- 12. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 13. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. thalesnano.com [thalesnano.com]
Solvent selection guide for optimizing reactions with primary amines like butylamine.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with primary amines, such as butylamine.
Troubleshooting Guide
Issue 1: Low or No Reaction Conversion
-
Question: My reaction with butylamine is not proceeding, or the conversion is very low. What are the likely causes and solutions?
-
Answer: Low conversion can stem from several factors related to solvent choice and reaction conditions.
-
Inappropriate Solvent Polarity: The choice between polar protic, polar aprotic, and nonpolar solvents is critical and depends on the reaction mechanism. For SN2 reactions, which are common with primary amines, polar aprotic solvents are often preferred as they solvate the cation of a salt, leaving the amine nucleophile more reactive.[1] Polar protic solvents can form hydrogen bonds with the amine, reducing its nucleophilicity.[2]
-
Poor Solubility of Reagents: For a reaction to occur, the reactants must be dissolved. Ensure that both your substrate and butylamine are sufficiently soluble in the chosen solvent at the reaction temperature. If not, consider a different solvent or a co-solvent system.
-
Steric Hindrance: Bulky substrates can sterically hinder the approach of the amine nucleophile, slowing down the reaction rate. In such cases, a less sterically demanding solvent might be beneficial, or a higher reaction temperature may be required.
-
Incorrect Base: Many reactions involving primary amines, such as alkylations, produce an acid byproduct that can protonate the starting amine, rendering it non-nucleophilic. The inclusion of a non-nucleophilic base is often necessary to neutralize this acid.
-
Issue 2: Formation of Multiple Products (Over-Alkylation)
-
Question: I am trying to perform a mono-alkylation of butylamine, but I am observing the formation of di- and tri-alkylated products. How can I improve the selectivity?
-
Answer: Over-alkylation is a common problem because the secondary amine product is often more nucleophilic than the starting primary amine.
-
Use a Large Excess of the Primary Amine: By using a significant excess of butylamine, the probability of the electrophile reacting with the intended primary amine is much higher than with the secondary amine product.
-
Slow Addition of the Electrophile: Adding the alkylating agent slowly to the reaction mixture can help to maintain a low concentration of the electrophile, favoring the reaction with the more abundant primary amine.
-
Solvent Choice: While less direct, the solvent can influence the relative nucleophilicity of the primary and secondary amines. Experimenting with solvents of different polarities may help to tune the selectivity.
-
Issue 3: Product Decomposition During Work-up
-
Question: My reaction appears to be successful, but I am losing my product during the aqueous work-up or purification. What could be the cause?
-
Answer: Amine-containing products can be susceptible to degradation under certain work-up conditions.
-
Hydrolysis: If your product contains a labile functional group (e.g., an imine), it may be prone to hydrolysis, especially in the presence of acidic or basic aqueous solutions. Minimize contact time with aqueous layers and consider using a milder work-up procedure.
-
pH Sensitivity: Ensure the pH of your aqueous wash solutions is appropriate for your product's stability.
-
Silica Gel-Mediated Decomposition: Standard silica gel is acidic and can cause the decomposition of some amine products during column chromatography. Consider neutralizing the silica gel with a small amount of a tertiary amine (e.g., triethylamine) in the eluent or using a different stationary phase like alumina.
-
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity affect the rate of a nucleophilic substitution reaction with butylamine?
A1: The effect of solvent polarity depends on the reaction mechanism (SN1 vs. SN2).
-
SN1 Reactions: These reactions proceed through a charged carbocation intermediate. Polar protic solvents, such as water and alcohols, are particularly effective at stabilizing these charged intermediates through hydrogen bonding and strong dipole interactions, thus accelerating the reaction rate.[2]
-
SN2 Reactions: These are concerted, one-step reactions. Polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) are generally preferred for SN2 reactions.[1] They can dissolve ionic reagents but do not strongly solvate the nucleophile through hydrogen bonding, leaving it more "naked" and reactive. Polar protic solvents can form hydrogen bonds with the amine's lone pair, creating a bulky solvent shell that hinders its ability to act as a nucleophile and slowing the reaction rate.
Q2: What is the role of hydrogen bonding in solvent selection for reactions with primary amines?
A2: Hydrogen bonding plays a significant role in the reactivity of primary amines. Solvents capable of hydrogen bonding (protic solvents) can interact with the N-H bonds and the lone pair of the amine. This solvation can stabilize the amine in its ground state, but it can also reduce its nucleophilicity by making the lone pair less available for reaction.[2] Therefore, for reactions where high nucleophilicity is desired (like SN2), it is often advantageous to use aprotic solvents that do not engage in strong hydrogen bonding with the amine.
Q3: Can I run a reaction with butylamine without a solvent?
A3: In some cases, running a reaction "neat" (without a solvent) can be effective, particularly if the reactants are liquids at the reaction temperature. This can lead to higher reaction rates due to the high concentration of reactants. However, challenges can include poor mixing, difficulty in temperature control, and potential for side reactions.
Q4: How do I choose a starting set of solvents for screening?
A4: A good starting point is to select a small, diverse set of solvents that cover a range of polarities and functionalities. For example, you could choose:
-
A nonpolar aprotic solvent (e.g., Toluene, Hexane)
-
A polar aprotic solvent (e.g., Acetonitrile, DMF, DMSO)
-
A polar protic solvent (e.g., Ethanol, Isopropanol)
The results from this initial screen will provide valuable information to guide further optimization.
Data Presentation
Table 1: Properties of Common Solvents for Organic Synthesis
| Solvent | Boiling Point (°C) | Density (g/mL at 20°C) | Dielectric Constant (at 20°C) | Dipole Moment (D) | Relative Polarity |
| n-Hexane | 69 | 0.655 | 1.9 | 0.0 | 0.009 |
| Toluene | 111 | 0.867 | 2.4 | 0.36 | 0.099 |
| Diethyl Ether | 35 | 0.713 | 4.3 | 1.15 | 0.117 |
| Tetrahydrofuran (THF) | 66 | 0.886 | 7.5 | 1.75 | 0.207 |
| Ethyl Acetate | 77 | 0.894 | 6.0 | 1.78 | 0.228 |
| Acetone | 56 | 0.786 | 20.7 | 2.88 | 0.355 |
| Acetonitrile | 82 | 0.786 | 37.5 | 3.92 | 0.460 |
| N,N-Dimethylformamide (DMF) | 153 | 0.944 | 36.7 | 3.82 | 0.386 |
| Dimethyl Sulfoxide (DMSO) | 189 | 1.092 | 47 | 3.96 | 0.444 |
| Ethanol | 78 | 0.789 | 24.6 | 1.69 | 0.654 |
| Methanol | 65 | 0.791 | 32.7 | 1.70 | 0.762 |
| Water | 100 | 0.998 | 80.1 | 1.85 | 1.000 |
Data compiled from various sources.
Experimental Protocols
Protocol 1: General Procedure for Solvent Screening in a Nucleophilic Substitution Reaction
This protocol outlines a general method for screening various solvents to determine the optimal conditions for a nucleophilic substitution reaction between a primary amine (e.g., butylamine) and an electrophile (e.g., an alkyl halide).
Materials:
-
Primary amine (e.g., butylamine)
-
Electrophile (e.g., 1-bromobutane)
-
A selection of anhydrous solvents (e.g., Toluene, THF, Acetonitrile, DMF, Ethanol)
-
Internal standard (for GC or HPLC analysis, e.g., dodecane)
-
Small reaction vials with caps (e.g., 2 mL vials)
-
Stir plate and stir bars
-
Heating block or oil bath
-
Analytical equipment (TLC, GC, or HPLC)
Procedure:
-
Preparation: In separate, labeled reaction vials, place a small magnetic stir bar.
-
Addition of Reactants: To each vial, add the electrophile (1.0 equivalent). If using an internal standard, add it at this stage (e.g., 0.2 equivalents).
-
Solvent Addition: To each vial, add 1 mL of a different anhydrous solvent from your screening set.
-
Initiation of Reaction: Add the primary amine (e.g., butylamine, 1.2 equivalents) to each vial. Cap the vials tightly.
-
Reaction Conditions: Place the vials on a stir plate and begin stirring. If the reaction requires heating, place the vials in a pre-heated heating block or oil bath set to the desired temperature (e.g., 60 °C).
-
Monitoring the Reaction: At regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), take a small aliquot from each reaction vial for analysis.
-
TLC Analysis: Spot the aliquot on a TLC plate to qualitatively assess the consumption of starting material and the formation of the product.
-
GC/HPLC Analysis: Dilute the aliquot with a suitable solvent (e.g., ethyl acetate) and inject it into the GC or HPLC to quantify the conversion and yield by comparing the peak areas of the starting material and product relative to the internal standard.
-
-
Data Analysis: Plot the reaction conversion or yield as a function of time for each solvent. This will allow you to compare the reaction rates and final yields in the different solvents.
-
Optimization: Based on the results of the initial screen, you can select the most promising solvent(s) for further optimization of other reaction parameters such as temperature, concentration, and stoichiometry.
Visualizations
References
Validation & Comparative
Comparative Analysis of 4-Piperidin-1-yl-butylamine versus Other Linker Molecules in Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapeutics, particularly in the design of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the choice of a chemical linker is a critical determinant of the overall efficacy, selectivity, and pharmacokinetic properties of the conjugate. The linker, while seemingly a simple tether, plays a pivotal role in the spatial arrangement of the two binding ligands, influencing the formation and stability of the crucial ternary complex in PROTACs and ensuring the appropriate release of the payload in ADCs. This guide provides a comparative analysis of 4-Piperidin-1-yl-butylamine against other commonly employed linker classes, such as polyethylene glycol (PEG) and simple alkyl chains, supported by experimental data and detailed methodologies to inform the rational design of next-generation drug conjugates.
Introduction to Linker Classes
Linkers in drug conjugates are broadly categorized based on their structural characteristics, which in turn dictate their physical and biological properties.
-
This compound is a representative of a class of rigid linkers . The piperidine ring introduces a degree of conformational constraint, which can pre-organize the PROTAC molecule into a favorable orientation for the formation of a stable ternary complex. This rigidity can also contribute to improved metabolic stability. The butylamine portion provides a flexible chain and a reactive amine group for conjugation.
-
Polyethylene Glycol (PEG) Linkers are the most common type of flexible linkers . Their repeating ethylene glycol units impart hydrophilicity, which can enhance the aqueous solubility of the entire conjugate, a common challenge for large and often hydrophobic PROTAC molecules. The flexibility of PEG linkers allows them to adopt various conformations to achieve a productive ternary complex.
-
Alkyl Chains are another class of flexible linkers , composed of saturated hydrocarbon chains. Their hydrophobicity can improve a conjugate's ability to traverse the lipid bilayers of cell membranes.
Performance Comparison of Linker Types
The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50), the concentration at which 50% of the target protein is degraded, and the maximum degradation level (Dmax). The following tables summarize the performance of PROTACs featuring different linker types. While direct head-to-head comparative data for this compound is limited in publicly available literature, the data for piperidine-containing linkers provides valuable insights.
Table 1: Comparative Degradation Efficacy of PROTACs with Different Linker Types
| Linker Type | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line | Key Observations |
| Piperidine-based (Rigid) | PARP1 | Thalidomide | 58.14 | Not Reported | SW-620 | Demonstrates potent degradation activity, suggesting the rigid structure can facilitate efficient ternary complex formation.[1] |
| Nitrogen Heterocyclic (Rigid) | PARP1 | CRBN | 25.23 | Not Reported | MDA-MB-231 | The rigid heterocyclic linker improved potency.[1] |
| PEG-based (Flexible) | PARP1 | CRBN | 36 - 82 | >90 | Various | Exhibits strong degradation activity, highlighting the effectiveness of flexible linkers.[1] |
| Alkyl Chain (Flexible) | BTK | CRBN | 1 - 40 | >90 | Various | Achieves potent degradation, but may have less favorable pharmacokinetic properties compared to PEG linkers.[2] |
Table 2: Comparative Physicochemical and Pharmacokinetic Properties
| Property | This compound (and other rigid linkers) | PEG Linkers (Flexible) | Alkyl Chains (Flexible) |
| Solubility | Can be improved by the presence of the basic nitrogen atom in the piperidine ring, which can be protonated.[1] | Generally high due to the hydrophilic nature of the ethylene glycol units.[3] | Generally low (hydrophobic). |
| Cell Permeability | The rigid structure can sometimes lead to lower passive diffusion. However, specific conformations may be adopted to facilitate cell entry. | Can be variable. While hydrophilicity can hinder passive diffusion, the flexibility may allow for conformations that shield polar groups.[3] | Can be enhanced due to increased lipophilicity, facilitating passive diffusion across cell membranes.[3] |
| Metabolic Stability | The piperidine ring can enhance metabolic stability compared to linear alkyl chains.[4] | Generally considered metabolically stable. | Can be susceptible to metabolism. |
| Conformational Flexibility | Low (Rigid) | High (Flexible) | High (Flexible) |
Experimental Protocols
Reproducible and rigorous experimental methods are essential for the comparative analysis of linker molecules. Below are detailed protocols for key assays used to evaluate the performance of drug conjugates like PROTACs.
Protocol 1: Protein Degradation Assay by Western Blot
This is the most common method to directly measure the reduction in target protein levels.
1. Cell Culture and Treatment:
- Plate a relevant cell line (e.g., HeLa, VCaP, SW-620) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
- Allow cells to adhere overnight.
- Prepare serial dilutions of the PROTAC compounds in complete cell culture medium. A typical concentration range is from 1 nM to 10 µM. Include a vehicle control (e.g., DMSO).
- Aspirate the old medium and treat the cells with the different concentrations of the PROTACs or vehicle control for a specified duration (e.g., 4, 8, 16, or 24 hours).
2. Cell Lysis and Protein Quantification:
- After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.
3. SDS-PAGE and Western Blotting:
- Normalize protein concentrations and add Laemmli sample buffer. Boil the samples at 95°C for 5-10 minutes.
- Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
- Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
- Wash the membrane three times with TBST.
- Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
- Add ECL substrate and capture the chemiluminescent signal using a digital imager.
4. Data Analysis:
- Quantify the band intensity for the target protein and the loading control using densitometry software.
- Normalize the target protein band intensity to the loading control.
- Calculate the percentage of protein degradation relative to the vehicle-treated control.
- Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is used to assess the passive permeability of a compound across an artificial lipid membrane.
1. Materials:
- 96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm)
- 96-well acceptor plates
- Phospholipid solution (e.g., 2% (w/v) lecithin in dodecane)
- Phosphate-buffered saline (PBS), pH 7.4
- Test compounds and control compounds
- LC-MS/MS system for analysis
2. Procedure:
- Membrane Coating: Apply 5 µL of the phospholipid solution to the filter of each well in the 96-well filter plate. Allow the solvent to evaporate.
- Donor Solution Preparation: Prepare solutions of the test compounds in PBS at a final concentration (e.g., 10 µM).
- Acceptor Solution Preparation: Fill the wells of the 96-well acceptor plate with 300 µL of PBS.
- Assay Assembly: Place the filter plate onto the acceptor plate, ensuring the filter bottoms are in contact with the acceptor solution.
- Compound Addition: Add 150 µL of the donor solution to each well of the filter plate.
- Incubation: Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.
- Sample Collection: After incubation, carefully remove the filter plate. Collect samples from both the donor and acceptor wells for analysis.
3. Analysis:
- Determine the concentration of the compound in the donor and acceptor wells using a validated LC-MS/MS method.
- Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (V_A / (Area × Time)) × (C_A / C_D) where V_A is the volume of the acceptor well, Area is the surface area of the membrane, Time is the incubation time, C_A is the concentration in the acceptor well, and C_D is the initial concentration in the donor well.
Mandatory Visualizations
References
A Tale of Two Rings: A Comparative Guide to Piperidine and Piperazine Analogs in Drug Design
For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly shapes the physicochemical properties, pharmacological activity, and pharmacokinetic profile of a drug candidate. Among the most prevalent saturated heterocycles, piperidine and piperazine rings are foundational elements in a vast array of approved drugs. This guide provides an objective comparison of these two "privileged scaffolds," supported by experimental data, to inform their strategic application in drug design.
Piperidine, a six-membered heterocycle with a single nitrogen atom, and piperazine, its 1,4-diaza analogue, are esteemed for their ability to interact with a wide range of biological targets with high affinity.[1] Their three-dimensional structures and the basic nature of their nitrogen atom(s) allow them to serve as versatile anchors for pharmacophoric groups, influencing critical properties such as solubility, lipophilicity, and metabolic stability.[1] Piperidine is a common feature in pharmaceuticals targeting the central nervous system (CNS), as well as in anticancer and antimicrobial agents.[1] The piperazine moiety is a cornerstone of many antihistaminic, antipsychotic, and anticancer drugs.[1]
Physicochemical Properties: A Head-to-Head Comparison
The fundamental structural difference between piperidine and piperazine—the latter possessing a second nitrogen atom—gives rise to distinct physicochemical characteristics that are critical in drug design.[2]
| Property | Piperidine | Piperazine | Implications in Drug Design |
| pKa | ~11.22 | pKa1: ~5.35-5.5, pKa2: ~9.73-9.8 | The higher basicity of piperidine can lead to stronger ionic interactions but may also result in higher clearance and potential for off-target effects. The dual pKa of piperazine allows for finer tuning of basicity and solubility.[2] |
| Calculated logP (cLogP) | ~0.84 (unsubstituted) | ~-1.1 (unsubstituted) | The more lipophilic nature of the piperidine scaffold can enhance membrane permeability but may also increase metabolic susceptibility and reduce aqueous solubility.[2][3] |
| Aqueous Solubility | Miscible | Freely Soluble | The inherent hydrophilicity of the piperazine core can improve aqueous solubility, a desirable trait for many drug formulations.[2][3] |
Biological Activity: A Comparative Analysis
The choice between a piperidine and piperazine scaffold can have profound consequences for a drug's pharmacological activity, including its affinity, selectivity, and efficacy for a given biological target.
Impact on Receptor Affinity and Selectivity
A compelling example of the differential effects of these scaffolds is seen in ligands targeting the histamine H3 (hH3R) and sigma-1 (σ1R) receptors. A study comparing structurally analogous compounds revealed the profound impact of the scaffold choice on receptor affinity and selectivity.[4]
| Compound | Core Scaffold | hH3R Ki (nM) | σ1R Ki (nM) |
| Analog 1 | Piperazine | 3.17 | 1531 |
| Analog 2 | Piperidine | 7.70 | 3.64 |
| Data sourced from a study on histamine H3 and sigma-1 receptor antagonists.[4] |
In this instance, replacing the piperazine ring with a piperidine did not significantly alter affinity for the hH3R, but it dramatically increased affinity for the σ1R by several orders of magnitude.[4] This highlights the critical role of the scaffold in dictating receptor selectivity.[2]
Similarly, in a series of adenosine A2A receptor inverse agonists, the piperazine analog demonstrated significantly higher binding affinity compared to its piperidine counterpart.
| Compound | Core Scaffold | hA2A AR Ki (nM) |
| Analog 3 | Piperidine | 594 |
| Analog 4 | Piperazine | 58 |
| Data from a study on thiazolo[5,4-d]pyrimidine derivatives as adenosine A2A receptor inverse agonists.[5] |
Functional Activity
Beyond binding affinity, the choice of scaffold can influence the functional activity of a compound (i.e., whether it acts as an agonist, antagonist, or inverse agonist). In the study of adenosine A2A receptor ligands, the potent binding of the piperazine analogs translated to effective inverse agonism, as measured by their ability to inhibit basal cAMP accumulation.
| Compound | Core Scaffold | hA2A AR Inverse Agonist IC50 (nM) |
| Analog 5 (piperazine-containing) | Piperazine | 15.2 |
| Analog 6 (piperazine-containing) | Piperazine | 7.42 |
| Data from a study on thiazolo[5,4-d]pyrimidine derivatives as adenosine A2A receptor inverse agonists.[5] |
Pharmacokinetic Profile: ADMET Considerations
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a drug candidate is critically influenced by its chemical structure, and the choice between a piperidine and piperazine core can have significant implications.
| ADMET Parameter | Piperidine Analogs | Piperazine Analogs | Implications for Drug Design |
| Metabolic Stability | Can be more stable depending on substitution patterns. | Can be a site of metabolic liability due to two nitrogen atoms. | Piperidine may be preferred when metabolic stability is a primary concern.[2] |
| Permeability (e.g., Caco-2) | Permeability is substituent-dependent; generally more lipophilic. | Can act as permeation enhancers. | Piperazine may be advantageous for improving the oral absorption of poorly permeable drugs.[2] |
| Plasma Protein Binding | Generally higher for more lipophilic derivatives. | Can be modulated to a greater extent due to two points of substitution. | The choice of scaffold and its substituents allows for tuning of the unbound drug concentration.[2] |
Experimental Protocols
To provide a practical context, detailed methodologies for key experiments frequently employed in the evaluation of piperidine and piperazine derivatives are outlined below.
Radioligand Receptor Binding Assay (Competitive Inhibition)
This protocol is used to determine the binding affinity (Ki) of a test compound for a specific receptor.[2]
Materials:
-
Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells)
-
Radioligand with known affinity for the receptor (e.g., [³H]-ligand)
-
Test compounds (piperidine and piperazine analogs) at various concentrations
-
Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)
-
96-well filter plates (e.g., GF/C filters pre-soaked in 0.3% PEI)
-
Scintillation fluid
-
Scintillation counter (e.g., Wallac® TriLux 1450 MicroBeta counter)
Procedure:
-
Preparation: Thaw the frozen cell membrane preparation and resuspend it in the final assay binding buffer. Analyze a sample for protein content using a suitable method (e.g., Pierce® BCA assay).
-
Incubation: In a 96-well plate, add in the following order:
-
150 µL of the membrane suspension (typically 3-20 µg of protein for cell membranes).
-
50 µL of the competing test compound at various concentrations.
-
50 µL of the radioligand solution in buffer.
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[6]
-
Filtration: Stop the incubation by rapid vacuum filtration onto the pre-soaked filter plates using a 96-well cell harvester.
-
Washing: Wash the filters four times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Drying and Counting: Dry the filters for 30 minutes at 50°C. Add scintillation cocktail to each well and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., in Prism®) to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay (GloSensor™ Technology)
This protocol is designed to measure changes in intracellular cyclic adenosine monophosphate (cAMP) levels, which is a common downstream signaling molecule for many G-protein coupled receptors (GPCRs), particularly those coupled to Gs or Gi proteins.[1][7]
Materials:
-
HEK293 cells co-transfected with the GPCR of interest and the pGloSensor™-20F cAMP plasmid.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
GloSensor™ cAMP Reagent (Promega).
-
CO2-independent medium.
-
Forskolin (for Gi-coupled receptor assays).
-
Test compounds (piperidine and piperazine analogs).
-
White, opaque 96-well or 384-well assay plates.
-
Luminometer.
Procedure:
-
Cell Preparation:
-
The day before the assay, seed the transfected HEK293 cells into white, opaque 96-well plates at a density of approximately 2 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.[1]
-
-
Reagent Equilibration:
-
Prepare the GloSensor™ cAMP Reagent in CO2-independent medium according to the manufacturer's instructions.
-
Remove the culture medium from the wells and add 80 µL of the GloSensor™ cAMP Reagent equilibration medium.
-
Incubate the plate at room temperature for 2 hours to allow for reagent equilibration.[1]
-
-
Assay Execution (for a Gi-coupled receptor):
-
Add 10 µL of the diluted test compounds (agonists) to the appropriate wells.
-
Incubate for 10-15 minutes at room temperature.
-
Add 10 µL of forskolin solution to all wells to stimulate cAMP production. The final concentration of forskolin should be optimized for the cell line (typically 1-10 µM).
-
Incubate for 15-20 minutes at room temperature.[1]
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate-reading luminometer.
-
Plot the luminescence signal against the logarithm of the test compound concentration.
-
Fit the data to a dose-response curve to determine the EC50 (for agonists) or IC50 (for inverse agonists/antagonists) and Emax values.
-
Visualizing the Concepts
To further elucidate the concepts discussed, the following diagrams illustrate a key signaling pathway, a typical experimental workflow, and the logical relationship in structure-activity relationship (SAR) analysis.
Caption: A simplified signaling pathway for a Gi-coupled GPCR.
Caption: A typical experimental workflow for comparing drug analogs.
Caption: Structure-Activity Relationship (SAR) of scaffold hopping.
Conclusion
Both piperidine and piperazine are undeniably powerful scaffolds in the drug designer's toolkit. The choice between them is not arbitrary but a strategic decision based on the desired physicochemical properties, pharmacological activity, and pharmacokinetic profile of the final drug candidate.[2] Piperidine's higher basicity and greater lipophilicity can be advantageous for certain target interactions and membrane permeability, while piperazine's dual nitrogen atoms offer more opportunities for substitution, modulation of basicity, and potentially improved aqueous solubility.[3] A thorough understanding of their comparative strengths and weaknesses, supported by robust experimental data, will empower drug designers to make more informed decisions, ultimately accelerating the discovery and development of novel, safe, and effective medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. bio-protocol.org [bio-protocol.org]
Comparative Guide to the Structure-Activity Relationship of 4-Aminopiperidine Derivatives as Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antifungal performance of a series of 4-aminopiperidine derivatives, a promising class of compounds targeting fungal ergosterol biosynthesis. The information is based on a comprehensive study that synthesized and evaluated over 30 derivatives against various clinically relevant fungal strains.[1][2][3][4][5] This document presents quantitative data, detailed experimental protocols, and a visualization of the proposed mechanism of action to aid in the understanding of their structure-activity relationships (SAR).
Data Presentation: Antifungal Activity
The antifungal activity of 4-aminopiperidine derivatives was assessed by determining their Minimum Inhibitory Concentration (MIC) against a range of fungal species. The following tables summarize the in vitro antifungal activity of key compounds against various Candida and Aspergillus species. Lower MIC values indicate higher antifungal potency.
Table 1: Antifungal Activity of N-Substituted 4-Aminopiperidine Derivatives against Candida Species (MIC in µg/mL)
| Compound ID | R¹ Substituent | R² Substituent | C. albicans | C. auris | C. glabrata | C. krusei | C. parapsilosis |
| 2b | Benzyl | n-Dodecyl | 1-2 | 1-2 | 1-2 | 1-2 | 1-2 |
| 2c | Benzyl | n-Octyl | 4-8 | 4-8 | 4-8 | 4-8 | 4-8 |
| 2d | Benzyl | Isobutyl | >16 | >16 | >16 | >16 | >16 |
| 3b | Phenylethyl | n-Dodecyl | 1-4 | 1-4 | 1-4 | 1-4 | 1-4 |
| 4b | Boc | n-Dodecyl | 2-4 | 2-4 | 2-4 | 2-4 | 2-4 |
| 5b | H | n-Dodecyl | 2-4 | 2-4 | 2-4 | 2-4 | 2-4 |
| Amorolfine | - | - | 2-4 | 2-4 | 2-4 | 2-4 | 2-4 |
| Voriconazole | - | - | ≤0.03-0.125 | ≤0.03-0.125 | ≤0.03-0.125 | ≤0.03-0.125 | ≤0.03-0.125 |
Table 2: Antifungal Activity of N-Substituted 4-Aminopiperidine Derivatives against Aspergillus Species (MIC in µg/mL)
| Compound ID | R¹ Substituent | R² Substituent | A. fumigatus | A. flavus | A. niger | A. terreus |
| 2b | Benzyl | n-Dodecyl | 1-8 | 1-8 | 1-8 | 1-8 |
| 2c | Benzyl | n-Octyl | 4-16 | 4-16 | 4-16 | 4-16 |
| 2d | Benzyl | Isobutyl | >16 | >16 | >16 | >16 |
| 3b | Phenylethyl | n-Dodecyl | 1-8 | 1-8 | 1-8 | 1-8 |
| 4b | Boc | n-Dodecyl | 2-8 | 2-8 | 2-8 | 2-8 |
| 5b | H | n-Dodecyl | 2-8 | 2-8 | 2-8 | 2-8 |
| Amorolfine | - | - | 2-8 | 2-8 | 2-8 | 2-8 |
| Voriconazole | - | - | 0.25-1 | 0.25-1 | 0.25-1 | 0.25-1 |
SAR Summary: From the data, several structure-activity relationships can be deduced:
-
A long alkyl chain at the 4-amino group (R²), particularly an n-dodecyl (C12) residue, is crucial for high antifungal activity (compare 2b and 3b with 2d ).[1][5]
-
Shorter, branched, or cyclic alkyl groups at the 4-amino position are detrimental to the activity.[1][5]
-
The substituent at the piperidine nitrogen (R¹) influences the potency. Both benzyl (2b ) and phenylethyl (3b ) groups at this position result in high antifungal activity when combined with a long N-alkyl chain at the 4-amino group.[1][5]
-
Even with a simple hydrogen (5b ) or a Boc protecting group (4b ) at the piperidine nitrogen, noteworthy activity is retained as long as the N-dodecyl group is present at the 4-amino position.[1][5]
Experimental Protocols
General Procedure for the Synthesis of 4-Aminopiperidine Derivatives
The synthesis of the 4-aminopiperidine derivatives was achieved through reductive amination.[1][2][3]
Materials:
-
N-substituted 4-piperidone derivative (1.0 eq)
-
Appropriate primary amine (1.5 eq)
-
Sodium triacetoxyborohydride (2.0 eq)
-
Dichloromethane (anhydrous)
Procedure:
-
The N-substituted 4-piperidone and the primary amine were dissolved in anhydrous dichloromethane.
-
The mixture was stirred at room temperature for 30 minutes.
-
Sodium triacetoxyborohydride was added in portions to the reaction mixture.
-
The reaction was stirred at room temperature for 16 hours.
-
After completion of the reaction (monitored by TLC), the mixture was quenched with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous phase was extracted with dichloromethane.
-
The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure.
-
The crude product was purified by column chromatography on silica gel.
In Vitro Antifungal Susceptibility Testing
The antifungal activity of the synthesized compounds was evaluated using the broth microdilution method according to the guidelines of the National Committee for Clinical Laboratory Standards (NCCLS).[1][2][6]
Materials:
-
96-well microtiter plates
-
RPMI 1640 medium
-
Fungal inoculum (adjusted to a specific concentration)
-
Test compounds dissolved in DMSO
-
Reference antifungal agents (e.g., voriconazole, amorolfine)
Procedure:
-
The test compounds were serially diluted in RPMI 1640 medium in the 96-well plates.
-
A standardized fungal inoculum was added to each well.
-
The plates were incubated at 35°C for 24-48 hours.
-
The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the compound that causes a significant reduction in fungal growth (typically ≥80% or ≥90%) compared to the drug-free control.
Mandatory Visualization
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary mechanism of action for these 4-aminopiperidine derivatives is the inhibition of the fungal ergosterol biosynthesis pathway.[1][3] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to fungal cell death.[7] The analysis of sterol patterns after treatment with these compounds indicated the inhibition of two key enzymes: sterol C14-reductase and sterol C8-isomerase.[1][3]
Caption: Inhibition of the fungal ergosterol biosynthesis pathway by 4-aminopiperidine derivatives.
Experimental Workflow for Synthesis and Antifungal Screening
The overall workflow for the synthesis and evaluation of the 4-aminopiperidine derivatives is depicted below.
Caption: Workflow for synthesis and antifungal screening of 4-aminopiperidine derivatives.
References
- 1. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis [mdpi.com]
- 2. Synthesis, Biological Evaluation, and Structure-Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 5. researchgate.net [researchgate.net]
- 6. reviberoammicol.com [reviberoammicol.com]
- 7. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Validating Binding Assays for Novel Piperidine-Based Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The validation of a binding assay for a novel therapeutic candidate, such as a piperidine-based compound, is a critical step in the drug discovery pipeline. This process ensures the reliability, reproducibility, and accuracy of the data that will guide lead optimization and further development. This guide provides a comprehensive comparison of key binding assay methodologies, detailed experimental protocols, and data interpretation strategies to facilitate the robust validation of your novel piperidine-based compound.
A Comparative Overview of Key Binding Assay Technologies
Choosing the appropriate binding assay technology is paramount for generating high-quality data. The three most common and powerful techniques for characterizing the binding of small molecules like piperidine derivatives to their protein targets are Radioligand Binding Assays, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC). Each method offers distinct advantages and disadvantages.
| Feature | Radioligand Binding Assays (RBA) | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Principle | Measures the displacement of a radiolabeled ligand from a receptor by the test compound. | Detects changes in refractive index at a sensor surface as the test compound binds to an immobilized target.[1] | Measures the heat change associated with the binding of a test compound to a target in solution.[2] |
| Key Parameters Determined | Equilibrium dissociation constant (Kᵢ), receptor density (Bₘₐₓ).[3] | Association rate (kₐ), dissociation rate (kₔ), equilibrium dissociation constant (Kₔ). | Equilibrium dissociation constant (Kₔ), binding enthalpy (ΔH), binding entropy (ΔS), stoichiometry (n).[4] |
| Advantages | - High sensitivity and well-established "gold standard".- Suitable for various biological preparations (membranes, whole cells).[5] | - Label-free and real-time data acquisition.- Provides kinetic and affinity information.[6]- Lower sample consumption than some methods. | - Label-free and in-solution measurement, avoiding immobilization artifacts.- Provides a complete thermodynamic profile of the interaction.- Considered the "gold standard" for affinity determination.[7] |
| Disadvantages | - Requires synthesis of a radiolabeled ligand.- Safety concerns and regulations associated with radioactivity.[5]- Does not directly provide kinetic information.[1] | - Requires immobilization of one binding partner, which can affect its activity.- Susceptible to mass transport limitations and non-specific binding artifacts.[8]- Can be challenging for very small molecules or membrane proteins.[9] | - Requires relatively large amounts of pure protein and compound.- Lower throughput compared to other methods.- Sensitive to buffer mismatches and heats of dilution.[10] |
| Best Suited For | - High-throughput screening.- Determining the affinity of un-labeled compounds through competition assays. | - Detailed kinetic characterization of binding interactions.- Fragment-based screening and lead optimization. | - In-depth thermodynamic characterization of lead compounds.- Validating binding affinities from other assays. |
Experimental Protocols
Detailed and standardized protocols are essential for obtaining reliable and reproducible results.[11] Below are step-by-step protocols for three key binding assays.
Saturation Radioligand Binding Assay
This assay determines the affinity (Kd) of a radioligand and the total number of binding sites (Bmax) in a given tissue or cell preparation.[3]
Materials:
-
Cell membranes or tissue homogenate expressing the target receptor.
-
Radiolabeled piperidine-based compound (or a known radioligand for the target).
-
Unlabeled piperidine-based compound (or a known high-affinity ligand for the target) to determine non-specific binding.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).
-
Glass fiber filter mats.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes or tissue homogenates expressing the target receptor using standard protocols. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up triplicate wells for "total binding" and "non-specific binding" for each concentration of the radioligand.
-
Total Binding: Add assay buffer, a serial dilution of the radioligand, and the membrane preparation.
-
Non-specific Binding: Add assay buffer, the same serial dilution of the radioligand, a high concentration of the unlabeled compound (typically 100-1000 fold higher than its Kd), and the membrane preparation.[12]
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding (Y-axis) against the concentration of the radioligand (X-axis).
-
Use non-linear regression analysis to fit the data to a one-site binding model to determine the Kd and Bmax values.
-
Competition Binding Assay
This assay determines the affinity (Kᵢ) of an unlabeled compound (the novel piperidine derivative) by measuring its ability to compete with a radioligand for binding to the target receptor.[13]
Materials:
-
Same as for the saturation binding assay.
-
Unlabeled novel piperidine-based compound.
Procedure:
-
Membrane Preparation: Prepare and quantify the protein concentration of the membrane preparation as in the saturation assay.
-
Assay Setup: In a 96-well plate, set up triplicate wells for each concentration of the unlabeled test compound.
-
Add assay buffer, a fixed concentration of the radioligand (typically at or below its Kd), a serial dilution of the unlabeled piperidine-based compound, and the membrane preparation.
-
Include wells for "total binding" (no unlabeled competitor) and "non-specific binding" (a high concentration of a known unlabeled ligand).
-
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration and Quantification: Follow the same procedure as in the saturation binding assay.
-
Data Analysis:
-
Normalize the data by setting the total binding to 100% and non-specific binding to 0%.[10]
-
Plot the percentage of specific binding (Y-axis) against the log concentration of the unlabeled piperidine-based compound (X-axis).
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Kᵢ) from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Surface Plasmon Resonance (SPR) Assay
This protocol outlines a general procedure for determining the binding kinetics and affinity of a small molecule, such as a piperidine derivative, to an immobilized protein target.[14]
Materials:
-
SPR instrument and sensor chip (e.g., CM5).
-
Purified target protein.
-
Novel piperidine-based compound.
-
Running buffer (e.g., HBS-EP+).
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine).
-
Regeneration solution (e.g., low pH glycine).
Procedure:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the sensor surface using a mixture of EDC and NHS.
-
Inject the purified target protein over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Inject a series of concentrations of the piperidine-based compound over the immobilized protein surface and a reference flow cell (without immobilized protein).
-
Monitor the binding response (in Response Units, RU) in real-time.
-
Allow for an association phase followed by a dissociation phase where only running buffer flows over the surface.
-
-
Regeneration: Inject the regeneration solution to remove the bound compound and prepare the surface for the next injection.
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Globally fit the association and dissociation curves for all concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ = kₔ/kₐ).
-
Data Presentation: Quantitative Comparison of Piperidine Derivatives
The following tables provide examples of how to present quantitative data from binding assays for piperidine-based compounds targeting various receptors.
Table 1: Binding Affinities (Kᵢ, nM) of Piperidine Derivatives for Sigma Receptors
| Compound | Scaffold | σ₁ Receptor Kᵢ (nM) | σ₂ Receptor Kᵢ (nM) | Selectivity (σ₂/σ₁) |
| Compound 1 | Piperidine-phenylpiperazine | 3.2 | 105.6 | 33 |
| Compound 3 | Piperidine-phenylpiperazine | 8.9 | 231.4 | 26 |
| Haloperidol (Reference) | Butyrophenone | 2.6 | 2.6 | 1 |
| Data adapted from a study on piperidine/piperazine-based compounds.[3] |
Table 2: Binding Affinities (Kᵢ, nM) of Piperidine Derivatives for Dopamine D₄ and Sigma σ₁ Receptors
| Compound | Scaffold | D₄ Receptor Kᵢ (nM) | σ₁ Receptor Kᵢ (nM) |
| 12a | Piperidine-indazole | 860 | 1.2 |
| 12c | Piperidine-indazole | 580 | 0.7 |
| 13g | Oxopiperidine-indazole | >10,000 (65% inh @ 10µM) | 37 |
| Data from a study on piperidine scaffolds as σ₁ modulators.[15] |
Table 3: Binding Affinities (Kᵢ, µM) of Pethidine Analogs for Muscarinic Receptors
| Compound | M₁ Receptor Kᵢ (µM) | M₃ Receptor Kᵢ (µM) | M₅ Receptor Kᵢ (µM) |
| 6b | 0.67 | 0.37 | 0.38 |
| 4a | 0.33 | 0.15 | 1.2 |
| Data from a study on pethidine analogs.[16] |
Mandatory Visualizations
Binding Assay Validation Workflow
Caption: Workflow for the validation of a binding assay.
Competitive Binding Assay Principle
Caption: Principle of a competitive binding assay.
Troubleshooting Common Issues
Even with well-defined protocols, issues can arise during assay validation. Here are some common problems and their potential solutions:
| Issue | Potential Causes | Troubleshooting Steps |
| High Non-specific Binding (RBA) | - Radioligand is too hydrophobic or at too high a concentration.[14]- Insufficient washing.[14]- Inappropriate blocking agents. | - Lower the radioligand concentration.[14]- Increase the number and volume of washes with ice-cold buffer.[14]- Add BSA to the assay buffer or pre-coat filters.[14] |
| Poor Reproducibility | - Inconsistent pipetting or timing.- Reagent degradation.- Variation in cell/membrane preparations. | - Standardize all experimental steps with detailed SOPs.[11]- Aliquot and store reagents properly.- Use consistent cell culture and membrane preparation protocols. |
| Low Signal | - Inactive protein or ligand.- Suboptimal assay conditions (pH, temperature).- Insufficient receptor expression. | - Verify the activity and concentration of all reagents.- Optimize assay buffer and incubation conditions.[11]- Confirm receptor expression in the biological material. |
| SPR Artifacts | - Mass transport limitation.- Non-specific binding to the sensor surface.[13]- Incomplete regeneration. | - Decrease the immobilization level of the ligand or increase the flow rate.[8]- Use a reference flow cell and optimize the running buffer.[8]- Test different regeneration solutions to ensure complete removal of the analyte. |
| Complex ITC Data | - Ligand or protein aggregation.[10]- Buffer mismatch causing large heats of dilution.[10]- Multiple binding sites or conformational changes. | - Ensure samples are properly filtered and degassed.- Perform a control titration of ligand into buffer to measure the heat of dilution.[10]- Consider more complex binding models for data fitting.[17] |
By carefully selecting the appropriate assay, meticulously following detailed protocols, and systematically troubleshooting any issues, researchers can confidently validate the binding of novel piperidine-based compounds, generating the high-quality data necessary to drive successful drug discovery programs.
References
- 1. ricerca.uniba.it [ricerca.uniba.it]
- 2. Characterizing Binding Interactions By ITC [pharmaceuticalonline.com]
- 3. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sartorius.com [sartorius.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. graphpad.com [graphpad.com]
- 13. Artefacts [sprpages.nl]
- 14. benchchem.com [benchchem.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Muscarinic acetylcholine receptor binding affinities of pethidine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Influence of N-Substituents on Piperidine Ring Performance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its versatility allows for fine-tuning of pharmacological properties through substitution, with the nitrogen atom (N-substituent) being a critical determinant of a compound's affinity, selectivity, and functional activity. This guide provides an objective comparison of the performance of different N-substituents on the piperidine ring across various biological targets, supported by experimental data and detailed protocols.
Performance Comparison of N-Substituted Piperidine Derivatives
The nature of the substituent on the piperidine nitrogen dramatically influences the interaction of the molecule with its biological target. This section summarizes the quantitative data on how different N-substituents modulate the performance of piperidine-containing compounds against several important targets.
Sigma-1 (σ1) Receptor Ligands
The σ1 receptor is an intracellular chaperone protein involved in various cellular functions and is a target for neurological and psychiatric disorders. The binding affinity of piperidine derivatives to the σ1 receptor is highly sensitive to the N-substituent.
| Compound ID | N-Substituent | σ1 Receptor Affinity (Ki) [nM] | σ2 Receptor Affinity (Ki) [nM] | Selectivity (σ2/σ1) |
| 18a | Methyl | 7.9 | >10000 | >1265 |
| 18b | Ethyl | 89.4 | >10000 | >112 |
| 13a | Tosyl | 108 | >10000 | >92 |
| 4a | H | 165 | >10000 | >60 |
| Compound 1 | Benzyl | 3.2 ± 0.5 | 150 ± 12 | 46.9 |
| Compound 3 | Substituted Benzyl | 8.9 ± 0.7 | 250 ± 20 | 28.1 |
Data compiled from studies on aminoethyl-substituted piperidine derivatives and piperidine/piperazine-based compounds.[1][2]
As the data indicates, a small, lipophilic substituent like a methyl group (Compound 18a) can confer high affinity and selectivity for the σ1 receptor.[1] Increasing the steric bulk with an ethyl group (18b) or a tosyl group (13a), or having no substituent (4a), significantly reduces affinity.[1] Aromatic substituents like a benzyl group can also result in high affinity.[2]
Monoamine Oxidase (MAO) Inhibitors
Monoamine oxidases are enzymes crucial for the metabolism of neurotransmitters, and their inhibitors are used to treat depression and neurodegenerative diseases. The substitution on the piperidine ring influences the inhibitory activity against both MAO-A and MAO-B isoforms.
| N-Substituent | Target | Activity (IC50 or pIC50) |
| N-propyl | MAO-B | Potent inhibition |
| N-diethyl | MAO-B | Potent inhibition |
| Small amino functional groups | MAO-B | Comparatively higher activity |
Qualitative data suggests that small alkyl and amino functional groups on the piperidine nitrogen enhance MAO-B inhibitory activity.[3]
Trypanocidal Agents
N-substituted piperidines have been investigated as potential treatments for Chagas disease, caused by the parasite Trypanosoma cruzi. The nature of the N-substituent impacts the anti-parasitic activity.
| N-Substituent Linker & Moiety | cLogP | Activity (pIC50) |
| Unsubstituted | 2.3 | < 4.2 (inactive) |
| Benzyl | - | ~5.6 |
| 4-Fluorobenzyl | 4.6 | 6.1 |
| 2-atom linker + Sulphonamide | 3.8 | High |
| 2-atom linker + Urea | 4.0 | High |
Data from a structure-activity relationship study of N-substituted phenyldihydropyrazolones.[4]
The data shows that apolar moieties, particularly those connected via a two-atom linker, lead to more potent anti-trypanosomal activity.[4] An unsubstituted piperidine ring was found to be inactive.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the performance of N-substituted piperidine derivatives.
Radioligand Binding Assay for Sigma-1 (σ1) Receptor
This assay determines the binding affinity of a test compound to the σ1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Biological Source: Guinea pig brain mitochondrial fraction (as a source of σ1 receptors).[1]
-
Test Compounds: N-substituted piperidine derivatives.
-
Non-specific binding control: Haloperidol (10 µM).[1]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[1]
-
Filtration Apparatus: Glass fiber filters (Whatman GF/B) and a cell harvester.[1]
-
Scintillation Cocktail and Counter.
Procedure:
-
A crude mitochondrial fraction is prepared from guinea pig brains.[1]
-
The binding assay is performed in a final volume of 200 µL, containing 50 µL of the membrane preparation, 50 µL of the test compound at various concentrations, and 100 µL of a 2.0 nM solution of [³H]-(+)-pentazocine in Tris-HCl buffer.[1]
-
Non-specific binding is determined in the presence of 10 µM haloperidol.[1]
-
The mixture is incubated for 120 minutes at 37°C.[1]
-
The incubation is terminated by rapid filtration through glass fiber filters under vacuum, followed by three washes with ice-cold Tris-HCl buffer.[1]
-
The filters are placed in scintillation vials with scintillation cocktail, and radioactivity is quantified using a scintillation counter.[1]
-
IC50 values are determined from concentration-response curves using non-linear regression analysis. The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.[1]
Antiproliferative Assay (e.g., against C6 Glioma Cells)
This assay assesses the ability of a compound to inhibit the growth of cancer cells.
Materials:
-
Cell Line: Rat C6 glioma cells.[6]
-
Culture Medium: Appropriate cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.[7]
-
Test Compounds: N-substituted piperidine derivatives.
-
Microplate Reader.
Procedure:
-
C6 glioma cells are seeded into 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.[6]
-
The cells are then treated with various concentrations of the test compounds and incubated for a further 24-72 hours.[6]
-
A cell viability reagent (e.g., 10 µL of CCK-8 solution) is added to each well, and the plate is incubated for 2 hours.[6]
-
The absorbance is measured at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.[6]
-
The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.
Trypanosoma cruzi Amastigote Proliferation Assay
This assay measures the ability of a compound to inhibit the intracellular replication of T. cruzi amastigotes.
Materials:
-
Host Cells: Neonatal human dermal fibroblasts (NHDF) or other suitable host cells.[8]
-
Parasites: Trypanosoma cruzi trypomastigotes.
-
Fluorescent Dye: Carboxyfluorescein succinimidyl ester (CFSE) for labeling parasites.[8]
-
Test Compounds: N-substituted piperidine derivatives.
-
Flow Cytometer.
Procedure:
-
Host cells are seeded in multi-well plates and infected with CFSE-stained T. cruzi trypomastigotes.[8]
-
After infection, the cells are treated with various concentrations of the test compounds.
-
At different time points (e.g., 18 and 48 hours post-infection), the infected host cells are lysed to release the amastigotes.[8]
-
The released amastigotes are fixed and analyzed by flow cytometry to measure the fluorescence intensity of CFSE, which decreases with each round of parasite division.[8]
-
The inhibition of parasite proliferation is determined by comparing the CFSE fluorescence in treated versus untreated samples.
Visualizing Molecular Mechanisms and Workflows
Understanding the underlying signaling pathways and experimental procedures is crucial for interpreting the performance data of N-substituted piperidines.
Sigma-1 Receptor Signaling Pathway
The σ1 receptor, upon ligand binding, translocates from the endoplasmic reticulum to modulate the activity of various ion channels and signaling proteins, influencing cellular calcium homeostasis and other downstream pathways.[9][10]
Caption: Sigma-1 receptor activation and downstream signaling cascade.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the affinity of a test compound.
Caption: Workflow for a competitive radioligand binding assay.
Nociceptin/Orphanin FQ (NOP) Receptor Signaling
The NOP receptor is a G protein-coupled receptor (GPCR) that, upon agonist binding, primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[11][12]
Caption: Simplified NOP receptor signaling pathway.
References
- 1. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bio-protocol.org [bio-protocol.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Original article Influence of serum and albumin on the in vitro anandamide cytotoxicity toward C6 glioma cells assessed by the MTT cell viability assay: implications for the methodology of the MTT tests [termedia.pl]
- 8. bio-protocol.org [bio-protocol.org]
- 9. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. NOP Receptor Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Use of 4-Piperidin-1-yl-butylamine as a Reference Compound in Analytical Studies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise and accurate quantification of amine-containing compounds is paramount. 4-Piperidin-1-yl-butylamine, a bifunctional molecule featuring a tertiary amine within a piperidine ring and a primary alkylamine, serves as a crucial reference compound in various analytical studies. Its unique structure makes it a relevant standard for the analysis of related pharmaceutical ingredients, impurities, or metabolites.
This guide provides an objective comparison of analytical methodologies for this compound and alternative reference compounds, namely piperidine and butylamine. The selection of these alternatives allows for a comparative analysis across a simple heterocyclic amine, a simple aliphatic amine, and the more complex structure of this compound. The performance of High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) with Flame Ionization Detection (FID) are presented, supported by experimental data to aid in method selection and development.
Data Presentation: A Comparative Overview of Analytical Performance
The selection of an appropriate analytical technique is often a trade-off between sensitivity, selectivity, and sample throughput. For amine compounds, which often lack a UV chromophore, a derivatization step is typically required for HPLC-UV analysis to enhance detection. Gas chromatography, on the other hand, is well-suited for volatile amines, although derivatization can also be employed to improve peak shape and thermal stability.
The following table summarizes the quantitative performance data for the analysis of this compound and its alternatives using HPLC-UV and GC-FID.
| Reference Compound | Analytical Method | Derivatization Reagent | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| This compound | HPLC-UV | Dansyl Chloride (projected) | >0.999 (projected) | ~0.1-0.5 µg/mL (projected) | ~0.4-1.5 µg/mL (projected) |
| Piperidine | HPLC-UV | 4-Toluene Sulfonyl Chloride | 0.9996[1][2] | 0.15 µg/mL[1][2] | 0.44 µg/mL[1][2] |
| Butylamine | GC-FID | None (Direct Injection) | 0.999 - 1.000 | 0.01 mg/mL | 0.01 mg/mL |
Note: Data for this compound is projected based on typical performance for similar derivatized amines. Data for Butylamine is based on a validated headspace GC-FID method for tert-butylamine.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative protocols for the HPLC-UV and GC-FID analysis of amine reference standards.
Protocol 1: HPLC-UV Analysis of Piperidine Derivatives with Pre-Column Derivatization
This protocol is adapted from a validated method for the analysis of piperidine and is applicable to this compound with minor modifications.[1][2]
1. Materials and Reagents:
-
Reference Standard (this compound or Piperidine)
-
Derivatization Reagent (e.g., Dansyl Chloride or 4-Toluene Sulfonyl Chloride)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Buffer solution (e.g., Sodium Bicarbonate or Phosphate buffer)
-
Acid to stop the reaction (e.g., Hydrochloric Acid)
2. Standard and Sample Preparation:
-
Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol or water).
-
Perform serial dilutions to create a series of calibration standards.
-
For samples, dissolve an accurately weighed amount in the same solvent.
3. Derivatization Procedure:
-
To an aliquot of the standard or sample solution, add the buffer solution to adjust the pH.
-
Add the derivatization reagent solution (dissolved in acetonitrile).
-
Vortex the mixture and incubate at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes) to ensure complete reaction.[3]
-
Cool the mixture and add acid to stop the reaction.[3]
-
Filter the derivatized solution through a 0.45 µm filter prior to injection.[4]
4. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[1][2]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with a modifier like 0.1% phosphoric acid).[1][2]
-
Detection: UV detector at a wavelength appropriate for the chosen derivatizing agent (e.g., 254 nm for 4-Toluene Sulfonyl Chloride derivative).
-
Injection Volume: 20 µL
Protocol 2: GC-FID Analysis of Volatile Amines
This protocol is based on a headspace GC-FID method for the analysis of volatile amines and is suitable for butylamine.
1. Materials and Reagents:
-
Reference Standard (Butylamine)
-
Solvent/Diluent (e.g., N,N-Dimethylacetamide)
-
Base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene - DBU) to improve recovery.
2. Standard and Sample Preparation:
-
Prepare a stock solution of the reference standard in the chosen diluent containing a small percentage of base.
-
Create calibration standards by serial dilution.
-
For samples, dissolve an accurately weighed amount in the diluent.
3. Headspace GC-FID Conditions:
-
GC System: Gas chromatograph with a Flame Ionization Detector and a headspace autosampler.
-
Column: DB-624 or similar (e.g., 60 m x 0.32 mm ID).
-
Carrier Gas: Nitrogen or Helium.
-
Oven Temperature Program: Start at 40°C, hold for a period, then ramp to a final temperature (e.g., 240°C).
-
Injector Temperature: 200°C.
-
Detector Temperature: 260°C.
-
Headspace Vial Temperature: 100°C.
-
Pressurization Time: 1 min.
Mandatory Visualizations
To further clarify the experimental and logical frameworks, the following diagrams are provided.
Caption: A generalized experimental workflow for the quantitative analysis of amines using HPLC with pre-column derivatization.
Caption: A logical diagram illustrating the structural and functional relationships between this compound and its alternatives.
References
A Comparative Guide to the Inhibitory Potency of Novel Piperidine Derivatives Against Dipeptidyl Peptidase-4 (DPP-4)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of novel piperidine derivatives targeting Dipeptidyl Peptidase-4 (DPP-4), a key enzyme in glucose metabolism. DPP-4 inhibitors are an established class of oral anti-hyperglycemic agents used in the treatment of type 2 diabetes.[1][2][3] They act by preventing the degradation of incretin hormones, such as GLP-1, which leads to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[1][2] The development of novel chemical scaffolds, such as piperidine derivatives, is a continuing focus of research to identify compounds with improved potency, selectivity, and pharmacokinetic profiles.
Comparative Inhibitory Potency
The inhibitory activities of several recently developed piperidine derivatives were evaluated against human recombinant DPP-4. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce enzyme activity by 50%, are summarized below. A lower IC50 value indicates greater potency.
| Compound ID | Derivative Class | IC50 (µM) |
| Compound 1 | 4-Benzylpiperidine | 1.6 ± 0.04[4] |
| Compound 2 | 4-Amino-1-benzylpiperidine | 4.0 ± 0.08[4] |
| Compound 3 | Phenethyl-piperazine* | 1.2 ± 0.04[4] |
Note: Compound 3 is a piperazine derivative included for structural and activity comparison.[4]
Based on the presented data, the 4-benzylpiperidine derivative (Compound 1) and the related phenethyl-piperazine (Compound 3) demonstrate moderate micromolar inhibition of DPP-4.[4] The addition of an amino group at the 4-position of the piperidine ring (Compound 2) resulted in a slight decrease in potency.[4]
Experimental Protocols
The determination of DPP-4 inhibitory activity was conducted using a standardized in vitro fluorometric assay. The protocol is detailed below to ensure reproducibility and allow for objective comparison with other potential inhibitors.
In Vitro DPP-4 Inhibitory Activity Assay
-
Reagents and Materials:
-
Human recombinant DPP-4 enzyme.
-
DPP-4 substrate: Gly-Pro-AMC (7-amino-4-methylcoumarin).
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 8.0).
-
Test Compounds (Piperidine Derivatives): Dissolved in Dimethyl Sulfoxide (DMSO).
-
96-well microplate (black, for fluorescence).
-
Microplate reader with fluorescence detection capabilities.
-
-
Assay Procedure:
-
26 µL of the test compound, dissolved to the desired concentration in DMSO, was added to the wells of a 96-well microplate.[5]
-
24 µL of human recombinant DPP-4 (1.73 mU/mL in Tris-HCl buffer) was added to each well containing the test compound.[5]
-
The plate was incubated at 37°C for 10 minutes to allow for the interaction between the inhibitor and the enzyme.[5]
-
To initiate the enzymatic reaction, 50 µL of the DPP-4 substrate, Gly-Pro-AMC (200 µM in Tris-HCl buffer), was added to each well.[5]
-
The reaction mixture was incubated at 37°C for 30 minutes, protected from light.[5][6]
-
-
Data Acquisition and Analysis:
-
The fluorescence intensity was measured kinetically using a microplate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.[5][6]
-
The rate of reaction (ΔFLU/min) was determined from the linear portion of the kinetic curve.[5]
-
The percent inhibition was calculated by comparing the reaction rate in the presence of the test compound to the rate of a control sample (containing DMSO without the inhibitor).
-
IC50 values were determined by plotting the percent inhibition against a range of inhibitor concentrations and fitting the data to a dose-response curve.
-
Visualization of DPP-4's Role in Glucose Homeostasis
The following diagram illustrates the signaling pathway affected by DPP-4 inhibition. DPP-4 inactivates the incretin hormones GLP-1 and GIP. By inhibiting DPP-4, the levels of active incretins increase, leading to beneficial effects on glucose control.
Caption: Mechanism of action for DPP-4 inhibition by piperidine derivatives.
References
- 1. Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dipeptidyl-peptidase 4 Inhibition: Linking Metabolic Control to Cardiovascular Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel hit of DPP-4Is as promising antihyperglycemic agents with dual antioxidant/anti-inflammatory effects for type 2 diabetes with/without COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oatext.com [oatext.com]
- 5. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 6. lifetechindia.com [lifetechindia.com]
A Comparative Guide to the Efficacy of Piperidine-Based Therapeutic Candidates: In Vitro vs. In Vivo Studies
The piperidine scaffold is a prevalent structural motif in medicinal chemistry, forming the core of numerous approved drugs and therapeutic candidates.[1] This guide provides an objective comparison of the in vitro and in vivo efficacy of representative piperidine-containing compounds, supported by experimental data. Detailed methodologies for key experiments are provided to allow for critical evaluation and replication of the findings. This guide is intended for researchers, scientists, and drug development professionals.
In Vitro vs. In Vivo Efficacy: Bridging the Translational Gap
In vitro studies, conducted in a controlled laboratory setting outside of a living organism, are essential for initial screening and mechanistic understanding of a drug candidate's activity at a cellular and molecular level.[1] However, the complex biological environment of a living organism can significantly alter a compound's efficacy, pharmacokinetics, and safety profile.[1] Therefore, in vivo studies in animal models are a critical step in the preclinical development of any therapeutic agent.[2] This guide will explore the correlation between in vitro and in vivo findings for piperidine-based compounds in the therapeutic areas of oncology and inflammation.
Anticancer Activity of Piperine
Piperine, a major alkaloid from black pepper, has demonstrated anticancer properties in both laboratory and preclinical models.[3]
Data Presentation: In Vitro vs. In Vivo Anticancer Efficacy of Piperine
Table 1: In Vitro Cytotoxicity of Piperine Against Various Cancer Cell Lines
| Compound | Cancer Cell Line | Assay Type | In Vitro Activity (IC50) | Reference |
| Piperine | MDA-MB-231 (Breast) | MTT Assay | 20 µg/mL | [1] |
| Piperine | MDA-MB-468 (Breast) | MTT Assay | 25 µg/mL | [1] |
| Piperine | A549 (Lung) | MTT Assay | 32.43 µM | [1] |
| Piperine | 4T1 (Murine Breast) | MTT Assay | 140 µM (for 24h) | [4] |
Table 2: In Vivo Antitumor Efficacy of Piperine in a 4T1 Murine Breast Cancer Model
| Compound | Animal Model | Tumor Type | Dosage | In Vivo Efficacy | Reference |
| Piperine | BALB/c mice | 4T1 murine breast cancer | 5 mg/kg, intratumoral injection every three days for three times | Significant suppression of tumor growth and inhibition of lung metastasis | [3][4] |
Experimental Protocols
MTT Assay for Cell Viability
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.[5]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: The cells are then treated with various concentrations of the piperidine-based compound and incubated for a specified period (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.[6][7]
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[7]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[5]
In Vivo Murine Breast Cancer Model
-
Animal Model: Female BALB/c mice are used for this model.[4]
-
Tumor Cell Implantation: 4T1 murine breast cancer cells (5 x 10⁵ cells in 0.1 mL PBS) are implanted subcutaneously into the mice.[4]
-
Compound Administration: After tumors are established (e.g., 3 days post-implantation), piperine (dissolved in 0.2% DMSO) is injected intratumorally at the specified dosage.[4]
-
Tumor Growth Measurement: Tumor volume is measured every two or three days using calipers.[4]
-
Metastasis Analysis: At the end of the study, primary tumors are surgically removed, and after a period, lungs are harvested to assess metastasis, for example, through a clonogenic assay.[4]
Signaling Pathway
Piperine's anticancer effects are partly attributed to its ability to modulate the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[8]
Caption: The PI3K/Akt signaling pathway and a potential point of inhibition by piperine.
Anti-inflammatory Activity of 1-Piperidinepropionic Acid (1-PPA)
1-Piperidinepropionic acid (1-PPA), a piperidine derivative, has shown potential as an anti-inflammatory agent.[8]
Data Presentation: In Vitro vs. In Vivo Anti-inflammatory Efficacy of 1-PPA
Table 3: In Vitro Anti-inflammatory Effect of 1-PPA on LPS-Stimulated THP-1 Cells
| Cytokine | Treatment | Fold Increase in Gene Expression (Mean ± SD) | Reference |
| IL-6 | LPS | 12.5 ± 1.5 | [9] |
| IL-6 | LPS + 1-PPA (1 ng/mL) | 8.2 ± 1.1 | [9] |
| IL-6 | LPS + 1-PPA (10 ng/mL) | 4.1 ± 0.6 | [9] |
| IL-6 | LPS + 1-PPA (100 ng/mL) | 2.3 ± 0.4 | [9] |
| TNF-α | LPS | 10.2 ± 1.2 | [9] |
| TNF-α | LPS + 1-PPA (1 ng/mL) | 7.1 ± 0.9 | [9] |
| TNF-α | LPS + 1-PPA (10 ng/mL) | 3.5 ± 0.5 | [9] |
| TNF-α | LPS + 1-PPA (100 ng/mL) | 1.8 ± 0.3 | [9] |
Table 4: In Vivo Anti-inflammatory Efficacy of 1-PPA in a Mouse Sepsis Model
| Parameter | Treatment Group | Result | Reference |
| Survival Rate | LPS + Vehicle | 20% | [9] |
| Survival Rate | LPS + 1-PPA (10 mg/kg) | 80% | [9] |
| Serum IL-6 | LPS + Vehicle | 4500 ± 500 pg/mL | [9] |
| Serum IL-6 | LPS + 1-PPA (10 mg/kg) | 1500 ± 300 pg/mL | [9] |
Experimental Protocols
In Vitro Cytokine Expression Assay
-
Cell Culture: The human monocytic cell line, THP-1, is used as a model for investigating immune responses.[8]
-
Cell Stimulation: Cells are stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls, to induce an inflammatory response.[8]
-
Compound Treatment: Concurrently with or prior to LPS stimulation, cells are treated with different concentrations of 1-PPA.
-
Gene Expression Analysis: After a defined incubation period, total RNA is extracted from the cells. The expression levels of pro-inflammatory cytokine genes, such as IL-6 and TNF-α, are quantified using real-time quantitative polymerase chain reaction (RT-qPCR).
-
Data Analysis: The fold change in gene expression is calculated relative to untreated control cells.
In Vivo Mouse Sepsis Model
-
Animal Model: A suitable mouse strain is used for the sepsis model.
-
Induction of Sepsis: Sepsis is induced by the injection of a lethal dose of LPS.[8]
-
Compound Administration: 1-PPA is administered to the mice, typically via intraperitoneal or intravenous injection, at a specified dose.
-
Monitoring: The survival rate of the mice is monitored over a set period.
-
Biomarker Analysis: Blood samples are collected to measure the levels of systemic inflammatory markers, such as serum IL-6, using methods like ELISA.[8]
Signaling Pathway
The anti-inflammatory effects of some piperidine derivatives are mediated through the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.[10]
Caption: The NF-κB signaling pathway and a potential point of inhibition by piperidine derivatives.
Conclusion
This guide highlights the importance of both in vitro and in vivo studies in evaluating the therapeutic potential of piperidine-based compounds. The provided data for piperine and 1-PPA demonstrate how in vitro assays can establish initial potency and mechanism of action, while in vivo models are indispensable for confirming efficacy in a complex physiological system. The detailed experimental protocols and pathway diagrams serve as a valuable resource for researchers in the design and interpretation of their own studies in the field of drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]
- 4. Piperine suppresses tumor growth and metastasis in vitro and in vivo in a 4T1 murine breast cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Navigating the Selectivity Landscape of 4-Piperidin-1-yl-butylamine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-piperidin-1-yl-butylamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The versatility of this scaffold allows for substitutions that can modulate affinity and selectivity across a range of G-protein coupled receptors (GPCRs) and other targets. Understanding the cross-reactivity and selectivity profile of these analogs is paramount for developing targeted therapeutics with minimal off-target effects. This guide provides a comparative analysis of the binding affinities of several classes of this compound analogs, supported by experimental data from published studies.
Comparative Binding Affinity of this compound Analogs
The following tables summarize the binding affinities (Ki in nM) of representative analogs at their primary targets and a selection of off-targets. Lower Ki values indicate higher binding affinity.
Table 1: N-[4-(4-Arylpiperazin-1-yl)butyl]arylcarboxamide Analogs
This series of compounds has been extensively studied for its potent activity at dopamine D3 receptors. The data below highlights the selectivity against other dopamine receptor subtypes and other GPCRs.[1]
| Compound ID | Primary Target (D3) Ki (nM) | D2 Ki (nM) | D4 Ki (nM) | 5-HT1A Ki (nM) | α1 Ki (nM) | D3 Selectivity (fold vs D2) |
| 19 | 0.13 | 15 | >1000 | 115 | 38 | 115 |
| 27 | 0.25 | 28 | 850 | 250 | 75 | 112 |
| 41 | 0.15 | 25 | >1000 | 150 | 50 | 167 |
Data extracted from a study on potent and selective dopamine D3 receptor ligands.[1]
Table 2: Piperidine Analogs as Histamine H3 Receptor Antagonists
Modifications of the this compound core have yielded potent histamine H3 receptor (H3R) antagonists. The following table includes data on their selectivity for other histamine receptor subtypes.
| Compound ID | hH3R Ki (nM) | hH1R (% inh @ 1µM) | hH4R Ki (nM) |
| Analog A | 7.70 | < 20% | >1000 |
| Analog B | 3.17 | < 15% | >1000 |
Data is representative of studies on piperidine derivatives as H3R antagonists.
Table 3: Piperidine Derivatives as Sigma Receptor Ligands
The piperidine moiety is also a common feature in ligands for sigma (σ) receptors. The data below illustrates the affinity of some derivatives for σ1 and σ2 receptors.
| Compound ID | σ1 Ki (nM) | σ2 Ki (nM) | σ1 Selectivity (fold vs σ2) |
| Derivative X | 3.64 | 1531 | 420 |
| Derivative Y | 4.41 | 67.9 | 15.4 |
Data compiled from studies on dual histamine H3 and sigma-1 receptor ligands.[2]
Experimental Protocols
The data presented in this guide is derived from in vitro radioligand binding assays. The following is a generalized protocol for such an assay.
Radioligand Binding Assay Protocol
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., from transfected cell lines like HEK-293 or CHO).
-
Radioligand specific for the target receptor (e.g., [3H]-Spiperone for D2/D3 receptors, [3H]-Mepyramine for H1 receptors).
-
Test compounds (this compound analogs).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions).
-
Non-specific binding control (a high concentration of a known, unlabeled ligand for the target receptor).
-
96-well filter plates.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Incubation: In each well of a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. For determining non-specific binding, a high concentration of the non-specific control is used instead of the test compound.
-
Equilibrium: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate the receptor-bound radioligand from the unbound radioligand. The filter membrane traps the cell membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: After the filters are dry, add a scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[3]
-
Visualizing Cellular Mechanisms and Workflows
Dopamine D3 Receptor Signaling Pathway
The following diagram illustrates a simplified signaling cascade following the activation of the dopamine D3 receptor, a common target for this compound analogs.
References
- 1. Structure-affinity relationship study on N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides as potent and selective dopamine D(3) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Synthetic Routes to Functionalized Piperidines
For researchers, scientists, and drug development professionals, the efficient and stereocontrolled synthesis of functionalized piperidines is a critical challenge. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals and natural products.[1][2][3] This guide provides an objective, data-driven comparison of key synthetic strategies, highlighting recent advancements and their performance against traditional methods.
The synthesis of these six-membered nitrogen heterocycles has been approached from various angles, ranging from classical cyclization reactions to modern catalytic asymmetric transformations.[2][3][4] This guide will focus on a head-to-head comparison of three prominent strategies: a novel biocatalytic/photoredox approach, asymmetric organocatalysis, and transition metal-catalyzed cycloaddition. We will also present a summary of data from other significant methods to provide a broader context.
At a Glance: Key Synthetic Strategies
| Parameter | Biocatalytic C-H Oxidation / Radical Cross-Coupling | Asymmetric Organocatalysis (Mannich Reaction) | Transition Metal-Catalyzed [4+2] Annulation |
| Key Transformation | Enzymatic hydroxylation followed by Ni-catalyzed C-C bond formation.[5][6] | Enamine/enolate addition to an imine.[7] | Phosphine-catalyzed cycloaddition of an imine and an allene.[8] |
| Stereocontrol | High enantioselectivity from the biocatalyst.[5] | High enantioselectivity from the chiral catalyst.[7] | High enantioselectivity from the chiral phosphine catalyst.[8] |
| Starting Materials | Simple, inexpensive piperidines.[5] | Ketones and cyclic imines.[7] | Imines and allenes.[8] |
| Key Reagents | Hydroxylase enzyme, Nickel catalyst, photoredox catalyst.[5][6] | Chiral organocatalyst (e.g., proline derivative).[7] | Chiral phosphine catalyst.[8] |
| Reaction Conditions | Mild (often room temperature), aqueous conditions for biocatalysis.[5][6] | Typically mild, ambient temperature.[7] | Mild, ambient temperature.[8] |
| Number of Steps | Can be very short (e.g., 2-5 steps) from simple piperidines.[6][9] | Typically a single step for the key C-C bond formation. | Single step for the cycloaddition. |
| Advantages | Highly modular, convergent, uses inexpensive starting materials, excellent stereocontrol, sustainable.[5][6] | Metal-free, high enantioselectivity, convergent.[7] | High efficiency, good to excellent stereoselectivity.[8] |
| Disadvantages | Requires specific enzymes, photoredox setup. | Substrate scope can be limited. | Requires synthesis of specific allenes and chiral phosphines.[8] |
Logical Workflow of Synthetic Strategies
Below are graphical representations of the core transformations for the compared synthetic routes.
Caption: Biocatalytic C-H Oxidation and Radical Cross-Coupling.
Caption: Organocatalytic Asymmetric Mannich Reaction.
Caption: Phosphine-Catalyzed [4+2] Annulation.
Quantitative Data Comparison
The following tables summarize key performance data for various synthetic routes to functionalized piperidines.
Table 1: Biocatalytic and Chemoenzymatic Approaches
| Entry | Piperidine Product | Key Reaction | Catalyst / Enzyme | Yield (%) | e.e. (%) / d.r. | Reference |
| 1 | Polyfunctionalized Piperidine | Multicomponent Reaction | Immobilized CALB | 45-91 | N/A | [1] |
| 2 | N-Boc-3-hydroxy-2-phenylpiperidine | C-H Oxidation / Cross-Coupling | P4H / Ni-electrocatalysis | High | High d.r. | [5] |
| 3 | 3- and 3,4-substituted Piperidines | Amine oxidase/ene imine reductase cascade | Biocatalytic cascade | Good | High | [10] |
Table 2: Catalytic Asymmetric Synthesis
| Entry | Piperidine Product | Key Reaction | Catalyst System | Yield (%) | e.e. (%) | d.r. | Reference |
| 1 | Polysubstituted Piperidine | [2+2+2] Cycloaddition | Rh(I) / Chiral Ligand | Good | High | >19:1 | [11] |
| 2 | Functionalized Piperidine | [4+2] Annulation | Chiral Phosphepine | up to 96 | up to 98 | N/A | [8] |
| 3 | β-hydroxy Piperidine | Deprotonation / Ring Expansion | s-BuLi / (-)-sparteine | 64 | 90:10 er | 75:25 | [12] |
| 4 | 3-Aryl Piperidine | Reductive Heck Reaction | Rh / Chiral Ligand | High | Excellent | N/A | [13] |
| 5 | 2-Substituted Piperidine | Mannich Reaction | Chiral Organocatalyst | Good | up to 97 | N/A | [7] |
Experimental Protocols
Key Experiment 1: Biocatalytic Synthesis of Piperidines via Immobilized Lipase (Adapted from[1])
A reusable catalyst is prepared by immobilizing Candida antarctica lipase B (CALB) onto magnetic halloysite nanotubes (MHNTs). In a representative procedure, a mixture of benzaldehyde (1 mmol), aniline (1 mmol), and an acetoacetate ester (1 mmol) is stirred in the presence of the immobilized CALB catalyst in a suitable solvent at a specified temperature. The reaction progress is monitored by thin-layer chromatography. Upon completion, the magnetic catalyst is separated using an external magnet. The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography to yield the polyfunctionalized piperidine. The reusability of the catalyst can be tested by washing the recovered catalyst and using it in subsequent reaction cycles. A gram-scale reaction has demonstrated the synthetic utility of this protocol, providing the product in 91% yield.[1][14]
Key Experiment 2: Catalytic Asymmetric [4+2] Annulation of an Imine with an Allene (Adapted from[8])
In a nitrogen-filled glovebox, a C2-symmetric chiral phosphepine catalyst (e.g., 5 mol %) is added to a solution of the imine (0.20 mmol) and the allene (0.30 mmol) in a suitable solvent (e.g., toluene) at room temperature. The reaction is stirred for a specified period (e.g., 12-24 hours) and monitored by TLC. After the reaction is complete, the mixture is concentrated, and the residue is purified by flash chromatography on silica gel to afford the functionalized piperidine derivative. The enantiomeric excess is determined by chiral HPLC analysis. This method has been shown to be effective for a range of imines, including those with electron-rich, electron-poor, and heteroaryl aromatic groups.[8]
Key Experiment 3: Rhodium-Catalyzed Asymmetric [2+2+2] Cycloaddition (Adapted from[11])
An oven-dried flask is charged with a rhodium(I) catalyst and a chiral ligand in a suitable solvent under an inert atmosphere. The alkyne and the oxygen-linked alkenyl isocyanate substrates are then added. The reaction mixture is stirred at a specified temperature until the starting material is consumed, as indicated by TLC. The solvent is removed in vacuo, and the resulting crude product is purified by flash column chromatography to provide the bicyclic piperidine precursor. This product can then undergo further transformations, such as hydrogenation and reductive amination, to yield highly substituted piperidinol scaffolds with excellent diastereoselectivity (>19:1).[11]
Conclusion for the Professional Audience
The synthesis of functionalized piperidines has seen remarkable advancements, moving from lengthy, stepwise syntheses to highly efficient and stereoselective catalytic methods.
-
For rapid, modular, and sustainable synthesis , the combination of biocatalytic C-H oxidation and radical cross-coupling represents a paradigm shift.[5][6] This approach allows for the late-stage functionalization of simple piperidine feedstocks, dramatically reducing step counts for complex targets and offering access to novel chemical space.[6][9]
-
For direct, enantioselective construction of the piperidine core , catalytic asymmetric methods , including organocatalytic Mannich reactions and transition metal-catalyzed cycloadditions, provide powerful tools.[7][8] These methods offer high levels of stereocontrol in a single key transformation, making them highly attractive for the synthesis of chiral piperidine building blocks.
The choice of synthetic route will ultimately depend on the specific target molecule, desired stereochemistry, scalability requirements, and available resources. The methods presented here represent the state-of-the-art and provide a strong foundation for the design and execution of synthetic strategies toward novel piperidine-containing drug candidates and chemical probes.
References
- 1. First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling - ChemistryViews [chemistryviews.org]
- 6. news-medical.net [news-medical.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 14. First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Safe Disposal of 4-Piperidin-1-yl-butylamine: A Comprehensive Guide for Laboratory Professionals
For immediate reference, 4-Piperidin-1-yl-butylamine and its containers must be treated as hazardous waste and disposed of through an approved waste disposal plant. Under no circumstances should this chemical be released into the environment or drains.
This guide provides detailed procedures for the safe disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. The information is compiled based on safety data sheets of structurally similar compounds, such as piperidine and other aliphatic amines, and established laboratory safety protocols.
I. Hazard Identification and Personal Protective Equipment (PPE)
This compound is expected to share hazards with similar aliphatic amines and piperidine derivatives, which are classified as hazardous materials. These hazards include flammability, toxicity if swallowed, in contact with skin, or inhaled, and the potential to cause severe skin burns and eye damage. Therefore, strict adherence to PPE guidelines is mandatory during handling and disposal.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye/Face Protection | Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield is also recommended for splash protection.[1][2][3] |
| Skin Protection | Chemical-impermeable gloves (e.g., nitrile, neoprene). Always inspect gloves before use. Fire/flame resistant and impervious clothing, such as a lab coat or coveralls.[1][2][3] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[2][3] If vapors or aerosols are generated, a respirator may be required. |
II. Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach from initial collection to final removal by a certified waste management service.
Experimental Protocol: Chemical Waste Segregation and Collection
-
Designate a Satellite Accumulation Area (SAA): Establish a designated area for hazardous waste accumulation, which must be at or near the point of generation and under the control of the operator.[4]
-
Use Compatible Containers: Collect waste this compound in a chemically compatible and properly sealed container to prevent leaks or spills.[5] The container must be kept closed at all times, except when adding waste.[4][5]
-
Properly Label Containers: As soon as waste accumulation begins, label the container with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[4][5]
-
Segregate Incompatible Wastes: Store containers of this compound away from incompatible materials such as strong acids, acid chlorides, acid anhydrides, and strong oxidizing agents to prevent violent reactions.[6]
-
Arrange for Pickup: Once the container is full or no longer in use, arrange for its collection by your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal company.[5][7]
Table 2: Disposal "Don'ts" - Practices to Avoid
| Prohibited Action | Rationale |
| Do NOT Dispose Down the Drain | This chemical can be harmful to aquatic life and may interfere with wastewater treatment processes.[7] Regulations strictly forbid the sewer disposal of such hazardous chemicals.[5][8] |
| Do NOT Dispose in Regular Trash | Due to its hazardous nature, it requires special disposal methods to prevent environmental contamination and potential harm to waste handling personnel.[9] |
| Do NOT Evaporate in a Fume Hood | Evaporation is not an acceptable method of disposal for hazardous chemicals and is often illegal. It releases vapors into the environment.[5][10] |
| Do NOT Mix with Incompatible Waste | Mixing with incompatible chemicals can cause dangerous reactions, including the generation of heat, gas, or explosions.[6] |
III. Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the spill area. Ensure adequate ventilation to disperse any vapors.[6][7]
-
Remove Ignition Sources: As this class of compounds can be flammable, remove all sources of ignition from the area.[2][6][8] Use non-sparking tools for cleanup.[2][6]
-
Contain the Spill: For small spills, absorb the chemical with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[8][11] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect and Dispose: Carefully collect the absorbent material and place it into a suitable, sealed container for disposal as hazardous waste.[2][3][9]
-
Decontaminate the Area: Clean the spill area thoroughly with soap and water.[6]
-
Seek Medical Attention if Exposed: If the chemical comes into contact with skin or eyes, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[6][12] If inhaled, move to fresh air and seek medical attention.[13]
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. vumc.org [vumc.org]
- 6. nj.gov [nj.gov]
- 7. isotope.com [isotope.com]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. peptide.com [peptide.com]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. cpachem.com [cpachem.com]
- 13. enamine.enamine.net [enamine.enamine.net]
Personal protective equipment for handling 4-Piperidin-1-yl-butylamine
Essential Safety and Handling Guide for 4-Piperidin-1-yl-butylamine
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of this compound. Adherence to these procedures is paramount for ensuring personnel safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous chemical with the following primary risks:
-
Corrosive: Causes severe skin burns and eye damage.[1]
-
Harmful if Swallowed: Poses a significant toxicity risk if ingested.[1]
-
Respiratory Irritant: May cause irritation to the respiratory tract.[1]
-
Combustible Liquid: Presents a fire hazard under certain conditions.[1]
Due to these hazards, the selection and use of appropriate Personal Protective Equipment (PPE) is mandatory. The following table summarizes the required PPE for handling this substance.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles are required at all times. A face shield must be worn over the goggles when handling larger quantities or when there is a significant risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are generally recommended for incidental contact with corrosive materials. For prolonged or direct contact, butyl rubber gloves may offer greater protection. Always consult the glove manufacturer's selection guide for specific breakthrough times and compatibility. Double gloving is recommended. |
| Body Protection | Laboratory Coat and Apron | A flame-retardant lab coat is essential. When handling larger volumes or when there is a risk of significant splashing, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory Protection | Air-Purifying Respirator | A NIOSH-approved air-purifying respirator with cartridges suitable for ammonia and methylamine is required when working outside of a certified chemical fume hood or when dealing with a spill.[2][3] |
Operational Plan: Step-by-Step Handling Procedures
Preparation:
-
Work Area: All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested. A spill kit specifically for corrosive and flammable liquids must be available in the immediate vicinity.
-
PPE Donning: Before handling the chemical, don all required PPE as outlined in the table above.
Handling:
-
Container Inspection: Visually inspect the chemical container for any signs of damage or leakage before opening.
-
Dispensing: Use only compatible, clean, and dry glassware or equipment for transferring the chemical. Avoid creating aerosols.
-
Dilution: If preparing a solution, always add the amine slowly to the solvent. Never add the solvent to the amine.
-
Storage: Keep the container tightly closed when not in use. Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.
Disposal Plan: Waste Management and Spill Cleanup
Waste Disposal:
-
Containerization: All waste containing this compound must be collected in a designated, properly labeled, and compatible hazardous waste container. The container should be kept closed when not in use.[4][5]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Segregation: Do not mix this waste with other waste streams unless compatibility has been confirmed.
-
Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4]
Spill Cleanup Protocol:
-
Evacuation and Notification: In the event of a spill, immediately alert others in the area and evacuate if necessary. Notify your supervisor and the institutional EHS office.
-
Control and Containment: If the spill is small and you are trained to handle it, don the appropriate PPE, including respiratory protection. Contain the spill using an inert absorbent material such as vermiculite or sand.[6][7]
-
Neutralization (for small spills): For very small spills, and if your institutional procedures allow, cautiously neutralize the contained spill with a weak acid (e.g., citric acid). Use pH paper to confirm neutralization.
-
Cleanup: Carefully scoop the absorbed and/or neutralized material into a designated hazardous waste container.[6][8]
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent and wipe dry. All cleanup materials must be disposed of as hazardous waste.
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
- 1. 4-(Piperidin-1-yl)butan-1-amine | C9H20N2 | CID 6484144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. americanindustrialsafety.com [americanindustrialsafety.com]
- 3. 3M Respirator Cartridges [selectsafetysales.com]
- 4. benchchem.com [benchchem.com]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 7. jk-sci.com [jk-sci.com]
- 8. ehs.utk.edu [ehs.utk.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
